molecular formula C11H12ClNO B1424237 4-(4-Chlorophenyl)piperidin-2-one CAS No. 1260770-82-8

4-(4-Chlorophenyl)piperidin-2-one

Cat. No.: B1424237
CAS No.: 1260770-82-8
M. Wt: 209.67 g/mol
InChI Key: IGUKDOUXOGUVSX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUKDOUXOGUVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Chlorophenyl)piperidin-2-one, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic profile, established synthetic methodologies, and reactivity. Furthermore, it explores the compound's role as a crucial synthetic intermediate for more complex molecules and outlines robust analytical techniques for its purification and quality assessment. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis, offering expert insights and validated protocols to support advanced research and application.

Introduction

The piperidone ring system is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1] Among its derivatives, 4-Aryl-2-piperidones are of particular interest due to their utility as versatile building blocks for a wide range of biologically active compounds, including central nervous system (CNS) agents.[2] this compound, a member of this class, is distinguished by the presence of a chlorophenyl group at the 4-position of the piperidin-2-one (δ-valerolactam) ring. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable precursor in the synthesis of targeted therapeutic agents and functional materials. Understanding the fundamental chemical properties of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns and for the rational design of novel molecular entities.

Physicochemical Properties

The inherent properties of this compound dictate its behavior in chemical reactions, its solubility in various solvent systems, and its solid-state characteristics. A summary of its key physicochemical properties is presented below. While specific experimental data for this exact compound is sparse in public literature, properties can be inferred from closely related analogs like 4-(4-chlorophenyl)piperidine and 4-(4-chlorophenyl)piperidine-2,6-dione.

Table 1: Summary of Key Physicochemical Properties

PropertyValue / DescriptionSource(s)
IUPAC Name This compound-
Synonyms 4-(4-Chlorophenyl)-δ-valerolactam-
CAS Number Not explicitly assigned; varies by derivative.-
Molecular Formula C₁₁H₁₂ClNOCalculated
Molecular Weight 210.67 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid.Inferred
Melting Point Not reported; likely >150 °C based on related structures.Inferred
Solubility Expected to have low solubility in water, higher solubility in polar organic solvents (e.g., DMSO, DMF, Methanol).Inferred

Note: Some data is inferred from structurally similar compounds due to a lack of direct experimental values in available literature.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to provide distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (Ar-H): Two doublets are anticipated in the δ 7.2-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

  • Amide Proton (N-H): A broad singlet is expected between δ 6.0-8.0 ppm, which is exchangeable with D₂O.

  • Aliphatic Protons (Piperidone Ring): A series of multiplets would appear in the δ 1.8-3.5 ppm region. The proton at C4 (methine) would be coupled to the adjacent methylene protons at C3 and C5. The methylene protons at C3, C5, and C6 will exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region is characteristic of the amide carbonyl at C2.

  • Aromatic Carbons: Four signals are expected in the δ 125-145 ppm range. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the piperidone ring (C-ipso) will have distinct chemical shifts from the protonated aromatic carbons.

  • Aliphatic Carbons: Signals for the four aliphatic carbons (C3, C4, C5, C6) are expected in the δ 25-55 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

  • N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹ corresponds to the amide N-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the amide carbonyl group (Amide I band).

  • C-N Stretch: A peak in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 210). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be evident, with peaks at M⁺ and M+2.

  • Key Fragments: Fragmentation may involve the loss of the chlorophenyl group or cleavage of the piperidone ring.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-aryl-2-piperidones can be achieved through several strategic approaches. A prominent method involves the palladium-catalyzed β-C-H arylation of δ-aminopentanoic acid amides, followed by direct lactamization.[3] This state-of-the-art methodology offers high efficiency and functional group tolerance.

Protocol: Synthesis via C-H Arylation and Lactamization [3]

  • Step 1: Substrate Preparation: Prepare an N-protected δ-aminopentanoic acid carboxamide. A directing group, such as a picolinamide or a bidentate directing group, is typically installed on the amino acid derivative to facilitate site-selective C-H activation.

  • Step 2: Pd-Catalyzed β-C-H Arylation: The N-protected substrate is reacted with an arylating agent, such as 4-chloroiodobenzene, in the presence of a palladium(II) catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a mono-N-protected amino acid or another suitable ligand), and a silver-based oxidant (e.g., Ag₂CO₃ or AgOAc) in a suitable solvent (e.g., dichloroethane or tert-amyl alcohol) at elevated temperatures.

  • Step 3: Deprotection and Lactamization: Following the arylation, the directing and protecting groups are removed. The resulting β-arylated δ-aminopentanoic acid is then subjected to cyclization (lactamization) conditions, often involving heating with a dehydrating agent or using coupling agents (like EDC/HOBt) to form the this compound product.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: C-H Arylation cluster_2 Step 3: Cyclization A δ-Aminopentanoic Acid Derivative B N-Protection & Amidation A->B Protecting Group C N-Protected Substrate D β-Arylated Intermediate C->D Pd(II) Catalyst, 4-Chloroiodobenzene, Oxidant E Deprotection F Lactamization E->F Heating / Dehydration G This compound F->G

Caption: A generalized workflow for the synthesis of 4-aryl-2-piperidones.

Chemical Reactivity

This compound possesses two primary reactive sites: the amide functional group and the aromatic ring.

  • N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated to introduce substituents on the nitrogen atom.

  • Amide Reduction: The lactam can be reduced to the corresponding piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 4-(4-chlorophenyl)piperidine.[4]

  • Aromatic Ring Substitution: The chlorophenyl ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the piperidone ring.

Pharmacological Context & Applications

The 4-aryl-piperidone scaffold is a cornerstone in the development of pharmaceuticals.[1][2] While this compound itself is primarily an intermediate, its derivatives have significant pharmacological potential. By modifying the nitrogen atom or other positions on the rings, chemists can synthesize libraries of compounds for screening against various biological targets.

For example, the corresponding reduced piperidine, 4-(4-chlorophenyl)piperidine, and its derivatives are key intermediates in the synthesis of important drugs like Haloperidol (an antipsychotic) and Loperamide (an anti-diarrheal agent).[5][6] The synthesis of these APIs often starts from a precursor like 4-(4-chlorophenyl)-4-hydroxypiperidine, which is structurally related to the target compound of this guide.[7][8] Therefore, this compound serves as a strategic precursor to access the 4-(4-chlorophenyl)piperidine core structure.

Diagram: Role as a Synthetic Intermediate

G A This compound (Core Scaffold) B N-Functionalization (Alkylation, Acylation) A->B R-X, Base C Reduction to Piperidine A->C LiAlH₄ D Library of Bioactive Compound Candidates B->D E 4-(4-Chlorophenyl)piperidine (Key Intermediate) C->E

Caption: Synthetic utility of this compound.

Analytical Methodologies

Ensuring the purity and identity of this compound is essential for its use in subsequent synthetic steps.

Purification Protocol
  • Recrystallization: For solid products, recrystallization is a highly effective method for purification. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) must be determined empirically to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard method. A solvent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone), is used to elute the compound from the silica gel based on polarity.

Quality Control & Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of synthetic intermediates.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good resolution and a reasonable retention time.[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly, likely around 220-240 nm.[10]

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagram: Quality Control Workflow

G A Crude Synthetic Product B Purification (Recrystallization or Chromatography) A->B C Purity Assessment (HPLC) B->C C->B Fail E Qualified Intermediate (Purity > 98%) C->E Pass D Structural Confirmation (NMR, MS, IR) E->D F Further Synthesis E->F

Caption: Standard workflow for purification and quality control analysis.

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its role as a versatile synthetic intermediate. Its well-defined chemical structure and reactivity allow for its elaboration into a diverse range of more complex molecules with significant potential in medicinal chemistry. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, purify, and characterize this compound with high fidelity, thereby enabling its effective application in advanced drug discovery and materials science programs.

References

  • Substrate scope and generality. Synthesis of 4‐aryl‐2‐piperidones 5 a–x... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine-2,6-dione. Retrieved January 19, 2026, from [Link]

  • Tortolani, D. R., & Poss, M. A. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(21), 3667–3670.
  • Bosch, J., et al. (1992). SYNTHETIC APPLICATIONS OF 2-ARYL-4-PIPERIDONES. 1x.1 SYNTHESIS OF PYRID0[1',2':1,2]1MIDAZO [4,5aI- QUINOLIZIDIN-2-ONE. Tetrahedron, 48(38), 8279-8286*.
  • A Facile Synthesis of N-Aryl Substituted Piperidones. (n.d.). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved January 19, 2026, from [Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. (n.d.). Retrieved January 19, 2026, from [Link]

  • Barluenga, J., et al. (1993). Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. The Journal of Organic Chemistry, 58(12), 3391–3398.
  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • Chemsrc. (n.d.). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Retrieved January 19, 2026, from [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved January 19, 2026, from [Link]

  • Park, J. Y., et al. (2012). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Archives of Pharmacal Research, 35(5), 883–889.
  • ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydron;chloride. Retrieved January 19, 2026, from [Link]

  • Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). Retrieved January 19, 2026, from [Link]

  • Gopinath, S., & P.S., S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.*, 192-199.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 4-(4-Chlorophenyl)piperidin-2-one. In the absence of extensive literature on this specific molecule, this document outlines a robust, self-validating analytical workflow designed to unambiguously determine its chemical structure. By integrating foundational chemical principles with advanced spectroscopic methodologies, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities. We will explore a plausible synthetic route and delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is crafted to not only present protocols but to also instill a deep understanding of the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction and Synthetic Strategy

The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a 4-chlorophenyl moiety at the 4-position of the piperidin-2-one core is anticipated to modulate its physicochemical and biological properties. Accurate structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide, therefore, presents a systematic approach to elucidating the structure of this compound.

Proposed Synthesis: The Beckmann Rearrangement

A plausible and efficient method for the synthesis of this compound is the Beckmann rearrangement of 4-(4-chlorophenyl)cyclopentanone oxime. This classic organic reaction provides a reliable pathway to lactams from cyclic ketoximes.[1][2] The proposed synthetic sequence is illustrated below.

Synthesis_Pathway 4-(4-chlorophenyl)cyclopentanone 4-(4-chlorophenyl)cyclopentanone Oxime_Formation 4-(4-chlorophenyl)cyclopentanone oxime 4-(4-chlorophenyl)cyclopentanone->Oxime_Formation NH2OH·HCl, Base Beckmann_Rearrangement This compound Oxime_Formation->Beckmann_Rearrangement Acid catalyst (e.g., H2SO4, PPA)

Caption: Proposed synthesis of this compound.

The first step involves the oximation of 4-(4-chlorophenyl)cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then subjected to an acid-catalyzed Beckmann rearrangement. The choice of an acid catalyst, such as sulfuric acid or polyphosphoric acid, is critical for promoting the rearrangement of the group anti-periplanar to the oxime's hydroxyl group, leading to the desired lactam structure.[3]

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The structural confirmation of a newly synthesized compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our proposed workflow relies on the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Elucidation_Workflow Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Purification->NMR Structure_Confirmation Final Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: A systematic workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of the synthesized compound.

Rationale and Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass, which in turn allows for the calculation of the elemental formula with high confidence.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Processing: Determine the accurate mass of the most abundant ion, which is expected to be the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass.

Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular Formula C₁₁H₁₂ClNO
Monoisotopic Mass 209.0607 Da
[M+H]⁺ (protonated) 210.0680 Da
Fragmentation Pattern Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.[4]

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 210 Fragment_1 Loss of CO [M+H-CO]⁺ m/z 182 Parent_Ion->Fragment_1 Fragment_2 Loss of C4H4Cl [M+H - C4H4Cl]⁺ m/z 124 Parent_Ion->Fragment_2 Fragment_3 Chlorophenyl cation [C6H4Cl]⁺ m/z 111 Parent_Ion->Fragment_3

Caption: Predicted MS/MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Rationale and Expected Absorptions

The IR spectrum of this compound is expected to be dominated by characteristic absorptions of the lactam and the substituted aromatic ring. The carbonyl (C=O) stretch of the six-membered lactam ring is a strong and sharp absorption. The N-H stretch of the secondary amide will also be a prominent feature. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, will further confirm the presence of the 4-chlorophenyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1670Strong, SharpC=O Stretch (Lactam)[5]
~1600, ~1490MediumAromatic C=C Stretch[6]
~1100-1000MediumC-N Stretch
~830Strongpara-disubstituted C-H bend[6]
~750MediumC-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Rationale and Experimental Design

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different fragments of the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar structures such as 2-piperidone and 4-phenyl-2-piperidinone.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d, J ≈ 8.5 Hz2HH-2', H-6' (Aromatic)
~7.20d, J ≈ 8.5 Hz2HH-3', H-5' (Aromatic)
~6.50br s1HN-H
~3.40m2HH-6 (CH₂)
~3.10m1HH-4 (CH)
~2.50m2HH-3 (CH₂)
~2.10m2HH-5 (CH₂)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are extrapolated from data for 2-piperidone and related aromatic compounds.

Chemical Shift (δ, ppm)Assignment
~172.0C-2 (C=O)
~140.0C-1' (Aromatic C-Cl)
~133.0C-4' (Aromatic C)
~129.0C-3', C-5' (Aromatic CH)
~128.0C-2', C-6' (Aromatic CH)
~42.0C-6 (CH₂)
~40.0C-4 (CH)
~35.0C-3 (CH₂)
~31.0C-5 (CH₂)

Conclusion: A Self-Validating Approach to Structural Certainty

The comprehensive analytical workflow detailed in this guide provides a robust and self-validating methodology for the structural elucidation of this compound. By systematically applying high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, researchers can achieve an unambiguous confirmation of the molecular structure. The causality-driven approach to experimental design and data interpretation ensures the generation of trustworthy and scientifically sound results, which are paramount for the advancement of drug discovery and development programs. This guide serves as a testament to the power of integrated analytical techniques in navigating the challenges of characterizing novel chemical entities.

References

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Beckmann rearrangement. Retrieved from [Link]

  • Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129.
  • Gawley, R. E. (1988).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Chlorophenyl)piperidin-2-one

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with a wide array of biological targets. The compound this compound represents an intriguing iteration of this scaffold, incorporating a lactam moiety (a cyclic amide) into the piperidine ring. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural features, particularly the piperidin-2-one core, strongly suggest a potential mechanism of action involving the modulation of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the CNS.[2]

This technical guide puts forth a hypothesized mechanism of action for this compound, centered on its potential role as a positive allosteric modulator of the GABA-A receptor. We will delve into the scientific rationale behind this hypothesis, drawing parallels with structurally related compounds and outlining a comprehensive experimental framework to validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel CNS-active agents.

Hypothesized Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

GABA is the principal inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated by two classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The GABA-A receptor, a ligand-gated chloride ion channel, is a heteropentameric protein complex that is the target for numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[3][4] These drugs act as positive allosteric modulators (PAMs), binding to sites on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA.[5][6]

We hypothesize that this compound functions as a positive allosteric modulator of the GABA-A receptor. The lactam ring within the piperidin-2-one structure is a key feature that can mimic the amide bond of GABA, allowing it to interact with the receptor. The 4-(4-chlorophenyl) substituent likely contributes to the compound's potency and selectivity by engaging with a hydrophobic pocket within an allosteric binding site on the GABA-A receptor complex.

Caption: Hypothesized modulation of the GABA-A receptor by this compound.

Experimental Validation of the Hypothesized Mechanism

A rigorous and multi-faceted experimental approach is necessary to elucidate the precise mechanism of action of this compound. The following protocols provide a roadmap for confirming its interaction with the GABA-A receptor and characterizing its functional effects.

In-Vitro Assays: Target Engagement and Functional Characterization

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to the GABA-A and GABA-B receptors.

  • Methodology:

    • Prepare membrane fractions from a brain region rich in GABA receptors (e.g., rat cerebral cortex) or from cell lines stably expressing specific GABA-A or GABA-B receptor subtypes.

    • Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]muscimol for the GABA-A agonist site, [³H]flunitrazepam for the benzodiazepine site on GABA-A, or [³H]CGP54626 for the GABA-B receptor).[7]

    • Perform competition binding assays by co-incubating the radioligand and membranes with increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) from the IC50 value to determine the compound's binding affinity.

Hypothetical Binding Data [³H]muscimol (GABA-A Agonist Site) [³H]flunitrazepam (Benzodiazepine Site) [³H]CGP54626 (GABA-B Receptor)
Ki (nM) >10,00050>10,000
Interpretation No direct binding to the GABA agonist site.Moderate affinity for an allosteric site.No significant binding to GABA-B receptors.

2. Electrophysiology: Whole-Cell Patch-Clamp

  • Objective: To directly measure the functional effects of this compound on GABA-A receptor-mediated currents.

  • Methodology:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunits.

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit an inward chloride current.

    • Co-apply GABA with increasing concentrations of this compound and measure the potentiation of the GABA-induced current.

    • To test for direct agonist activity, apply the compound in the absence of GABA.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

3. High-Throughput Functional Assay: YFP-Based Halide Ion Influx Assay

  • Objective: To provide a robust, higher-throughput method for quantifying the modulatory effects of the compound on GABA-A receptor function.

  • Methodology:

    • Generate a stable cell line (e.g., CHO-K1) co-expressing the desired GABA-A receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[3]

    • Load the cells with iodide (I⁻) by replacing the extracellular chloride-containing buffer with an iodide-containing buffer.

    • Measure the baseline YFP fluorescence.

    • Apply GABA in the presence or absence of this compound.

    • Activation of the GABA-A receptor will lead to an influx of I⁻, which quenches the YFP fluorescence.

    • The degree of fluorescence quenching is proportional to the GABA-A receptor activity. The potentiation by the compound can be quantified.

In-Vivo Studies: Assessing Physiological and Behavioral Effects

1. Animal Models of Anxiety: Elevated Plus-Maze

  • Objective: To determine if this compound exhibits anxiolytic effects, consistent with positive modulation of GABAergic neurotransmission.

  • Methodology:

    • Administer the test compound or vehicle to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

    • After a suitable pre-treatment time, place the animal at the center of an elevated plus-maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a set period (e.g., 5 minutes).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

2. Animal Models of Seizures: Pentylenetetrazole (PTZ)-Induced Seizure Model

  • Objective: To evaluate the anticonvulsant properties of the compound, a hallmark of many GABA-A receptor PAMs.

  • Methodology:

    • Pre-treat animals with the test compound or vehicle.

    • Administer a sub-convulsive or convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

    • Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

    • A delay in the onset of seizures or a reduction in their severity indicates anticonvulsant activity.

Potential for Off-Target Effects

Given the broad activity profile of some piperidine derivatives, it is prudent to investigate potential off-target effects of this compound.[8][9][10] A comprehensive receptor screening panel (e.g., the CEREP panel) should be employed to assess its binding to a wide range of CNS targets, including opioid, dopamine, serotonin, and NMDA receptors.[11] This will provide a more complete understanding of its selectivity and potential for side effects.

Conclusion

The structural characteristics of this compound strongly suggest a mechanism of action involving the positive allosteric modulation of the GABA-A receptor. This in-depth technical guide has outlined a robust experimental strategy to test this hypothesis, from initial target engagement studies using radioligand binding assays to functional characterization with electrophysiology and high-throughput assays, and finally to in-vivo validation in relevant behavioral models. The successful execution of these studies will not only elucidate the core mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent for CNS disorders such as anxiety and epilepsy.

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A Technical Guide to the Biological Activity Screening of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS). The variant, 4-(4-Chlorophenyl)piperidin-2-one, combines the privileged 4-arylpiperidine motif with a lactam ring, a feature associated with several classes of bioactive molecules. While direct pharmacological data on this specific compound is not extensively published, its structural architecture provides a compelling, hypothesis-driven rationale for a comprehensive biological activity screening campaign. This guide presents a structured, multi-tiered approach for elucidating the pharmacological profile of this compound, with a primary focus on its potential as a novel anticonvulsant agent. We will detail field-proven protocols for primary phenotypic and target-based screens, secondary mechanism-of-action deconvolution studies, and essential neurotoxicity assessments.

Introduction: Rationale for Screening

The piperidine ring is a ubiquitous structural motif found in pharmaceuticals targeting a wide array of biological systems.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with receptor binding pockets. Specifically, the 4-arylpiperidine substructure is a key pharmacophore in drugs modulating CNS activity, including analgesics and antipsychotics.[2]

The incorporation of a carbonyl group to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which can significantly alter the molecule's physicochemical properties and hydrogen bonding capabilities. Lactam rings are themselves present in various CNS-active drugs, including anticonvulsants like levetiracetam. The combination of these two pharmacophores in this compound suggests a high probability of neurological activity.

Based on extensive structure-activity relationship (SAR) data from analogous compounds, our primary hypothesis is that this compound possesses anticonvulsant properties .[3][4] This hypothesis is supported by literature demonstrating that derivatives of both piperidine and other lactam-containing heterocycles (e.g., pyrrolidinones) exhibit potent activity in preclinical seizure models.[5] Secondary potential mechanisms include the modulation of GABAergic neurotransmission and blockade of voltage-gated ion channels.[6][7]

This guide outlines a logical screening cascade designed to efficiently test these hypotheses, moving from broad phenotypic evaluation to specific molecular target identification.

Hypothesized Mechanisms and Potential Pathways

The primary screening strategy is built upon identifying a CNS-active phenotype, followed by deconvolution of the molecular mechanism. The most probable targets, based on structural analogy, are key components of neuronal excitability.

  • GABAergic System Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the brain.[8] Compounds that enhance GABAergic tone are often effective anticonvulsants. This compound could potentially act as a positive allosteric modulator of GABA-A receptors or as an inhibitor of the GABA-metabolizing enzyme, GABA transaminase (GABA-T).[7]

  • Voltage-Gated Ion Channel Blockade: The initiation and propagation of action potentials are governed by voltage-gated sodium (Na+) and calcium (Ca2+) channels. Many anticonvulsants function by blocking these channels, thereby reducing excessive neuronal firing.[6] The 4-arylpiperidine scaffold is a known blocker of both Na+ and Ca2+ channels.[4][6]

  • Dopamine Receptor Affinity: A common liability of 4-arylpiperidine derivatives is off-target affinity for the dopamine D2 receptor, which can lead to undesirable side effects.[6] Therefore, profiling the compound against this receptor is a critical step for assessing its therapeutic potential.

The diagram below illustrates the potential interplay of these pathways at an inhibitory synapse.

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC VGCC->GABA_vesicle GABA_T GABA Transaminase GABA GABA GABA_T->GABA Synthesis Glutamate Glutamate Glutamate->GABA_T Synthesis GABA->GABA_vesicle ActionPotential Action Potential ActionPotential->VGSC GABA_A GABA-A Receptor (Cl- Channel) GABA_synapse->GABA_A Cl_ion Cl- GABA_A->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Compound 4-(4-Chlorophenyl) piperidin-2-one Compound->VGSC Block? (Hypothesis) Compound->VGCC Block? (Hypothesis) Compound->GABA_T Inhibit? (Hypothesis) Compound->GABA_A Modulate? (Hypothesis) ScreeningCascade cluster_1 Tier 1: Primary Screening (Activity & Liability) cluster_2 Tier 2: MoA Deconvolution cluster_3 Tier 3: Lead Optimization invivo In Vivo Phenotypic Screen (MES, scPTZ, 6-Hz Models) neurotox Acute Neurotoxicity (Rotarod Test) invivo->neurotox Determine Therapeutic Index epys Electrophysiology (Patch Clamp) invivo->epys If Active enzyme Enzymatic Assays (GABA-T Inhibition) invivo->enzyme If Active in scPTZ invitro In Vitro Target Profiling (VGSC, D2 Binding) sar Structure-Activity Relationship (SAR) Studies epys->sar enzyme->sar pk Pharmacokinetics (ADME Profiling) sar->pk

Caption: A logical screening cascade for this compound.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to rapidly assess whether the compound has anticonvulsant activity in vivo and to identify any immediate liabilities, such as neurotoxicity or affinity for the D2 receptor.

In Vivo Anticonvulsant Models

These protocols utilize rodent models to provide a holistic assessment of anticonvulsant efficacy. [3] Protocol 1: Maximal Electroshock (MES) Seizure Test

  • Rationale: This model is highly predictive of efficacy against generalized tonic-clonic seizures. Activity in this model strongly suggests blockade of voltage-gated sodium channels. [4]* Methodology:

    • Animal Preparation: Use male Swiss mice (20-25 g). House animals with a 12-h light/dark cycle and provide ad libitum access to food and water.

    • Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound via intraperitoneal (i.p.) injection at doses of 30, 100, and 300 mg/kg (n=8 mice per group). A vehicle control group is essential.

    • Seizure Induction: At a predetermined time post-injection (e.g., 30 minutes), deliver an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

    • Endpoint: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete absence of this endpoint.

    • Data Analysis: Calculate the percentage of animals protected at each dose. If a dose-response relationship is observed, an ED₅₀ (median effective dose) can be determined using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Rationale: This model detects compounds that can raise the seizure threshold. It is particularly sensitive to compounds that act on T-type Ca2+ channels or the GABAergic system. [3]* Methodology:

    • Animal Preparation & Dosing: As described in the MES protocol.

    • Seizure Induction: 30 minutes after compound administration, inject a convulsive dose of pentylenetetrazole (PTZ; typically 85 mg/kg) subcutaneously.

    • Endpoint: Observe the animals for 30 minutes. The primary endpoint is the onset of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.

    • Data Analysis: Calculate the percentage of animals protected and determine the ED₅₀ if applicable.

In Vitro Target Profiling

These assays are run in parallel to the in vivo studies to provide early mechanistic insights.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

  • Rationale: To assess potential off-target activity that could lead to motor side effects. [6]* Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat striatum tissue.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Reaction: In a 96-well plate, combine membrane preparation (50-100 µg protein), a specific D2 radioligand (e.g., 0.2 nM [³H]-Spiperone), and varying concentrations of this compound (1 nM to 100 µM).

    • Nonspecific Binding: Determine in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

    • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding and plot the percent inhibition versus compound concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) and calculate the Kᵢ (inhibition constant).

Acute Neurotoxicity Assessment

Protocol 4: Rotarod Test

  • Rationale: This test measures motor coordination and serves as a surrogate for acute neurological deficits. It is crucial for determining the therapeutic index (TI = TD₅₀ / ED₅₀). [3]* Methodology:

    • Animal Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes) over 2-3 consecutive days.

    • Compound Administration: On the test day, administer the compound or vehicle as described previously.

    • Testing: At the time of peak effect (determined from seizure tests), place the mice on the rotarod and record the latency to fall. A fall within a predefined time (e.g., 1 minute) is considered a positive sign of neurotoxicity.

    • Data Analysis: Calculate the percentage of animals exhibiting neurotoxicity at each dose and determine the TD₅₀ (median toxic dose).

Tier 2: Mechanism of Action (MoA) Deconvolution

If the compound demonstrates promising activity and an acceptable therapeutic index in Tier 1, the next step is to elucidate its precise MoA.

Protocol 5: Whole-Cell Patch-Clamp Electrophysiology

  • Rationale: To directly measure the functional effect of the compound on specific ion channels or receptors, providing definitive evidence of modulation. [9]* Methodology (Example for GABA-A Receptors):

    • Cell Culture: Use primary cultured hippocampal neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

    • Recording: Establish a whole-cell voltage-clamp configuration. Hold the cell at -60 mV.

    • GABA Application: Apply a low concentration of GABA (e.g., an EC₁₀ concentration of 1-3 µM) to elicit a baseline chloride current (I_GABA).

    • Compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Endpoint: Measure the potentiation or inhibition of the GABA-evoked current.

    • Data Analysis: Plot the percent modulation versus compound concentration to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) and the maximal efficacy.

Data Presentation and Interpretation

Clear data presentation is critical for decision-making. The following table provides a template for summarizing hypothetical screening results.

AssayParameterResult (Hypothetical)Interpretation
Tier 1: Primary Screens
MES Seizure TestED₅₀45 mg/kgActive against generalized tonic-clonic seizures. Suggests potential VGSC blockade.
scPTZ Seizure TestED₅₀> 300 mg/kgInactive against absence seizures. Action via T-type Ca2+ channels or GABAergic system is less likely.
6-Hz Seizure TestED₅₀35 mg/kgPotent activity in a model of therapy-resistant seizures. Highly desirable profile.
Rotarod TestTD₅₀250 mg/kgMinimal neurotoxicity at effective doses.
Calculated TI (MES)TI5.6An acceptable therapeutic window for further investigation.
Dopamine D2 BindingKᵢ> 10 µMNegligible affinity for the D2 receptor, reducing the risk of extrapyramidal side effects.
Tier 2: MoA Studies
VGSC Patch ClampIC₅₀2.5 µMConfirms functional blockade of sodium channels, consistent with MES activity.
GABA-A Receptor Patch ClampEC₅₀No modulationCompound does not appear to be a direct positive allosteric modulator of GABA-A receptors.

Based on these hypothetical results, this compound would be classified as a promising anticonvulsant candidate with a primary mechanism involving the blockade of voltage-gated sodium channels. Its potency in the 6-Hz model and lack of D2 affinity would make it a high-priority candidate for lead optimization.

Conclusion

This technical guide outlines a robust, hypothesis-driven strategy for the comprehensive biological screening of this compound. By integrating in vivo phenotypic assays with in vitro target-based and functional studies, this cascade allows for the efficient identification of primary biological activity and the subsequent deconvolution of the underlying molecular mechanism. The structural features of this compound make it a compelling candidate for CNS drug discovery, particularly in the field of epilepsy. The described protocols provide a validated framework for researchers to unlock its therapeutic potential.

References

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An In-depth Technical Guide to CAS 39512-49-7: The Critical Pharmaceutical Intermediate 4-(4-Chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: It is important to clarify a point of nomenclature regarding CAS Number 39512-49-7. While the topic requested was 4-(4-Chlorophenyl)piperidin-2-one, extensive database cross-referencing confirms that CAS 39512-49-7 is authoritatively and universally assigned to the compound 4-(4-Chlorophenyl)piperidin-4-ol .[1][2][3][4] This guide will therefore focus on the correct chemical entity associated with this CAS number, a pivotal molecule in the synthesis of major pharmaceuticals. A discussion of the broader class of 4-aryl-2-piperidones is included for contextual relevance.

Introduction and Strategic Importance

4-(4-Chlorophenyl)piperidin-4-ol is a heterocyclic alcohol of significant interest to the pharmaceutical and medicinal chemistry sectors.[5][6] Its rigid piperidine core, substituted with a chlorophenyl group, makes it a highly valuable and versatile building block for creating complex, biologically active molecules.[5] The primary utility of this compound lies in its role as a key intermediate in the synthesis of widely used medications, including the anti-diarrheal agent Loperamide and the antipsychotic drug Haloperidol (where it exists as a metabolite). Understanding its synthesis, properties, and analytical characterization is therefore crucial for researchers and professionals in drug development and manufacturing.

Physicochemical and Spectroscopic Profile

The identity and purity of 4-(4-Chlorophenyl)piperidin-4-ol are established through its distinct physical and spectral properties. It typically appears as a white to off-white or creamy-white crystalline powder.[1][5][7]

PropertyValueSource(s)
CAS Number 39512-49-7[2][3]
Molecular Formula C₁₁H₁₄ClNO[5][7]
Molecular Weight 211.69 g/mol [3][5][7]
Melting Point 137-140 °C / 138-142 °C[1][5][7]
Boiling Point 344.5 ± 42.0 °C (Predicted)[1][7]
IUPAC Name 4-(4-chlorophenyl)piperidin-4-ol[2]
Water Solubility 340 mg/L (20 °C)[1]
Appearance White to creamy-white crystalline powder[1][5]

Spectroscopic Data: Mass spectrometry is a key analytical tool for identification. The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns, with major peaks observed at m/z values of 42, 57, 56, and 193.[2] Further spectral data, including IR and NMR, can be found in specialized databases.[3]

Synthesis and Purification

The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol is a well-established process in industrial and laboratory settings. Multiple routes exist, often starting from precursors like N-benzyl-4-piperidone or involving Grignard reactions. A common and efficient method involves the catalytic deprotection of a nitrogen-protected precursor.

Representative Synthetic Protocol: Debenzylation Route

This protocol is based on the catalytic hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, a method detailed in patent literature that offers high yield and purity.[8]

Step 1: Reaction Setup

  • In a suitable hydrogenation vessel, charge 1-benzyl-4-(4-chlorophenyl)-4-piperidinol (1 part by weight).

  • Add pure water (approx. 16.7 parts) as the solvent.

  • Add a palladium on activated charcoal catalyst (Pd/C, 10% w/w, approx. 0.4 parts).

Step 2: Catalytic Hydrogenation

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.1 MPa (approx. 1 atmosphere).

  • Maintain the reaction at 25 °C with vigorous stirring for 24 hours. The benzyl group is cleaved under these conditions.

Step 3: Work-up and Isolation

  • Upon reaction completion, filter the mixture to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. The aqueous and organic layers will separate.

  • Adjust the pH of the aqueous phase to 13 using a 10% sodium hydroxide solution.

  • Extract the alkaline aqueous phase with dichloromethane.

  • Separate the organic phase, which now contains the product.

Step 4: Purification and Crystallization

  • Concentrate the organic phase by distillation to remove the dichloromethane.

  • Add toluene to the residue and reflux the mixture at 115 °C for 1.5 hours.

  • Add ethyl acetate to the hot solution and cool to 10 °C.

  • Allow the solution to stand for 10 hours to facilitate crystallization.

  • Collect the resulting crystals of 4-(4-Chlorophenyl)-4-piperidinol by filtration. This process typically yields a product with >90% yield and >99% purity.[8]

Causality in Synthesis: The choice of a benzyl protecting group for the piperidine nitrogen is strategic; it is stable under many reaction conditions but can be cleanly removed by catalytic hydrogenation, a process that avoids harsh reagents and simplifies purification. Palladium on charcoal is the catalyst of choice due to its high efficiency and selectivity for this transformation.

G cluster_synthesis Synthesis Workflow A 1. Hydrogenation - 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol - H₂, Pd/C Catalyst - Water, 25°C, 24h B 2. Filtration - Remove Pd/C Catalyst A->B C 3. Extraction - pH adjustment to 13 (NaOH) - Dichloromethane extraction B->C D 4. Crystallization - Solvent exchange to Toluene/Ethyl Acetate - Cooling to 10°C C->D E Final Product 4-(4-Chlorophenyl)piperidin-4-ol D->E

Caption: A typical synthetic workflow for 4-(4-Chlorophenyl)piperidin-4-ol.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-(4-Chlorophenyl)piperidin-4-ol is paramount for its use in pharmaceutical manufacturing. A multi-step analytical workflow is employed for comprehensive quality control.

Step 1: Physical Inspection

  • Verify appearance (white crystalline powder) and odor.

Step 2: Melting Point Determination

  • Measure the melting point range and compare it to the standard (137-142 °C). A sharp melting point indicates high purity.

Step 3: Chromatographic Purity (HPLC)

  • Use High-Performance Liquid Chromatography (HPLC) to separate the main compound from any impurities. A purity of ≥97% is a common specification.[5]

Step 4: Spectroscopic Confirmation

  • Mass Spectrometry (MS): Confirm the molecular weight (211.69 g/mol ).[2][3]

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (O-H stretch from the alcohol, C-N stretch from the amine, C-Cl stretch from the aryl chloride).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.

G cluster_analysis Analytical Workflow start Sample Batch phys Physical Properties (Appearance, MP) start->phys hplc Purity Check (HPLC ≥97%) phys->hplc spec Structural Confirmation (MS, IR, NMR) hplc->spec pass Batch Release spec->pass Specs Met fail Batch Rejection spec->fail Specs Not Met

Caption: Quality control workflow for 4-(4-Chlorophenyl)piperidin-4-ol.

Applications in Drug Development

The molecular architecture of 4-(4-Chlorophenyl)piperidin-4-ol makes it an indispensable precursor in the synthesis of several important drugs.

Key Intermediate for Loperamide

Loperamide is a widely used medication for the control of diarrhea. The synthesis of Loperamide Hydrochloride relies on 4-(4-Chlorophenyl)piperidin-4-ol as a core structural component.[7] The piperidine ring and the chlorophenyl group from the intermediate are retained in the final drug molecule, forming the foundation necessary for its pharmacological activity.[7]

Metabolite of Haloperidol

Haloperidol is an antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. 4-(4-Chlorophenyl)piperidin-4-ol is a known metabolite of Haloperidol, often referred to as Haloperidol metabolite I. Studying this metabolite is important for understanding the drug's metabolism, pharmacokinetics, and potential side effects.

Scaffold for Novel Therapeutics

Beyond its established roles, the 4-aryl-piperidin-4-ol scaffold is actively explored in medicinal chemistry for the development of new therapeutic agents.[5] Researchers have synthesized and tested new derivatives for a range of activities, including analgesic and hypotensive effects.[9] The structure has also been investigated for developing compounds with anti-tuberculosis and other antimicrobial activities.[10][11]

G cluster_applications Role in Drug Development Core 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7) Loperamide Loperamide (Anti-diarrheal Agent) Core->Loperamide Key Intermediate in Synthesis Research Novel Therapeutics (Analgesics, Antimicrobials) Core->Research Starting Scaffold for R&D Haloperidol Haloperidol (Antipsychotic Agent) Haloperidol->Core Metabolizes to

Caption: Pharmaceutical applications of 4-(4-Chlorophenyl)piperidin-4-ol.

The 4-Aryl-2-Piperidone Scaffold

For clarity, the class of compounds known as 4-aryl-2-piperidones, which corresponds to the initially requested chemical name, is also of significant chemical interest. These structures, which are lactams, are synthesized through different routes, such as the direct lactamization of β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamides.[12] The 4-aryl-2-piperidone motif is a valuable scaffold in its own right, serving as a building block for various pharmacologically active agents, including those targeting the central nervous system.[13]

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The Serendipitous Synthesis: A Technical Guide to the Discovery and Enduring Legacy of 4-(p-Chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Neuropharmacology

In the vast lexicon of chemical compounds, few hold the pivotal yet often overlooked status of 4-(p-Chlorophenyl)piperidin-4-ol. To the casual observer, it is a white to off-white crystalline powder, a simple piperidine derivative.[1][2] To the medicinal chemist and pharmaceutical historian, however, it represents a cornerstone in the development of modern psychopharmacology. This molecule is not a therapeutic agent in itself but rather the crucial architectural scaffold—a key intermediate—from which revolutionary drugs have been built.[2][3] Its primary claim to fame lies in being an indispensable precursor to haloperidol, a potent antipsychotic that transformed the treatment of schizophrenia, and loperamide, a widely used anti-diarrheal medication.[3][4] This guide will delve into the discovery, synthesis, and profound historical impact of 4-(p-Chlorophenyl)piperidin-4-ol, tracing its journey from a laboratory curiosity to a linchpin of pharmaceutical manufacturing.

Part 1: A Fortuitous Discovery in the Golden Age of Medicinal Chemistry

The story of 4-(p-Chlorophenyl)piperidin-4-ol is inextricably linked to the visionary work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium during the 1950s.[5][6] This era was a fertile ground for drug discovery, characterized by a blend of systematic synthesis and keen observational pharmacology. The Janssen team's initial research was not aimed at psychosis but at improving upon the synthetic opioid analgesic, pethidine (meperidine).[6][7]

Their objective was to create more potent painkillers with fewer addictive properties by modifying the core piperidine structure of pethidine.[6] This structure-activity relationship (SAR) investigation involved synthesizing hundreds of new piperidine analogues.[6] During the screening of these novel compounds, a serendipitous observation was made. One of the derivatives, when administered to mice, did not produce the expected agitation but instead induced a state of calmness, rigidity, and sedation—a neuroleptic-like profile.[6]

This unexpected finding marked a pivotal shift in research direction. Recognizing the potential therapeutic value of these properties for psychiatric disorders, Janssen's team deliberately began to substitute the propiophenone group in their compounds for a butyrophenone group.[8] This strategic molecular manipulation led directly to the synthesis of compound R-1625 on February 11, 1958.[9] This compound, later given the generic name haloperidol , was born from the chemical union of 4-(p-Chlorophenyl)piperidin-4-ol and a butyrophenone side chain.[7][8] The discovery was not the result of a targeted, mechanism-first approach common today, but a triumph of phenotypic screening, where the observable effects in animal models guided the discovery process.[6]

Part 2: Synthesis and Physicochemical Profile

The industrial preparation of 4-(p-Chlorophenyl)piperidin-4-ol is a multi-step process optimized for yield and purity, crucial for its role as a pharmaceutical intermediate.[1][4] While several synthetic routes exist, a common and cost-effective method begins with readily available starting materials.[3]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 39512-49-7[2][10][11]
Molecular Formula C₁₁H₁₄ClNO[2][10]
Molecular Weight 211.69 g/mol [2][10]
Appearance White to off-white/creamy-white crystalline powder[1][2]
Melting Point 137-140 °C[2][11]
Boiling Point 344.5 ± 42.0 °C at 760 mmHg[2]
Density ~1.2 ± 0.1 g/cm³[2]
Solubility Sparingly soluble in water; Modestly soluble in ethanol, methanol, DMSO[1]
Experimental Protocol: A Representative Synthesis Pathway

The following protocol describes a widely utilized method for synthesizing 4-(p-Chlorophenyl)piperidin-4-ol. This pathway is favored for its use of accessible raw materials and good market prospects.[3]

Step 1: Cyclization to form a Tetrahydropyridine Intermediate

  • A mixture of ammonium chloride and formaldehyde is heated to approximately 60°C.

  • 4-Chloro-α-methylstyrene is added to the heated solution. The reaction proceeds to form an intermediate 1,3-oxazinane compound.[12]

  • The 1,3-oxazinane is then converted into 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine through further heating.[12] This step establishes the core piperidine ring structure.

Step 2: Halogenation of the Tetrahydropyridine

  • The 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent like glacial acetic acid.

  • Anhydrous hydrogen bromide gas is passed through the solution, keeping the temperature below 30°C.[1][12] This results in the formation of 4-bromo-4-(p-chlorophenyl)piperidine hydrobromide, which precipitates out of the solution upon saturation.

Step 3: Hydrolysis to Yield 4-(p-Chlorophenyl)piperidin-4-ol

  • The 4-bromo-4-(p-chlorophenyl)piperidine hydrobromide intermediate is stirred with water.

  • An excess of a basic solution, such as 20% sodium hydroxide (NaOH), is added to the mixture.[12]

  • This final step hydrolyzes the bromo group, replacing it with a hydroxyl group (-OH) and neutralizing the hydrobromide salt to yield the final product, 4-(p-Chlorophenyl)piperidin-4-ol, which precipitates as a white solid.[12]

  • The crude product is then filtered, washed, and typically recrystallized to achieve the high purity (≥98.0%) required for pharmaceutical applications.[4]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4_Chloro_alpha_methylstyrene 4-Chloro-α-methylstyrene Tetrahydropyridine 4-(4-chlorophenyl)- 1,2,3,6-tetrahydropyridine 4_Chloro_alpha_methylstyrene->Tetrahydropyridine Step 1: Cyclization (Heating) Reagents1 NH₄Cl + Formaldehyde Reagents1->Tetrahydropyridine Bromo_piperidine 4-Bromo-4-(p-chlorophenyl)- piperidine HBr Tetrahydropyridine->Bromo_piperidine Step 2: Halogenation (+ HBr) Final_Product 4-(p-Chlorophenyl)piperidin-4-ol Bromo_piperidine->Final_Product Step 3: Hydrolysis (+ NaOH)

Figure 1: Simplified reaction workflow for the synthesis of 4-(p-Chlorophenyl)piperidin-4-ol.

Part 3: The Gateway to a New Class of Antipsychotics

The paramount importance of 4-(p-Chlorophenyl)piperidin-4-ol is its role as the immediate precursor to haloperidol. The development of this antipsychotic was a landmark achievement, providing a powerful new tool for managing psychosis with a different side-effect profile than earlier drugs like chlorpromazine.[7][8]

Experimental Protocol: Synthesis of Haloperidol

The final step in producing haloperidol is a nucleophilic substitution reaction.

  • Reactants: 4-(p-Chlorophenyl)piperidin-4-ol is reacted with 4-chloro-4'-fluorobutyrophenone.

  • Conditions: The reaction is typically carried out in a solvent such as toluene, with a catalyst like potassium iodide.[7][13] The mixture is heated to drive the reaction to completion.[12]

  • Mechanism: The secondary amine of the piperidine ring on 4-(p-Chlorophenyl)piperidin-4-ol acts as a nucleophile, attacking the aliphatic carbon bonded to chlorine on the butyrophenone chain. This displaces the chloride ion and forms a new carbon-nitrogen bond.

  • Isolation: After the reaction, an acidification step followed by basification allows for the isolation and purification of the final haloperidol product.[13]

Haloperidol_Synthesis Precursor 4-(p-Chlorophenyl)piperidin-4-ol Haloperidol Haloperidol Precursor->Haloperidol Nucleophilic Substitution Reagent 4-Chloro-4'-fluorobutyrophenone Reagent->Haloperidol Catalyst Potassium Iodide in Toluene Catalyst->Haloperidol

Figure 2: Logical relationship in the final synthesis step of Haloperidol.

Haloperidol's discovery validated the butyrophenone chemical class and solidified the dopamine D2 receptor antagonism theory of antipsychotic action.[12] Its high potency and efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) made it an indispensable medicine for decades and it remains on the World Health Organization's List of Essential Medicines.[5][8]

Part 4: Broader Applications and Lasting Influence

While its connection to haloperidol is its most celebrated role, the utility of 4-(p-Chlorophenyl)piperidin-4-ol extends further, highlighting the versatility of the 4-arylpiperidine scaffold in medicinal chemistry.

  • Loperamide Synthesis: It is a critical intermediate in the synthesis of loperamide, the active ingredient in the anti-diarrheal medication Imodium®.[2][4] In this context, the core structure contributes to the molecule's ability to slow intestinal motility.[2]

  • Research Chemical: The compound and its derivatives are widely used in research to develop novel pharmacologically active agents targeting the central nervous system.[1] Studies have explored derivatives for potential analgesic and hypotensive activities, as well as for use as fluorescent probes for sigma receptors.[14][15]

  • Metabolite Studies: 4-(p-Chlorophenyl)piperidin-4-ol is also a known human metabolite of reduced haloperidol, making it relevant for pharmacokinetic and metabolic studies of the parent drug.[16]

Conclusion: A Legacy Etched in Molecular Structure

The history of 4-(p-Chlorophenyl)piperidin-4-ol is a compelling narrative of scientific inquiry, serendipity, and the profound impact of chemical synthesis on human health. Born from a quest for better painkillers, its discovery unlocked a completely new therapeutic avenue, leading to the creation of haloperidol and the dawn of the butyrophenone antipsychotics. Its enduring importance is evident in its continued use as a key building block for multiple essential medicines. For drug development professionals, its story serves as a powerful reminder that even the most unassuming intermediate can be the gateway to therapeutic revolutions, its legacy secured not as a final product, but as the fundamental framework upon which medical breakthroughs are constructed.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Chlorophenyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-chlorophenyl)piperidin-2-one scaffold represents a privileged chemical structure with significant potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the plausible biological targets for derivatives of this core structure, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and predictive pharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for a range of therapeutic indications. We will delve into the scientific rationale for investigating specific targets, provide detailed experimental protocols for target validation, and present data in a clear, comparative format. The overarching goal is to equip research teams with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this promising class of molecules.

Introduction: The Therapeutic Promise of the 4-Arylpiperidone Scaffold

The piperidine ring is a ubiquitous motif in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with a diverse range of biological targets. The incorporation of a 4-aryl substituent, in this case, a 4-chlorophenyl group, and a lactam functionality in the form of a piperidin-2-one, introduces specific electronic and steric features that can be exploited for targeted drug design. The 4-phenylpiperidine core is notably present in a number of centrally acting drugs, particularly potent analgesics, underscoring the potential for this class of compounds to modulate neuronal signaling pathways.[1][2] This guide will systematically explore the most promising therapeutic avenues for this compound derivatives, beginning with their potential as modulators of the opioid system.

Opioid Receptors: A Primary Target for Analgesia

The structural similarity of the 4-phenylpiperidine core to endogenous and synthetic opioids strongly suggests that opioid receptors are a primary potential target for this compound derivatives.[2] Phenylpiperidine-based compounds, such as pethidine and fentanyl, are potent agonists of the µ-opioid receptor (MOR), the principal target for most clinically used opioid analgesics.[2]

Scientific Rationale and Mechanism of Action

Opioid receptors are a class of G-protein coupled receptors (GPCRs) that mediate the body's response to opioid peptides and alkaloid opiates.[3] There are three main classical opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa).[3] The analgesic effects of opioids are primarily mediated through the activation of µ-opioid receptors in the central and peripheral nervous systems.[4]

Upon agonist binding, the µ-opioid receptor undergoes a conformational change that triggers the activation of intracellular signaling cascades.[5] The receptor is coupled to inhibitory G-proteins (Gi/o), and its activation leads to the dissociation of the Gα and Gβγ subunits.[6] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6][7] This cascade of events ultimately results in the attenuation of pain signal transmission.

Signaling Pathway

The signaling pathway for µ-opioid receptor activation is a well-characterized example of GPCR-mediated signal transduction. A diagrammatic representation of this pathway is provided below.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., 4-(4-Chlorophenyl) piperidin-2-one derivative) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Heterotrimeric G-Protein (Gi/o) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channel (K⁺ Channel) G_beta_gamma->K_Channel Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Reduced levels lead to Ca_Channel->Analgesia Inhibition leads to K_Channel->Analgesia Activation leads to

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols for Target Validation

To ascertain whether this compound derivatives interact with opioid receptors, a tiered approach involving both in vitro and in vivo assays is recommended.

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor.[8] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the binding affinity (Ki) of this compound derivatives for the µ-opioid receptor.

Materials:

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[8]

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Non-specific Binding Control: Naloxone, a non-selective opioid antagonist.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • Receptor membranes (typically 10-20 µg of protein).[8]

    • [³H]-DAMGO at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM).[8]

    • Varying concentrations of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).[8]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The hot plate test is a classic and reliable method for assessing the analgesic properties of a compound in response to a thermal stimulus.[9][10] An increase in the latency to respond to the heat is indicative of an analgesic effect.

Objective: To evaluate the analgesic efficacy of this compound derivatives in a rodent model.

Materials:

  • Test Animals: Mice or rats.

  • Hot Plate Apparatus: A commercially available hot plate with precise temperature control.

  • Test Compounds: this compound derivatives formulated for administration (e.g., dissolved in a suitable vehicle for intraperitoneal or oral administration).

  • Positive Control: A known analgesic such as morphine.

  • Vehicle Control: The solvent used to dissolve the test compounds.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[9]

  • Apparatus Setup: Set the temperature of the hot plate to a constant, noxious temperature (e.g., 55°C ± 0.2°C).[9]

  • Baseline Measurement: Place each animal individually on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]

  • Compound Administration: Administer the test compound, positive control, or vehicle control to the animals according to the desired route and dose.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Quantitative Data and Structure-Activity Relationship (SAR) Insights
Compound Class General Structure Observed Activity Key SAR Observations Reference
Pethidine Analogues 4-Phenyl-N-methylpiperidine-4-carboxylateµ-Opioid Agonist (Analgesic)The 4-phenyl and N-methyl groups are crucial for activity. The ester at the 4-position is also important.[2]
Fentanyl Analogues N-(1-Phenethyl-4-piperidyl)-N-phenyl-propionamidePotent µ-Opioid Agonist (Analgesic)The N-phenethyl group and the anilido side chain at the 4-position are key for high potency.[2]
4-(4-Chlorophenyl)-4-hydroxypiperidine Derivatives 4-(4-Chlorophenyl)-4-hydroxypiperidine with N-substituentsAnalgesic and HypotensiveN-substitution influences potency. The 4-chlorophenyl group is tolerated and may contribute to the activity profile.

Note: The table above is illustrative and based on the general knowledge of 4-phenylpiperidine SAR. Further focused searches for quantitative data on this compound derivatives are warranted.

References

  • Che, T., et al. (2021). Dezocine and Addiction: Friend or Foe? ResearchGate. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Sakurada, S., et al. (2005). The effects of morphine administration on the central nervous system (CNS): advantages and disadvantages. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hot plate test.[Link]

  • Clark, M. J., et al. (2011). μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology. Neuropharmacology, 61(7), 1142–1150. [Link]

  • Loh, H. H., & Smith, A. P. (2016). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current opinion in pharmacology, 26, 1–7. [Link]

  • Rivat, C., et al. (2018). Signaling diversity of mu- and delta- opioid receptor ligands: Re-evaluating the benefits of β-arrestin/G protein signaling bias. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References.[Link]

  • MazeEngineers. (n.d.). Rodent Hot Plate Pain Assay.[Link]

  • Slideshare. (n.d.). Hot plate analgesiometer.[Link]

  • PNAS. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor.[Link]

  • Tufts University. (n.d.). Pain Transmission Pathway – Opioid Peptides.[Link]

  • YouTube. (2021). Opioids and Pain Signaling (from PDB-101).[Link]

  • PubChem. (n.d.). Opioid Signalling.[Link]

  • PubMed. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents.[Link]

  • PubMed. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO.[Link]

  • ResearchGate. (n.d.). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO | Request PDF.[Link]

  • Wikipedia. (n.d.). Phenylpiperidines.[Link]

  • Pain Physician. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.[Link]

  • ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid...[Link]

  • PubMed Central. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.[Link]

  • PLOS One. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.[Link]

  • PubMed Central. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.[Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and...[Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.[Link]

  • Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL.[Link]

  • Sci-Hub. (1982). Conformation activity study of 4-phenylpiperidine analgesics.[Link]

Sources

Spectroscopic Profile of 4-(4-Chlorophenyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)piperidin-2-one is a substituted lactam derivative with a piperidin-2-one core. The presence of the chlorophenyl group at the 4-position significantly influences its chemical and physical properties, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this guide will focus on a detailed theoretical interpretation, drawing upon established principles of spectroscopy and comparative data from structurally related analogs.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a six-membered piperidin-2-one ring, which is a cyclic amide or lactam. A 4-chlorophenyl group is attached to the carbon atom at the 4-position of this ring.

Figure 1: Chemical structure of this compound.

The key structural features that will dictate the spectroscopic signatures are:

  • The amide functional group (lactam), which will give rise to characteristic signals in both IR and NMR spectroscopy.

  • The p-substituted aromatic ring , which will present a distinct splitting pattern in the ¹H NMR spectrum and characteristic absorptions in the IR spectrum.

  • The chiral center at C4, which can lead to diastereotopic protons in the adjacent methylene groups.

  • The overall molecular weight and fragmentation patterns , which will be determined by the combination of the piperidinone and chlorophenyl moieties in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale
NH6.0 - 8.0Broad singlet-The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent.
Ar-H (ortho to Cl)7.2 - 7.4Doublet8 - 9These aromatic protons are deshielded by the chlorine atom and will appear as a doublet due to coupling with the meta protons.
Ar-H (meta to Cl)7.1 - 7.3Doublet8 - 9These aromatic protons will couple with the ortho protons, resulting in a doublet.
H43.0 - 3.5Multiplet-This methine proton is adjacent to the electron-withdrawing chlorophenyl group and the piperidinone ring, leading to a downfield shift. It will be coupled to the protons on C3 and C5.
H3, H51.8 - 2.8Multiplets-These methylene protons are diastereotopic due to the adjacent chiral center at C4. They will appear as complex multiplets due to both geminal and vicinal coupling.
H63.2 - 3.6Multiplet-These methylene protons are adjacent to the nitrogen atom of the lactam, causing a downfield shift.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (C2)170 - 175The carbonyl carbon of the lactam is significantly deshielded and appears in the characteristic amide/ester region.
Ar-C (ipso to piperidinone)140 - 145The quaternary aromatic carbon attached to the piperidinone ring.
Ar-C (ipso to Cl)130 - 135The quaternary aromatic carbon bearing the chlorine atom.
Ar-CH (ortho to Cl)128 - 130Aromatic methine carbons.
Ar-CH (meta to Cl)115 - 125Aromatic methine carbons.
C640 - 50The carbon adjacent to the nitrogen of the lactam.
C435 - 45The methine carbon attached to the chlorophenyl group.
C3, C530 - 40The methylene carbons of the piperidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3400N-H stretchAmide (Lactam)
1640 - 1680C=O stretch (Amide I band)Amide (Lactam)
1500 - 1550N-H bend (Amide II band)Amide (Lactam)
3000 - 3100C-H stretchAromatic
1450 - 1600C=C stretchAromatic
1000 - 1100C-Cl stretchAryl chloride
800 - 850C-H out-of-plane bendp-disubstituted aromatic

The strong absorption band for the lactam carbonyl (Amide I) is a key diagnostic feature. The position of this band can be influenced by ring strain and hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₁H₁₂ClNO) is approximately 209.67 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 209 and an M+2 peak at m/z 211 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways, including:

    • Loss of the chlorophenyl group ([M - C₆H₄Cl]⁺).

    • Cleavage of the piperidinone ring, leading to fragments corresponding to the loss of CO, and subsequent rearrangements.

    • Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.

M [M]⁺˙ m/z = 209/211 F1 [M - Cl]⁺ m/z = 174 M->F1 - Cl F2 [M - C₆H₄Cl]⁺ m/z = 98 M->F2 - C₆H₄Cl F3 [C₆H₄Cl]⁺ m/z = 111/113 M->F3

Figure 2: Plausible fragmentation pathways for this compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) if coupled with liquid chromatography.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is crucial for its unequivocal identification and quality control. Although experimental spectra are not widely published, a detailed theoretical analysis based on its chemical structure provides a robust prediction of its NMR, IR, and MS data. The key expected features include the characteristic signals of the lactam functionality, the distinct pattern of the p-substituted chlorophenyl ring, and a predictable fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to interpret their own analytical data with confidence.

References

While direct spectroscopic data for this compound was not found, the principles and comparative data are based on general knowledge from sources such as:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine-2,6-dione. Retrieved from [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(4-chlorophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise quantification for ensuring product quality and regulatory compliance, this document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for accurate and reliable quantification of this compound in various sample matrices. The causality behind experimental choices is elucidated, and each protocol is structured as a self-validating system, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Quantifying this compound

This compound serves as a crucial building block in the synthesis of a range of pharmacologically active molecules. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, access to reliable and validated analytical methods for its quantification is paramount for process optimization, quality control, and stability testing in the pharmaceutical industry.[1]

This guide provides a detailed examination of two primary analytical techniques for the quantification of this compound. The selection of these methods is predicated on their specificity, sensitivity, and robustness, aligning with the stringent requirements of pharmaceutical analysis.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₁H₁₂ClNOInferred from structure
Molecular Weight 210.67 g/mol Inferred from structure
Appearance White to off-white solid[5] (by analogy)
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO.[5] (by analogy)
UV Absorbance Exhibits UV absorbance due to the chlorophenyl chromophore. A wavelength of approximately 220-240 nm is a suitable starting point for detection.[6][7] (by analogy)

Primary Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is the workhorse for routine quantification of this compound due to its robustness, cost-effectiveness, and ability to separate the analyte from potential impurities.

Rationale for Method Selection
  • Specificity: The chromatographic separation provides specificity by resolving the analyte from starting materials, by-products, and degradation products.

  • Sensitivity: UV detection offers sufficient sensitivity for most quality control applications.

  • Linearity: The method demonstrates a linear response over a wide concentration range, enabling accurate quantification.

  • Precision and Accuracy: When properly validated, HPLC methods provide high precision and accuracy, ensuring reliable results.[2][8]

Experimental Workflow for HPLC Method Development

The following diagram illustrates the logical flow of developing a robust HPLC method.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation col_sel Column & Mobile Phase Selection opt Optimization of Chromatographic Conditions col_sel->opt Initial Screening det Detector Wavelength Selection opt->det Fine-tuning spec Specificity det->spec Proceed to Validation lin Linearity & Range spec->lin prec Precision (Repeatability & Intermediate) lin->prec acc Accuracy prec->acc sens Sensitivity (LOD & LOQ) acc->sens rob Robustness sens->rob

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

3.3.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with inserts

3.3.2. Instrumentation and Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detectorStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)C18 provides good retention for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape for basic compounds.[9]
Gradient 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% BA gradient elution is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.
Detection Wavelength 225 nmBased on the UV absorbance of the chlorophenyl group.[6]

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.3.4. Method Validation

The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[2][3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels.
Range 80-120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the standard solution.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[8]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex biological matrices, LC-MS/MS is the preferred method.

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification compared to HPLC-UV.[10]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS can provide structural confirmation of the analyte.

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_dev Method Development cluster_val Method Validation infusion Direct Infusion & Tuning mrm_dev MRM Transition Optimization infusion->mrm_dev Determine Precursor & Product Ions lc_opt LC Method Optimization lc_opt->mrm_dev Couple LC to MS spec Specificity mrm_dev->spec Proceed to Validation lin Linearity & Range spec->lin prec Precision lin->prec acc Accuracy prec->acc sens Sensitivity (LOD & LOQ) acc->sens matrix Matrix Effect Evaluation sens->matrix

Caption: Workflow for LC-MS/MS method development and validation.

Detailed LC-MS/MS Protocol

4.3.1. Instrumentation and Conditions

ParameterRecommended ConditionRationale
LC System UPLC system (e.g., Waters ACQUITY UPLC I-Class)UPLC provides better resolution and faster analysis times.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S)Offers high sensitivity and selectivity for quantitative analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen atom in the piperidinone ring is readily protonated.[9]
MRM Transitions To be determined empirically. Expected [M+H]⁺ = 211.1. Product ions will result from fragmentation of the piperidinone ring and loss of HCl.Specific transitions provide high selectivity.
LC Conditions Similar to HPLC method, but with a faster gradient and lower flow rate compatible with the UPLC system and MS interface.

4.3.2. Sample Preparation for Biological Matrices

For the analysis of this compound in plasma or other biological fluids, a sample extraction step is necessary to remove proteins and other interfering substances.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.

4.3.3. Method Validation

In addition to the validation parameters for the HPLC method, LC-MS/MS method validation should also include an assessment of:

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated.

  • Recovery: The efficiency of the sample extraction process should be determined.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term) should be assessed.[11][12]

Stability Indicating Nature of the Method

A crucial aspect of pharmaceutical analysis is the ability of the analytical method to resolve the active ingredient from its degradation products.[12] To establish the stability-indicating nature of the developed HPLC method, forced degradation studies should be performed.

5.1. Forced Degradation Protocol

Subject samples of this compound to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[9]

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[9]

The stressed samples should be analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent compound peak.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the principles of method validation outlined herein is essential for ensuring the generation of high-quality, defensible data in a regulated pharmaceutical environment.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
  • Creme. (n.d.).
  • Eserian, J. K., & Lombardo, M. (n.d.). Method validation in pharmaceutical analysis: from theory to practical optimization.
  • Emery Pharma. (2023, March 7).
  • Lee, S. H., et al. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Sharma, S., & Singh, G. (n.d.).
  • BenchChem. (2025). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time.
  • A2B Chem. (n.d.). 39512-49-7 | 4-(4-chlorophenyl)piperidin-4-ol.
  • BenchChem. (2025). LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
  • UNODC. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7.
  • Kumar, S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • Lian, M.Q., Liu, Y.C., & Guo, C.Y. (2022). Synthetic and analytical method establishment of 3-(4-chlorophenyl)-7-[2-(piperazin-l-yl)ethoxy]-4H-chromen-4-one. Journal of Hebei University of Science and Technology, 43, 300–307.
  • ChemSrc. (2025). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. [Link]

  • Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical and Biomedical Analysis, 129, 347-354. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • AA Blocks. (n.d.). 39512-49-7 | MFCD00006001 | 4-(4-Chlorophenyl)Piperidin-4-Ol. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 138-143. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4-(4-Chlorophenyl)piperidin-2-one by Gas Chromatography-Mass Spectrometry

Introduction

This compound is a substituted piperidine derivative. Compounds within the piperidine class are foundational scaffolds in medicinal chemistry and are present in numerous pharmaceuticals and bioactive molecules.[1] The robust and reliable analysis of such compounds is critical for quality control in drug manufacturing, impurity profiling, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical solution for volatile and semi-volatile compounds, providing both high-resolution separation and definitive structural identification.[2]

This application note presents a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS with electron ionization (EI). The methodology detailed herein is designed for researchers, analytical scientists, and drug development professionals, providing a framework for sample preparation, instrumental setup, and data interpretation. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for related compounds.

Principle of the Method

The analysis relies on the physicochemical properties of this compound, which allow for its volatilization without thermal degradation. The sample, dissolved in a suitable organic solvent, is injected into a heated gas chromatograph. The GC separates the analyte from other matrix components based on its boiling point and interaction with a non-polar capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized by a high-energy electron beam (typically 70 eV). This electron ionization (EI) process is highly reproducible and induces predictable fragmentation of the molecule.[3] The resulting mass spectrum, a unique fingerprint of the compound's structure, is used for identification and quantification.

Materials and Methods

Reagents and Standards
  • This compound Reference Standard: Purity ≥98%

  • Methanol (CH₃OH): HPLC or GC-grade

  • Dichloromethane (CH₂Cl₂): GC-grade

  • Helium (He): Ultra-high purity (99.999%)

  • Autosampler Vials: 1.5 mL glass vials with PTFE-lined caps.[4]

Instrumentation

A standard benchtop Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The system should include:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: A non-polar capillary column, such as an Agilent DB-5ms or Rtx-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended due to its versatility for semi-volatile compounds.

  • Autosampler: For reproducible injections.

Experimental Protocols

Protocol 1: Standard and Sample Preparation

The goal of sample preparation is to dissolve the analyte in a volatile solvent suitable for GC-MS analysis at a concentration that provides an adequate on-column amount (e.g., 10 ng) for detection.[4]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol. This solution is suitable for direct injection.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in a suitable solvent (e.g., dichloromethane or methanol) to achieve an expected final concentration of approximately 10 µg/mL.[4] If the sample contains particulates, it must be centrifuged or filtered prior to transfer into an autosampler vial to prevent blockage of the injection syringe.[4]

  • Solvent Blank: Prepare a vial containing only the solvent (methanol) to check for system contamination.

Analytical Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing A Weigh Sample/ Standard B Dissolve in Volatile Solvent A->B C Transfer to Autosampler Vial B->C D Inject 1 µL into GC-MS C->D E Chromatographic Separation D->E F Electron Ionization & Mass Detection E->F G Identify Peak by Retention Time F->G H Analyze Mass Spectrum G->H I Quantify & Report H->I

Caption: High-level workflow for GC-MS analysis.

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis. These settings should be optimized based on the specific instrumentation used.

Parameter Setting Justification
GC System
Injection Volume1 µLStandard volume for capillary columns to avoid overloading.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplitlessMaximizes sensitivity for trace analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column.
Oven ProgramInitial: 100 °C, hold 1 minA low starting temperature helps focus the analyte band at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate provides good separation without excessive run times.
Hold: 5 min at 280 °CEnsures elution of the analyte and cleans the column of less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for GC-MS, producing reproducible fragmentation patterns for library matching.[5]
Electron Energy70 eVThe industry standard energy that provides consistent and extensive fragmentation.[3]
Ion Source Temp.230 °CA heated source prevents condensation of analytes.
Quadrupole Temp.150 °CA heated quadrupole minimizes contamination.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Scan Range40 - 450 m/zCovers the molecular ion and all significant fragments of the analyte.
Solvent Delay3 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Results and Discussion

Chromatographic Performance

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the primary qualitative parameter alongside the mass spectrum.

Mass Spectral Analysis

The electron ionization mass spectrum provides the structural fingerprint of the analyte. The molecular weight of this compound (C₁₁H₁₂ClNO) is approximately 209.68 g/mol . The mass spectrometer will detect the nominal mass of the most abundant isotopes.

Key Expected Ions:

m/z (Nominal) Proposed Identity Notes
209 / 211 [M]⁺ Molecular Ion. The presence of a chlorine atom results in a characteristic M+2 peak ([M+2]⁺) at m/z 211 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
181 / 183 [M - CO]⁺ Loss of a neutral carbon monoxide molecule, a characteristic fragmentation of lactams.
166 / 168 [M - C₂H₃O]⁺ Resulting from further fragmentation after ring opening.
152 / 154 [M - C₃H₅O]⁺ Fragmentation involving the piperidinone ring.
138 [C₈H₇Cl]⁺ Fragment corresponding to the chlorostyrene radical cation.

| 111 / 113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine attached. A very common fragment for chlorophenyl compounds. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. Alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a dominant pathway for piperidine derivatives.[1][6]

Fragmentation_Pathway M C₁₁H₁₂ClNO⁺ (m/z 209/211) Molecular Ion F1 [M - CO]⁺ (m/z 181/183) M->F1 - CO F2 [C₆H₄Cl]⁺ (m/z 111/113) M->F2 - C₅H₈NO (Ring Fragment) F3 [C₈H₇Cl]⁺ (m/z 138) M->F3 - C₃H₅NO

Caption: Proposed EI fragmentation of the analyte.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern allows for unambiguous identification. The protocol is suitable for implementation in quality control laboratories and research settings, and its principles can be adapted for the analysis of other related piperidine derivatives.

References

  • University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Patel, K., et al. (2016). "Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs)." Analytical and Bioanalytical Chemistry, 408(30), 8663-8675. Available at: [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]

  • Abdel-Hameed, E.-S., et al. (2024). "Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia." Molecules, 29(1), 1-22. Available at: [Link]

  • Li, Y., et al. (2024). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies in Health and Medicine. Available at: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • Chromatography Forum. piperidine analysis in API by GC-HS. Available at: [Link]

  • Li, A., et al. (2009). "Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls." Chemistry Central Journal, 3(5). Available at: [Link]

  • ResearchGate. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • Lian, M., et al. (2024). "Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats." Molecules, 29(10), 2296. Available at: [Link]

  • Chemsrc. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Available at: [Link]

  • Davidson, K. E., et al. (2020). "The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry." Journal of Mass Spectrometry, 55(11), e4594. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(4-Chlorophenyl)piperidin-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Piperidin-2-one Scaffold

The 4-(4-chlorophenyl)piperidin-2-one core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is amenable to synthetic modification. Its derivatives have shown promise across a spectrum of biological targets, underscoring the importance of robust and versatile derivatization strategies. This guide provides an in-depth exploration of the chemical modification of this scaffold, focusing on scientifically sound protocols and the rationale behind experimental design. Our objective is to empower researchers in drug discovery to efficiently generate and evaluate novel chemical entities for a range of therapeutic applications. The methodologies detailed herein are designed to be self-validating, with an emphasis on achieving high yields and purity, essential for reliable biological screening.

I. Strategic Approaches to Derivatization

The primary sites for derivatization on the this compound scaffold are the lactam nitrogen and the chlorophenyl ring. Modification at the nitrogen atom directly influences the steric and electronic properties of the molecule in its immediate vicinity, while alterations to the aromatic ring allow for the exploration of interactions with more distant binding pockets of a biological target.

N-Functionalization of the Piperidin-2-one Ring: Navigating the Reactivity of Lactams

The nitrogen atom within the piperidin-2-one ring is part of a lactam, an amide within a cyclic system. This significantly reduces its nucleophilicity compared to a simple secondary amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, N-alkylation and N-arylation reactions require specific conditions to proceed efficiently.

Causality of Experimental Choices:

  • Base Selection: A strong base is typically required to deprotonate the lactam nitrogen, generating a more nucleophilic lactamate anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). The choice of base can be critical, with stronger bases like NaH often leading to faster reactions but requiring anhydrous conditions.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the lactamate.

  • Electrophile Reactivity: The choice of alkylating or arylating agent is crucial. Highly reactive electrophiles, such as benzyl bromides or activated aryl halides, will react more readily.

Modification of the 4-Chlorophenyl Moiety: The Power of Cross-Coupling

The chlorine atom on the phenyl ring presents an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical space accessible from the parent scaffold.

Causality of Experimental Choices:

  • Catalyst and Ligand System: The success of a Suzuki coupling is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Bulky, electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos), are often effective in promoting the oxidative addition of the aryl chloride to the palladium center, which is typically the rate-limiting step.

  • Base and Solvent: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid partner. The choice of solvent, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is critical for dissolving both the organic and inorganic reaction components.

II. Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the lactam nitrogen using an alkyl halide and a moderately strong base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol outlines the N-arylation of the lactam using a palladium catalyst and a biarylphosphine ligand.[1]

Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Application Notes for Biological Assays

The derivatized library of this compound analogs can be screened against a variety of biological targets to identify novel therapeutic agents.

High-Throughput Screening (HTS) for Hit Identification

HTS allows for the rapid screening of large compound libraries against a specific biological target.[2][3] Both biochemical and cell-based assays can be employed.

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified target, such as an enzyme or receptor. Common formats include fluorescence, luminescence, and absorbance-based assays.[2]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data. They can monitor changes in cell viability, signaling pathways, or gene expression.

General HTS Workflow:

Caption: A generalized workflow for a high-throughput screening campaign.

Target-Specific Biological Assays

Based on the structural similarities of the this compound scaffold to known bioactive molecules, the following target-specific assays are recommended:

Table 1: Recommended Biological Assays and Rationale

Therapeutic AreaBiological Target/AssayRationale for ScreeningRepresentative Quantitative Data for Similar Scaffolds
Neuroscience Opioid Receptor Binding Assays (µ, δ, κ)The piperidine scaffold is a common feature in opioid receptor ligands.[4]Ki values in the low nanomolar range have been reported for N-substituted piperidine analogs at the µ-opioid receptor.[4]
Oncology Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) on various cancer cell linesPiperidin-4-one derivatives have demonstrated anti-proliferative activity against hematological cancer cell lines.[5]IC₅₀ values in the low micromolar range have been observed for related compounds.[5]
Infectious Diseases Trypanosoma cruzi Amastigote Viability AssayN-substituted phenyldihydropyrazolones with a piperidine linker have shown activity against T. cruzi.[6]pIC₅₀ values up to 6.1 have been reported for analogs with a substituted piperidine.[7]
Metabolic Diseases PPARγ Agonist Activity AssayPiperine derivatives have been identified as potential PPARγ agonists.[6]IC₅₀ values in the low micromolar range have been achieved for potent agonists.
Antipsychotic Dopamine D2 and Serotonin 5-HT2A Receptor Binding AssaysAryl-piperidine derivatives are being investigated as potential antipsychotic agents targeting these receptors.[8][9]Ki values in the nanomolar range for both D2 and 5-HT2A receptors have been reported for lead compounds.[8]

IV. Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound scaffold will enable the development of a comprehensive SAR.

Key Considerations for SAR Analysis:

  • N-Substituent: The size, shape, and electronic properties of the substituent on the lactam nitrogen will significantly impact biological activity. Apolar moieties such as aryl or benzyl groups have been shown to be favorable in some cases.[7]

  • Aromatic Ring Substitution: Modification of the chlorophenyl ring can influence binding affinity and selectivity. The introduction of different functional groups can probe for additional interactions with the target protein.

  • Stereochemistry: If chiral centers are introduced during derivatization, the individual enantiomers should be separated and tested to determine if the biological activity is stereospecific.

Logical Relationship of Derivatization and SAR:

Caption: The logical progression from scaffold derivatization to lead optimization.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic protocols and biological assay strategies outlined in this guide provide a robust framework for the generation and evaluation of diverse compound libraries. Future efforts should focus on exploring a wider range of derivatizations, including the introduction of chiral substituents and the use of other cross-coupling methodologies. A thorough investigation of the mechanism of action of any identified hits will be crucial for their further development into clinical candidates.

VI. References

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. (2021). Retrieved from [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. (n.d.). Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. (2001). Retrieved from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. (2020). Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]

  • High throughput screening. Methods and protocols, second edition. Preface. PubMed. (2009). Retrieved from [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. (2014). Retrieved from [Link]

  • One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. PubMed. (2020). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. (2022). Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols, Second Edition. ResearchGate. (2009). Retrieved from [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. (2022). Retrieved from [Link]

  • Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. ResearchGate. (2018). Retrieved from [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. (2013). Retrieved from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. (2020). Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PubMed Central. (2013). Retrieved from [Link]

  • 5-HT2A receptor. Wikipedia. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. (2012). Retrieved from [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. (2015). Retrieved from [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. ResearchGate. (2020). Retrieved from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. (n.d.). Retrieved from [Link]

  • Leveraging High Throughput Screening services to accelerate drug discovery and development. Syngene International Ltd. (n.d.). Retrieved from [Link]

  • Combinatorial Chemistry & High Throughput Screening. Grokipedia. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for 4-(4-Chlorophenyl)piperidin-2-one in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The field of neuropharmacology is in a perpetual state of discovery, seeking novel chemical entities that can modulate the complex machinery of the central nervous system (CNS). This document concerns 4-(4-Chlorophenyl)piperidin-2-one , a compound of significant interest due to its structural features, which suggest a potential for interaction with key neurological targets. It is critical to state at the outset that, as of the current date, this specific molecule is largely uncharacterized in peer-reviewed neuropharmacological literature. Therefore, this guide is presented not as a summary of established applications, but as a forward-looking, experience-driven framework for its systematic investigation. We will proceed from a foundation of chemical first principles and the known pharmacology of structurally related compounds to propose a comprehensive research plan.

Introduction: The Scientific Rationale

This compound is a unique hybrid structure, integrating three key pharmacophoric elements:

  • The Piperidine Scaffold : A ubiquitous motif in CNS-active drugs, known for its favorable pharmacokinetic properties and its ability to present substituents in a defined three-dimensional space.[1][2]

  • The γ-Lactam (Piperidin-2-one) Ring : This feature is a cyclic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This suggests a potential for interaction with GABA receptors or related targets.

  • The 4-(4-Chlorophenyl) Moiety : This substitution pattern is found in numerous psychoactive compounds, including the antipsychotic Haloperidol and the dissociative anesthetic Phencyclidine (PCP).[3] It often confers affinity for dopamine, serotonin, or NMDA receptors.

The convergence of these structural elements in a single molecule makes this compound a compelling candidate for investigation in several areas of neuropharmacology, including but not limited to, epilepsy, anxiety, psychosis, and neurodegenerative disorders.

Physicochemical Properties (Predicted)

To embark on a research journey, a foundational understanding of the molecule's properties is essential.

PropertyPredicted ValueSource
CAS Number Not AssignedN/A
Molecular Formula C₁₁H₁₂ClNOPubChem
Molecular Weight 209.67 g/mol PubChem
Appearance White to off-white solidN/A
LogP ~2.5Predicted
pKa (basic) ~8.5 (piperidine nitrogen)Predicted
pKa (acidic) ~17 (lactam N-H)Predicted

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given its structural similarity to GABA, a primary hypothesis is that this compound may act as a modulator of GABAergic neurotransmission. The presence of the bulky 4-chlorophenyl group at the 4-position, however, makes it less likely to be a direct GABA receptor agonist. Instead, it may act as a partial agonist, an antagonist, or an allosteric modulator at GABAA or GABAB receptors.

Alternatively, the 4-arylpiperidine substructure points towards potential interactions with monoamine systems. Many compounds with this feature exhibit affinity for dopamine D2-like receptors or serotonin receptors.[4][5]

A third possibility is the modulation of ion channels, as seen in some 4-arylpiperidine derivatives that block Na⁺ and Ca²⁺ channels.[6]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound.

Proposed_MoA cluster_gaba GABAergic System cluster_monoamine Monoamine Systems GABA_A GABA-A Receptor (Ion Channel) Cl_influx Neuronal Hyperpolarization GABA_A->Cl_influx Cl⁻ Influx GABA_B GABA-B Receptor (GPCR) K_efflux Neuronal Hyperpolarization GABA_B->K_efflux K⁺ Efflux ↓cAMP D2R Dopamine D2 Receptor DA_signal Modulation of Psychomotor Activity D2R->DA_signal ↓cAMP HTR Serotonin Receptors HT_signal Modulation of Mood, Cognition, etc. HTR->HT_signal Various Compound 4-(4-Chlorophenyl) piperidin-2-one Compound->GABA_A Modulation? Compound->GABA_B Modulation? Compound->D2R Antagonism? Compound->HTR Interaction? Synthesis_Workflow start Starting Materials: - Diethyl Malonate - 4-Chlorocinnamonitrile step1 Michael Addition (Base-catalyzed, e.g., NaOEt) start->step1 intermediate1 Adduct Intermediate step1->intermediate1 step2 Reductive Cyclization (e.g., H₂, Raney Nickel) intermediate1->step2 intermediate2 Piperidin-2-one ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (e.g., H₂O, H⁺, heat) intermediate2->step3 product Final Product: 4-(4-Chlorophenyl) piperidin-2-one step3->product

Caption: A representative synthetic workflow for the target compound.

In Vitro Profiling: Target Engagement and Functional Activity

The initial in vitro screening is crucial for identifying the primary molecular targets.

Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

Materials:

  • Test Compound: this compound

  • Radioligands: [³H]GABA, [³H]CGP54626 (GABAB antagonist), [³H]Flunitrazepam (benzodiazepine site on GABAA), [³H]Spiperone (D₂/5-HT₂ₐ), [³H]8-OH-DPAT (5-HT₁ₐ)

  • Membrane preparations from rat brain regions (e.g., cortex, striatum, hippocampus)

  • Assay buffers, glass fiber filters, scintillation cocktail, and counter.

Procedure:

  • Preparation : Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Assay Setup : In 96-well plates, combine the membrane preparation, a fixed concentration of the chosen radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand).

  • Incubation : Incubate the plates at a specified temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing : Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) by non-linear regression. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Representative Data Table:

TargetRadioligandKᵢ (µM) - Hypothetical
GABAA (BZD site)[³H]Flunitrazepam> 10
GABAB[³H]CGP546262.5
Dopamine D₂[³H]Spiperone0.8
Serotonin 5-HT₂ₐ[³H]Spiperone5.2
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT> 10

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the Dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing the human Dopamine D₂ receptor.

  • Forskolin

  • Dopamine (as the reference agonist)

  • cAMP assay kit (e.g., HTRF, AlphaLISA)

Procedure:

  • Cell Plating : Plate the D₂-expressing cells in 96-well plates and allow them to adhere overnight.

  • Antagonist Mode :

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of dopamine (at its EC₈₀) along with forskolin (to stimulate cAMP production).

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Agonist Mode :

    • Incubate the cells with varying concentrations of this compound in the presence of forskolin.

  • cAMP Measurement : Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis :

    • In antagonist mode, plot the cAMP levels against the concentration of the test compound to determine the IC₅₀ for the inhibition of the dopamine response.

    • In agonist mode, plot the cAMP levels to see if the compound itself inhibits forskolin-stimulated cAMP production.

In Vivo Behavioral Models: Assessing CNS Effects

Based on the in vitro findings (hypothetically, a D₂ antagonist), appropriate in vivo models can be selected.

Objective: To assess the potential antipsychotic-like activity of the compound.

Materials:

  • Male C57BL/6 mice

  • This compound

  • d-Amphetamine

  • Vehicle (e.g., saline with 5% DMSO, 5% Tween 80)

  • Open-field activity chambers

Procedure:

  • Acclimation : Acclimate the mice to the testing room and the activity chambers.

  • Dosing : Administer the test compound or vehicle via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg).

  • Pre-treatment Time : Allow a pre-treatment period (e.g., 30 minutes).

  • Challenge : Administer d-amphetamine (e.g., 2 mg/kg, IP) to all mice.

  • Locomotor Activity Recording : Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis : Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests D₂ receptor antagonism.

Conclusion and Future Directions

The structural features of this compound position it as a molecule of high interest for neuropharmacological exploration. Its investigation should be approached systematically, beginning with robust in vitro screening to identify primary targets, followed by functional assays to elucidate the mode of action, and culminating in in vivo behavioral models to assess its potential therapeutic effects. The protocols outlined in this document provide a comprehensive, hypothesis-driven framework for unlocking the potential of this novel chemical entity. Further studies should also include ADME-Tox profiling to assess its drug-like properties and safety.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Uniyal, S., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(11), 5145-5166. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Franz, A. W., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 6(11), 1149-1154. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Aziz-ur-Rehman, et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 53(3). [Link]

  • Kilpatrick, I. C., et al. (1987). Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]b[7]enzazepine derivatives. Journal of Medicinal Chemistry, 30(5), 847-854. [Link]

  • Nakayama, H., et al. (2001). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 9(1), 41-52. [Link]

  • Obniska, J., et al. (2006). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 11(10), 784-798. [Link]

  • Chemsrc. (n.d.). 4-(4-Chlorophenyl)-4-piperidinol. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(11), 1276-1296. [Link]

  • Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602-13. [Link]

  • Sharma, H., et al. (2021). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 11(48), 30197-30218. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)piperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive troubleshooting guide, detailed protocols, and answers to frequently asked questions.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of 4-aryl-piperidin-2-ones is commonly achieved through a robust and scalable pathway involving a Michael addition followed by an intramolecular cyclization (lactamization). The most direct approach involves the conjugate addition of an ammonia equivalent to an activated alkene, such as an α,β-unsaturated ester, followed by the cyclization of the resulting γ-amino ester.

Proposed Reaction Mechanism:

The reaction proceeds in two key stages:

  • Michael Addition: A nitrogen nucleophile (e.g., from ammonia or an ammonia surrogate) attacks the β-carbon of an ethyl 4-chlorocinnamate precursor. This 1,4-conjugate addition forms a γ-amino ester intermediate.

  • Lactamization: The newly introduced amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This process, often facilitated by heat or a catalyst, results in the formation of the six-membered lactam ring and the elimination of ethanol.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Lactamization) Start Ethyl (E)-3-(4-chlorophenyl)acrylate + Ammonia (in Ethanol) Intermediate Ethyl 3-amino-3-(4-chlorophenyl)propanoate Start->Intermediate  1,4-Conjugate Addition Intermediate_ref Ethyl 3-amino-3-(4-chlorophenyl)propanoate Product This compound + Ethanol Intermediate_ref->Product  Heat / Catalyst (e.g., NaOEt)

Caption: Proposed two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low or zero yield is a common but solvable issue. The cause can typically be traced to one of the two key steps in the reaction.

  • Possible Cause A: Incomplete Michael Addition.

    • Why it happens: The conjugate addition is a reversible reaction. The equilibrium may not favor the product if the conditions are not optimal. The reactivity of the ammonia source is also critical; if it is fully protonated, it will not be nucleophilic.

    • How to troubleshoot:

      • Reagent Purity: Ensure the ethyl 4-chlorocinnamate is pure and free of acidic impurities. Verify the concentration and quality of your ammonia source (e.g., ammonia in ethanol).

      • Stoichiometry: Use a significant excess of the ammonia solution to push the equilibrium towards the product. A 5-10 fold excess is a good starting point.

      • Temperature Control: While some heat may be necessary to initiate the reaction, excessive temperatures can favor the reverse reaction. Monitor the reaction temperature closely. An initial trial at room temperature for 24-48 hours is recommended before attempting elevated temperatures.

      • Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is consumed but no product is formed, the issue lies in the cyclization step.

  • Possible Cause B: Failure of Intramolecular Cyclization (Lactamization).

    • Why it happens: The cyclization requires the nitrogen of the γ-amino intermediate to be sufficiently nucleophilic to attack the ester carbonyl. This step is often the rate-limiting one and can be sensitive to steric hindrance and electronic effects.

    • How to troubleshoot:

      • Thermal Promotion: The most common method to induce lactamization is by heating the reaction mixture. After confirming the Michael addition is complete, slowly increase the temperature to reflux.

      • Catalysis: The use of a base catalyst like sodium ethoxide (NaOEt) can significantly accelerate cyclization by deprotonating the intermediate amine, increasing its nucleophilicity. However, it must be added carefully after the Michael addition is complete to avoid side reactions.

      • Solvent Choice: The reaction is typically performed in an alcohol like ethanol, which also acts as a reactant source (ammonia in ethanol). High-boiling point, polar aprotic solvents like DMF or DMSO can also be explored if cyclization in ethanol is sluggish, as they can better solvate intermediates and facilitate the reaction.

Question 2: My final product is impure, with multiple spots on the TLC plate. How can I minimize side reactions?

Answer: Impurity formation often results from competing reaction pathways. Identifying the nature of the impurity is key to mitigating its formation.

  • Possible Cause A: Polymerization.

    • Why it happens: α,β-Unsaturated esters like ethyl cinnamate derivatives are susceptible to anionic polymerization, especially in the presence of strong bases.

    • How to troubleshoot:

      • Controlled Reagent Addition: If using a strong base catalyst like NaOEt, add it slowly and at a reduced temperature to control the exotherm and minimize localized high concentrations of the base.

      • Temperature Management: Avoid excessively high reaction temperatures, which can accelerate polymerization.

  • Possible Cause B: Formation of Di-adducts.

    • Why it happens: The primary amine intermediate formed after the first Michael addition can potentially react with a second molecule of ethyl 4-chlorocinnamate, leading to a high-molecular-weight impurity.

    • How to troubleshoot:

      • Excess Ammonia: Using a large excess of ammonia ensures that the concentration of the Michael acceptor is always low relative to the primary nucleophile, statistically favoring the desired 1:1 reaction.

      • Slow Addition: Adding the ethyl 4-chlorocinnamate slowly to the ammonia solution can also help maintain a low concentration of the electrophile, suppressing the formation of di-adducts.

Question 3: I've confirmed product formation via LC-MS, but I am struggling to isolate it. The product remains an oil. What are the best purification strategies?

Answer: Isolation and purification challenges, particularly obtaining a crystalline solid, are common for piperidone derivatives.[1]

  • Strategy A: Optimized Workup.

    • Explanation: The product is a lactam and has both a hydrogen bond donor (N-H) and acceptor (C=O), giving it moderate polarity. It may have some solubility in both aqueous and organic phases.

    • Procedure:

      • After the reaction, neutralize the mixture carefully.

      • Remove the solvent (ethanol) under reduced pressure.

      • Perform a liquid-liquid extraction using a solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Strategy B: Purification of Non-Crystalline Products.

    • Explanation: If the crude product is an oil, it is likely a mixture of the desired product and closely related impurities.

    • Procedures:

      • Column Chromatography: This is the most effective method for purifying oils. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Monitor fractions by TLC.

      • Trituration: If the oil is highly concentrated in the desired product, trituration can induce crystallization. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes) to the oil and stir or sonicate. The impurities may dissolve while the product crystallizes.

      • Recrystallization: Once a solid is obtained, recrystallization is key for achieving high purity. Solvents like ethanol, ethyl acetate/hexane mixtures, or benzene/petroleum ether mixtures have been successfully used for similar piperidone derivatives.[1]

Section 3: Frequently Asked Questions (FAQs)

  • What is the most critical parameter for achieving high yield? The stoichiometry of the ammonia source is paramount. A significant excess is required to drive the initial Michael addition to completion and minimize the formation of di-adducts.

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 1:1 Hexane:Ethyl Acetate. The starting material (ethyl 4-chlorocinnamate) is non-polar, while the γ-amino ester intermediate and the final lactam product are more polar. You should see the starting material spot (higher Rf) disappear and be replaced by one or two more polar spots (lower Rf).

  • Are there viable alternative synthetic routes? Yes. Another prominent route is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield the piperidone.[2] However, the Michael addition pathway is often more direct for this specific substitution pattern.

  • What are the key safety considerations?

    • Ammonia solutions are corrosive and have a strong odor; always work in a well-ventilated fume hood.

    • Sodium ethoxide is highly reactive and moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

    • Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Section 4: Optimized Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific laboratory conditions and analytical observations.

Objective: To synthesize this compound.

Materials:

  • Ethyl (E)-3-(4-chlorophenyl)acrylate (1.0 equiv)

  • Ammonia in Ethanol (7N solution, 10 equiv)

  • Sodium Ethoxide (NaOEt) (0.1 equiv, optional catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ammonia in ethanol solution (10 equiv).

  • Addition of Starting Material: To the stirring ammonia solution, add ethyl (E)-3-(4-chlorophenyl)acrylate (1.0 equiv).

  • Michael Addition: Stir the mixture at room temperature for 24 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Lactamization: Once the starting material is consumed, slowly heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the formation of the final product by TLC. (Optional: For catalyzed reaction, cool the mixture after step 3, add NaOEt (0.1 equiv) portion-wise, and then proceed to reflux).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add DCM and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound.

Section 5: Data Summary Table

The following table summarizes key variables and their expected impact on reaction yield and purity, based on established principles for similar transformations.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Ammonia Stoichiometry 1-2 equivalentsLowPoorIncomplete Michael addition; risk of di-adduct formation.
5-10 equivalentsHighHighPushes equilibrium forward; minimizes side reactions.
Temperature Room TemperatureModerateHighFavors clean Michael addition but may result in slow lactamization.
Reflux (e.g., ~78°C)HighModerateAccelerates lactamization but may increase side products if not controlled.
Catalyst (NaOEt) NoneModerateHighRelies on thermal cyclization, which is clean but can be slow.
0.1 equivalentsHighGoodSignificantly accelerates lactamization, potentially reducing required reaction time.

Section 6: Visualization of Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues related to low product yield.

G start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc is_sm Is starting material (SM) a major component? check_tlc->is_sm is_int Is the intermediate the major component? is_sm->is_int No sm_present Problem: Incomplete Michael Addition Solutions: • Increase excess of ammonia • Increase reaction time at RT • Check reagent purity is_sm->sm_present Yes int_present Problem: Incomplete Cyclization Solutions: • Increase reflux time • Add catalytic base (e.g., NaOEt) • Switch to higher boiling solvent is_int->int_present Yes other_issue Problem: Degradation/Side Reactions Solutions: • Lower reaction temperature • Ensure inert atmosphere • Purify starting materials is_int->other_issue No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Arulraj, S. J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

  • Sandmeyer, et al. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(4-Chlorophenyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. As a δ-lactam, this compound possesses a polar amide functional group within a six-membered ring, which dictates its purification behavior. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question: My this compound "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the cooling solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice. This is a common problem when a solution is supersaturated to a very high degree or when significant impurities are present, which depresses the melting point of the mixture.

Causality & Solution:

  • Rapid Crystallization: If the solution cools too quickly, the concentration of the solute exceeds its solubility limit at a temperature that is still high enough for the impure solid to exist as a liquid.

    • Solution: Re-heat the flask to re-dissolve the oil. Add a small additional volume (5-10%) of the hot solvent to decrease the saturation point. Allow the flask to cool much more slowly (e.g., by leaving it on the benchtop, insulated with glass wool, rather than placing it directly in an ice bath). This gives the molecules time to organize into an ordered, pure crystal lattice.

  • High Impurity Load: Impurities can significantly lower the melting point of your compound, making it more likely to separate as an oil.

    • Solution: If slow cooling doesn't work, the impurity level may be too high for recrystallization alone. First, try adding activated charcoal to the hot solution to adsorb colored or highly polar impurities before the filtration step. If this fails, it is necessary to first subject the crude material to flash column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified solid.

Question: I am performing flash column chromatography, but my product is smearing/tailing down the column, leading to poor separation and mixed fractions. Why is this happening?

Answer: Tailing or streaking on a silica gel column is typically caused by issues with solubility, compound-silica interaction, or improper column loading. The polar lactam group in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.

Causality & Solution:

  • Strong Adsorption: The polar amide can bind too tightly to the silica gel, eluting slowly and asymmetrically.[1]

    • Solution: Modify your mobile phase. Adding a small amount of a more polar solvent (e.g., 0.5-1% methanol in a dichloromethane eluent, or a slightly higher percentage of ethyl acetate in a hexanes/ethyl acetate system) can help displace the compound from the silica. Alternatively, adding a basic modifier like triethylamine (0.1-0.5%) can neutralize the acidic sites on the silica gel, preventing strong ionic interactions with your compound.

  • Overloading: Applying too much sample for the amount of silica used will saturate the stationary phase, leading to significant band broadening and tailing.

    • Solution: A general rule is to use a silica-to-sample mass ratio of at least 30:1 for moderately difficult separations, and 50:1 or higher for challenging ones.[2]

  • Poor Initial Solubility: If the compound is not fully dissolved in the minimum amount of mobile phase before being loaded onto the column, it will continue to dissolve slowly during elution, causing streaking.

    • Solution: Ensure your crude product is fully dissolved before loading. If it is not very soluble in the eluent, consider a "dry loading" technique: dissolve the crude material in a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting dry powder onto the top of the column.

Question: My product yield after recrystallization is extremely low. Where could my compound have gone?

Answer: A low recovery from recrystallization is one of the most common experimental issues. The primary cause is almost always related to the choice and volume of the solvent.

Causality & Solution:

  • Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude solid. Since no compound is completely insoluble in the "cold" solvent, every extra milliliter used will retain some of your product in the mother liquor after cooling.

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain dissolved.

    • Solution: The ideal solvent is one where the compound has high solubility when hot and very low solubility when cold.[3] If your current solvent is not giving good recovery, you must perform a new solvent screen. For a compound like this, consider mixed-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) where the compound is soluble in the first solvent and insoluble in the second. This allows for fine-tuning of the solubility properties.

  • Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), significant product can be lost in the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent (~5%) before filtering to ensure the compound remains in solution during the transfer.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification strategy for crude this compound?

The choice between recrystallization and chromatography depends on the purity and physical state of your crude product.

  • Recrystallization: If your crude material is a solid and reasonably pure (>80-85% by NMR or TLC analysis), recrystallization is the preferred method. It is faster, more scalable, and generally more cost-effective than chromatography for removing small amounts of impurities.[4]

  • Flash Column Chromatography: If the crude product is an oil, a semi-solid, or contains multiple impurities in significant quantities, flash chromatography is necessary.[5][6] It provides the resolving power to separate components with different polarities, which is essential for cleaning up complex mixtures.

Q2: How do I select the best solvent system for column chromatography?

The ideal solvent system should provide a target retention factor (Rf) of 0.25-0.35 for your product on a TLC plate. This Rf value typically ensures good separation without requiring an excessively large volume of solvent.[7]

  • Start with TLC: Test various solvent systems. For a moderately polar lactam, good starting points are mixtures of a non-polar and a polar solvent. Common choices include:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

  • Adjust Polarity:

    • If the Rf is too low (stuck at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

    • If the Rf is too high (runs with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes or dichloromethane).

  • Confirm Separation: Ensure your chosen system provides baseline separation between your product spot and any major impurity spots on the TLC plate.

Q3: What are the likely impurities I should be looking for?

Impurities will depend on the synthetic route used to prepare the lactam. Common sources include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: Products from side reactions, such as dimers, polymers, or products of elimination or hydrolysis.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction.

  • Solvents: Residual solvents from the reaction or a previous workup step.

Analytical techniques like ¹H NMR, LC-MS, and GC-MS are essential for identifying these impurities.

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical methods is required to establish purity and confirm the structure unequivocally.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides a quantitative measure of purity (e.g., >99% by peak area).

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid.

Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Place ~20 mg of crude material into a small test tube. Add a potential solvent (e.g., ethyl acetate, isopropanol, acetonitrile) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[3]

  • Dissolution: Place the bulk of your crude this compound into an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent using TLC as described in FAQ Q2. Aim for an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like DCM). Carefully add the sample solution to the top of the silica bed. Alternatively, perform a dry load as described in the Troubleshooting section.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Data Presentation: Purification Parameter Summary
Purification TechniqueKey ParametersRecommended Starting PointsExpected Outcome
Recrystallization Solvent1. Isopropanol2. Ethyl Acetate3. AcetonitrileHigh purity (>99%) crystalline solid. Best for removing minor impurities.
Cooling MethodSlow cooling to room temp., followed by ice bath.Well-formed crystals, improved purity.
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Good for complex mixtures or oily products.
Mobile Phase (Eluent)1. Hexanes:Ethyl Acetate (e.g., starting at 4:1, increasing polarity)2. Dichloromethane:Methanol (e.g., starting at 99:1, increasing polarity)Separation of components based on polarity. Purity >95% achievable.
Visualization: Troubleshooting Workflow

Below is a logical decision tree for troubleshooting the purification of this compound.

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) is_solid Is crude >80% pure and a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No recryst_success Success? (Purity Check) recrystallize->recryst_success chrom_success Good Separation? chromatography->chrom_success pure_product Pure Product (>99%) recryst_success->pure_product Yes recryst_fail Recrystallization Failed recryst_success->recryst_fail No oiled_out Oiled Out? recryst_fail->oiled_out low_yield Low Yield? oiled_out->low_yield No solve_oil Re-dissolve, add more solvent, cool slowly oiled_out->solve_oil Yes low_yield->chromatography No solve_yield Re-evaluate solvent; Use minimum hot solvent low_yield->solve_yield Yes solve_oil->recrystallize solve_yield->recrystallize chrom_success->pure_product Yes chrom_fail Poor Separation / Tailing chrom_success->chrom_fail No solve_chrom Adjust eluent polarity; Consider dry loading chrom_fail->solve_chrom solve_chrom->chromatography

Caption: Troubleshooting decision tree for purification.

References
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Lye, D. L., et al. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 1(2), 155-162. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Available at: [Link]

  • Aggarwal, Y., et al. (2023). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]

  • Lye, D. L., et al. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. DOI:10.1039/C5RE00092K. Available at: [Link]

  • Batra, S., et al. (2001). Synthesis of Substituted 4-Arylpiperidin-2-ones by a 6-exo-Trig Radical Cyclization. Synthetic Communications, 31(9), 1369-1381. Available at: [Link]

  • Process for the production of beta lactam crystals. (2009). Google Patents. WO2009053256A2.
  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemit. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(5249). Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31101-31139. Available at: [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Al-Jbouri, F. H. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Egyptian Journal of Chemistry. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)piperidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes and ensure the integrity of your results.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, often presents unique challenges. Side reactions can lead to reduced yields, complex purification procedures, and the generation of difficult-to-remove impurities. This guide will primarily focus on the most common synthetic route: the Beckmann rearrangement of 4-(4-chlorophenyl)cyclohexanone oxime. We will explore the intricacies of this reaction and provide actionable solutions to common problems.

Troubleshooting Guide: The Beckmann Rearrangement

The Beckmann rearrangement is a powerful tool for the synthesis of lactams from cyclic ketoximes. However, its success is highly dependent on carefully controlled reaction conditions.[1] This section addresses specific issues you may encounter during the synthesis of this compound via this method.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent frustration in the Beckmann rearrangement. Several factors can contribute to this issue, often related to the stability of the starting materials and intermediates.

Potential Causes & Solutions:

  • Incomplete Oximation: The first step, the formation of 4-(4-chlorophenyl)cyclohexanone oxime, may not have gone to completion.

    • Troubleshooting Protocol:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting ketone.

      • Adjust pH: The oximation reaction is pH-sensitive. Ensure the reaction medium is slightly acidic to facilitate the reaction without causing decomposition of the hydroxylamine.

      • Purify the oxime: Before proceeding to the rearrangement, ensure the oxime is pure. Residual ketone can interfere with the subsequent step.

  • Suboptimal Rearrangement Conditions: The choice of acid catalyst and reaction temperature is critical.[2]

    • Troubleshooting Protocol:

      • Catalyst Screening: While strong acids like sulfuric acid or polyphosphoric acid are commonly used, they can also promote side reactions.[1] Consider milder reagents such as tosyl chloride or phosphorus pentachloride.[3]

      • Temperature Control: The rearrangement is often thermally induced. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tarry byproducts.[4] Incrementally increase the temperature, monitoring the reaction progress by TLC.

  • Beckmann Fragmentation: This is a significant competing side reaction, especially when the migrating group can form a stable carbocation.[1][5] In the case of 4-(4-chlorophenyl)cyclohexanone oxime, the phenyl group's migration is desired. However, fragmentation can lead to the formation of nitriles.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: Fragmentation is often favored at higher temperatures.

      • Use Less Acidic Catalysts: Strongly acidic conditions can promote carbocation formation and subsequent fragmentation.[5]

      • Solvent Choice: Polar aprotic solvents can help to stabilize the desired intermediates of the rearrangement pathway.[4]

Question 2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I prevent it?

The appearance of persistent impurities is a common challenge. In the context of the Beckmann rearrangement of 4-(4-chlorophenyl)cyclohexanone oxime, several side products can form.

Potential Impurities & Mitigation Strategies:

ImpurityFormation MechanismPrevention & Removal
Unreacted Oxime Incomplete rearrangement reaction.Optimize rearrangement conditions (catalyst, temperature, reaction time). Can often be removed by column chromatography.
Beckmann Fragmentation Products (Nitriles) Cleavage of the C-C bond adjacent to the oxime, favored by stable carbocation formation.[5]Use milder reaction conditions (lower temperature, less acidic catalyst).[4]
Isomeric Lactam If the oxime exists as a mixture of (E) and (Z) isomers, rearrangement can lead to two different lactams. The anti-migrating group determines the product.[1]Isomerization of the oxime can be influenced by the reaction conditions. Careful control of the oximation step and the choice of rearrangement catalyst can favor the formation of one isomer.[6]
Hydrolysis Products The O-acetyl oxime intermediate, if formed, can be sensitive to hydrolysis, reverting to the parent oxime.[4]Ensure the use of anhydrous solvents and reagents.

Workflow for Impurity Identification and Mitigation:

G start Impurity Detected in Final Product char Characterize Impurity (NMR, MS, etc.) start->char unreacted Unreacted Starting Material? char->unreacted fragment Fragmentation Product (Nitrile)? char->fragment isomer Isomeric Lactam? char->isomer optimize_rearr Optimize Rearrangement Conditions (Temp, Catalyst, Time) unreacted->optimize_rearr milder_cond Use Milder Conditions (Lower Temp, Weaker Acid) fragment->milder_cond control_oxime Control Oxime Isomerization (Oximation Conditions) isomer->control_oxime purify Purify Final Product (Crystallization, Chromatography) optimize_rearr->purify milder_cond->purify control_oxime->purify G oxime 4-(4-chlorophenyl)cyclohexanone oxime protonation Protonation of Hydroxyl Group oxime->protonation H+ rearrangement Concerted Rearrangement and Loss of Water protonation->rearrangement nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydrolysis Hydrolysis of Nitrilium Ion nitrilium->hydrolysis H₂O lactam This compound hydrolysis->lactam

Caption: Simplified mechanism of the Beckmann rearrangement.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. BenchChem.
  • BenchChem Technical Support Team. (2025, November).
  • Synthesis of 4‐aryl‐2‐piperidones 5 a–x from the lactamization of β‐C−H arylated δ‐aminopentanoic acid carboxamide 4 a–x... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 29). Beckmann rearrangement. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]

  • Barton, D. H. R., Day, M. J., Hesse, R. H., & Pechet, M. M. (1975). A convenient alternative to the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, (17), 1764-1767. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]

  • Padwa, A., & Stengel, T. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(13), 2137–2139. [Link]

  • Chamberlin, S., & Wulff, W. D. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]

  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]

  • Dr. Alex Martin. (2023, November 27). Synthesis of lactams from cyclic oximes : Beckmann Rearrangement. [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved January 19, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 62(3), 513–549. [Link]

  • Al-Ostoot, F. H., Al-Zoubi, R. M., & Al-Majid, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of Saudi Chemical Society, 26(6), 101538. [Link]

  • Filimonov, V. D., Semenova, M. G., & Trusova, M. E. (2012). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 48(1), 136–137. [Link]

  • Beilstein-Institut. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163–168. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-(4-Chlorophenyl)piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The most common and logical synthetic route involves a two-step sequence:

  • Michael Addition: A base-catalyzed conjugate addition of 4-chlorophenylacetonitrile to acrylonitrile to form the dinitrile intermediate, 3-cyano-3-(4-chlorophenyl)pentanedinitrile.

  • Hydrolysis and Cyclization: Subsequent hydrolysis of one of the nitrile groups to an amide, followed by intramolecular cyclization to yield the desired this compound.

This guide will dissect each of these stages, providing detailed protocols, troubleshooting for common issues, and optimization strategies.

Visualizing the Synthetic Workflow

Synthesis_Workflow Overall Synthetic Workflow for this compound start Starting Materials: 4-Chlorophenylacetonitrile Acrylonitrile step1 Step 1: Michael Addition (Base-catalyzed) start->step1 intermediate Intermediate: 3-Cyano-3-(4-chlorophenyl)pentanedinitrile step1->intermediate step2 Step 2: Hydrolysis & Cyclization (Acid or Base Catalyzed) intermediate->step2 product Final Product: This compound step2->product purification Purification (Crystallization/Chromatography) product->purification

Caption: A high-level overview of the synthetic route to this compound.

Part 1: Step-by-Step Experimental Protocols

Protocol 1: Michael Addition of 4-Chlorophenylacetonitrile and Acrylonitrile

This protocol details the base-catalyzed Michael addition to form the dinitrile intermediate.

Materials:

  • 4-Chlorophenylacetonitrile

  • Acrylonitrile (inhibitor removed)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chlorophenylacetonitrile (1.0 eq) in anhydrous ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it dropwise to the stirred solution of 4-chlorophenylacetonitrile at room temperature.

  • Acrylonitrile Addition: After stirring for 15 minutes, add acrylonitrile (1.2 eq), freshly distilled to remove inhibitors, dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and neutralize it by the slow addition of glacial acetic acid until the pH is approximately 7.

  • Work-up: Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude dinitrile intermediate.

Protocol 2: Hydrolysis and Cyclization to this compound

This protocol describes the conversion of the dinitrile intermediate to the final lactam product.

Materials:

  • Crude 3-Cyano-3-(4-chlorophenyl)pentanedinitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add the crude dinitrile intermediate to concentrated sulfuric acid (5-10 eq by volume) at 0°C (ice bath).

  • Hydrolysis: Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Michael addition, and why?

A1: Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this reaction. The pKa of the alpha-proton of 4-chlorophenylacetonitrile is low enough to be deprotonated by an alkoxide. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, but they may lead to more side reactions and require strictly anhydrous conditions. The choice of base can influence the reaction rate and the formation of byproducts.[1]

Q2: I am observing polymerization of acrylonitrile. How can I prevent this?

A2: Acrylonitrile is prone to polymerization, especially under basic conditions or in the presence of radical initiators.[2][3] To minimize this:

  • Use Freshly Distilled Acrylonitrile: Commercial acrylonitrile contains inhibitors. Distill it immediately before use to remove these.

  • Control Temperature: The Michael addition is exothermic. Maintain the reaction temperature below 40°C, using a cooling bath if necessary.

  • Slow Addition: Add the acrylonitrile dropwise to the reaction mixture.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent radical initiation by oxygen.

Q3: My hydrolysis step is producing the dicarboxylic acid instead of the lactam. What am I doing wrong?

A3: Over-hydrolysis to the dicarboxylic acid is a common issue. To favor the formation of the lactam:

  • Control Reaction Time and Temperature: The hydrolysis of the second nitrile group is often slower. Monitor the reaction closely by TLC and stop it once the intermediate cyano-amide is formed or when the lactam begins to appear. Lowering the reaction temperature can also increase selectivity.

  • Milder Conditions: Consider using a mixture of a strong acid in an organic solvent (e.g., HCl in acetic acid) or enzymatic hydrolysis, which can offer higher selectivity for the formation of the amide.[4][5][6]

Q4: What are the key characterization features of the final product, this compound?

A4:

  • ¹H NMR: Expect to see signals for the aromatic protons of the chlorophenyl group, a multiplet for the proton at the 4-position, and multiplets for the methylene protons of the piperidine ring. The NH proton of the lactam will appear as a broad singlet.

  • ¹³C NMR: Look for the characteristic carbonyl carbon of the lactam around 170-175 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: A strong absorption band for the amide C=O stretch will be present around 1650-1680 cm⁻¹, and a band for the N-H stretch will be observed around 3200-3400 cm⁻¹.[7][8]

Part 3: Troubleshooting Guides

Troubleshooting Low Yield in the Michael Addition

Troubleshoot_Michael_Addition Troubleshooting Low Yield in Michael Addition start Low Yield in Michael Addition q1 Is there unreacted starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Reactions or Product Loss q1->a1_no No sol1 Increase reaction time or temperature. Check base stoichiometry and quality. a1_yes->sol1 sol2 Check for acrylonitrile polymerization. Optimize work-up to avoid product loss. a1_no->sol2

Caption: A decision tree for troubleshooting low yields in the Michael addition step.

Problem: The yield of the dinitrile intermediate is consistently low.

  • Question: Does your TLC analysis show a significant amount of unreacted 4-chlorophenylacetonitrile?

    • Answer (Yes): This suggests an incomplete reaction.

      • Solution:

        • Increase Reaction Time: Continue stirring the reaction for a longer duration, monitoring by TLC every hour.

        • Increase Temperature: Gently warm the reaction mixture to 30-40°C to increase the reaction rate.

        • Verify Base Quality and Stoichiometry: Ensure your base is not old or degraded. Use at least a stoichiometric amount (1.0-1.1 equivalents) of a suitable base.[1]

  • Question: Is your reaction mixture turning viscous or are you observing the formation of a white precipitate?

    • Answer (Yes): This is a strong indication of acrylonitrile polymerization.

      • Solution:

        • Purify Acrylonitrile: Ensure you are using freshly distilled acrylonitrile to remove inhibitors.

        • Temperature Control: Maintain strict temperature control, especially during the addition of acrylonitrile.

        • Slower Addition: Add the acrylonitrile more slowly to dissipate the heat of reaction.

  • Question: Are you experiencing significant product loss during the work-up?

    • Answer (Yes): The dinitrile intermediate may have some water solubility.

      • Solution:

        • Increase Extractions: Perform more extractions (4-5 times) with your organic solvent.

        • Brine Wash: Use a saturated brine solution for the final wash to help "salt out" the organic product from the aqueous layer.

Troubleshooting the Hydrolysis and Cyclization Step

Problem: The final product is impure or the yield is low after the hydrolysis and cyclization step.

  • Question: Does your crude product analysis (e.g., NMR) show the presence of a dicarboxylic acid or a significant amount of the starting dinitrile?

    • Answer (Yes): This points to issues with the hydrolysis conditions.

      • Solution:

        • For Dicarboxylic Acid: Reduce the reaction time and/or temperature of the hydrolysis step.

        • For Unreacted Dinitrile: Increase the reaction time and/or temperature. A stepwise approach where you first isolate the cyano-amide before cyclization might offer better control.

  • Question: Are you observing the formation of a dark, tarry substance during the reaction?

    • Answer (Yes): This can be due to decomposition at high temperatures or side reactions.

      • Solution:

        • Temperature Control: Ensure the reaction temperature does not exceed the recommended range.

        • Slow Quenching: Add the reaction mixture to ice slowly and with vigorous stirring to dissipate the heat of neutralization.

  • Question: Is purification by recrystallization proving difficult?

    • Answer (Yes): The crude product may contain impurities with similar solubility.

      • Solution:

        • Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

        • Solvent Screening: Experiment with different solvent systems for recrystallization.

Part 4: Data Summary Tables

Table 1: Recommended Reaction Conditions for Michael Addition

ParameterRecommended ConditionRationale
Base Sodium ethoxide (NaOEt)Sufficiently basic to deprotonate the arylacetonitrile; easy to handle.[1]
Solvent Anhydrous EthanolGood solubility for reactants; compatible with the base.
Temperature Room Temperature (with cooling as needed)Balances reaction rate with minimizing acrylonitrile polymerization.[9]
Reactant Ratio 1.0 eq 4-chlorophenylacetonitrile / 1.2 eq acrylonitrileA slight excess of the Michael acceptor ensures complete consumption of the donor.
Reaction Time 2-4 hoursTypically sufficient for completion; monitor by TLC.

Table 2: Recommended Reaction Conditions for Hydrolysis and Cyclization

ParameterRecommended ConditionRationale
Reagent Concentrated Sulfuric AcidActs as both a catalyst and a solvent for the hydrolysis and cyclization.[10]
Temperature 50-60°CProvides sufficient energy for the reaction without excessive decomposition.
Reaction Time 1-2 hoursA balance to achieve conversion while minimizing over-hydrolysis.
Work-up Quenching on ice, followed by neutralizationControls the exotherm of quenching and allows for extraction of the product.

References

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  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2018). MDPI. [Link]

  • 12.7 Interpreting Infrared Spectra. (2023). OpenStax. [Link]

  • Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (2004).
  • Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. (n.d.). ResearchGate. [Link]_group_leading_to_diphenylpentanedinitrile_Structural_data_and_theoretical_calculations)

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Technical Support Center: Experimental Solubility Guide for 4-(4-Chlorophenyl)piperidin-2-one and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to our dedicated technical guide for researchers working with 4-(4-Chlorophenyl)piperidin-2-one. We understand that navigating the experimental complexities of compounds with limited aqueous solubility can be a significant challenge. This guide has been developed from field-proven insights and established physicochemical principles to provide you with a logical, step-by-step approach to overcoming these hurdles.

It is important to note that while this guide is centered on this compound, publicly available data on this specific molecule is limited. Therefore, we will draw upon established principles and data from the closely related and well-documented analogue, 4-(4-Chlorophenyl)piperidin-4-ol , to inform our troubleshooting strategies. The fundamental approaches to enhancing solubility are broadly applicable across structurally similar small molecules.

Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to rationally design your future experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental physicochemical properties of this compound class, and why is aqueous solubility a challenge?

Answer: The solubility of a compound is dictated by its molecular structure. The this compound structure contains a rigid piperidine ring and a chlorophenyl group, both of which are largely nonpolar and hydrophobic. This makes it inherently difficult for the molecule to favorably interact with polar water molecules, leading to poor aqueous solubility.

Based on its close analogue, 4-(4-Chlorophenyl)piperidin-4-ol, we can infer key properties that contribute to this challenge. It is typically a white to off-white crystalline solid.[1][2] The crystalline lattice structure requires significant energy to break apart before the individual molecules can be solvated, further hindering dissolution.

Table 1: Physicochemical Properties of the Analogue 4-(4-Chlorophenyl)piperidin-4-ol

PropertyValueImplication for Solubility
Molecular FormulaC₁₁H₁₄ClNO-
Molecular Weight~211.69 g/mol -
AppearanceWhite to creamy-white crystalline powder[2]The solid, crystalline nature requires energy to break the lattice for dissolution.
Melting Point137-141 °C[2][3]A relatively high melting point suggests a stable crystal lattice, which can contribute to lower solubility.
Water Solubility~340 mg/L (at 20°C)[1][2][4]Classified as "sparingly soluble" to "very slightly soluble."
Organic Solvent SolubilityModest solubility in ethanol, methanol, DMSO[1]Indicates that non-aqueous or co-solvent strategies will be effective.
LogP~1.6 - 1.78[3][5]The positive LogP value confirms the compound's lipophilic (hydrophobic) character.

These properties collectively point to a compound that will predictably require strategies beyond simple dissolution in aqueous buffers for most experimental concentrations.

Q2: I'm starting a new experiment. What is the recommended workflow for preparing a soluble working solution?

Answer: A systematic approach is crucial to avoid compound precipitation and ensure accurate, reproducible results. We recommend a tiered strategy, starting with the simplest and most common techniques before moving to more complex methods. The primary goal is to first create a high-concentration, stable stock solution in an appropriate organic solvent, which can then be carefully diluted into your aqueous experimental medium.

Below is a general workflow to guide you from initial dissolution to your final working solution.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation start Weigh Compound solv_select Select Primary Solvent (e.g., DMSO, Ethanol) start->solv_select dissolve Dissolve to High Concentration (e.g., 10-100 mM) solv_select->dissolve vortex Vortex / Gentle Warming (if necessary) dissolve->vortex inspect_stock Visually Inspect Stock (Clear & Particulate-Free?) vortex->inspect_stock stock_ready Stable Stock Solution Ready inspect_stock->stock_ready Yes stock_fail Try Alternative Solvent (e.g., DMF, NMP) inspect_stock->stock_fail No dilute Dilute Stock into Aqueous Buffer stock_ready->dilute stock_fail->solv_select inspect_final Visually Inspect Final Solution (Precipitation?) dilute->inspect_final final_ready Working Solution Ready (Proceed with Experiment) inspect_final->final_ready No troubleshoot Proceed to Troubleshooting (See FAQ Q3) inspect_final->troubleshoot Yes

Caption: General workflow for preparing experimental solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound needed for your desired volume and concentration (M.W. ~223.65 g/mol ). For 1 mL of a 10 mM stock, you would need 0.224 mg.

  • Weighing: Accurately weigh the compound into a microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Inspection: Ensure the solution is completely clear and free of any visible particulates.

  • Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light and moisture.

Q3: My compound precipitates ("crashes out") when I dilute my organic stock solution into my aqueous cell culture media or buffer. What should I do?

Answer: This is a very common issue known as co-solvent precipitation. The compound is soluble in the 100% organic stock but becomes insoluble as the percentage of the organic solvent drops dramatically upon dilution into the aqueous medium. The key is to ensure the final concentration of the organic solvent is as low as possible while still maintaining the solubility of your compound.

Here are several strategies to address this, starting with the simplest.

G cluster_methods Troubleshooting Strategies cluster_validation Validation start Precipitation Observed Upon Dilution method1 Method 1: Reduce Final Concentration Is a lower dose feasible? start->method1 check Re-test Dilution Is solution clear? method1->check method2 Method 2: Increase Co-solvent % (e.g., 0.5% to 1% DMSO) Check experimental tolerance. method2->check method3 Method 3: Use Pluronic F-68 or Surfactant Add to aqueous buffer before compound addition. method3->check method4 Method 4: Use Cyclodextrin Complexation (e.g., HP-β-CD) Pre-complex compound before dilution. method4->check success Problem Solved check->success Yes fail Try Next Method check->fail No fail->method2 fail->method3 fail->method4

Caption: Troubleshooting workflow for precipitation issues.

Detailed Explanations:

  • Strategy 1: Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your experiment. Determine the lowest effective concentration required and test its solubility.

  • Strategy 2: Optimize the Co-solvent Concentration: A slight increase in the final co-solvent concentration can keep the compound in solution.[6][7] For example, if a 1:1000 dilution (0.1% DMSO) causes precipitation, try a 1:200 dilution (0.5% DMSO). Crucially, you must run a vehicle control with the same final co-solvent concentration to ensure it does not affect your experimental model.

  • Strategy 3: pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the aqueous buffer can dramatically increase solubility.[8] Weakly basic drugs become more soluble at a lower pH, while weakly acidic drugs become more soluble at a higher pH.[8] Perform a simple test by diluting your stock into buffers of varying pH (e.g., 5.0, 7.4, 9.0) to observe the effect.

  • Strategy 4: Employ Excipients: If the above methods fail or are incompatible with your system, solubility-enhancing excipients can be used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium (typically at 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound.

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: Are there any other advanced methods for particularly difficult cases?

Answer: Yes, for compounds that resist conventional solubilization techniques, formulation science offers several advanced methods. While more complex to implement for routine benchtop experiments, they are powerful tools, especially in drug development contexts.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the molecular level.[6][8] By preventing the formation of a crystal lattice, the amorphous compound dissolves more readily. This is typically prepared by solvent evaporation or melt extrusion.

  • Microemulsions: Microemulsions are clear, stable, isotropic mixtures of oil, water, and surfactant.[7][10] They can dissolve significant quantities of hydrophobic drugs within the oil phase, presenting it in a highly bioavailable form.[7]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[9] This leads to a much faster dissolution rate, though it does not change the thermodynamic equilibrium solubility.[6][7] This is achieved through techniques like media milling or high-pressure homogenization.

Should you continue to face challenges, we recommend consulting with a formulation scientist to explore these advanced options.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Shaikh, J., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Garg, T., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical and Clinical Research.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Chemsrc. (n.d.). 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine-2,6-dione. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(4-Chlorophenyl)Piperidin-4-Ol | 39512-49-7. Retrieved from [Link]

  • LookChem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

  • PubMed Central. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

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Technical Support Center: Troubleshooting 4-(4-Chlorophenyl)piperidin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the crystallization of 4-(4-Chlorophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. Piperidine derivatives are foundational in drug design, and achieving high purity through effective crystallization is a critical step for downstream applications.[1][2][3] This document moves beyond rote procedures to explain the causal factors behind common crystallization challenges, empowering you to make informed, effective decisions in your work.

Section 1: Foundational Principles
Understanding the Molecule

This compound is a lactam. Its crystallization behavior is governed by a balance of intermolecular forces:

  • Hydrogen Bonding: The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows molecules to form strong, directional interactions, which are crucial for building an ordered crystal lattice.

  • π-π Stacking: The chlorophenyl ring is electron-rich and can interact with other aromatic rings through π-π stacking.

  • Dipole-Dipole Interactions: The polar lactam group and the C-Cl bond contribute to the molecule's overall dipole moment.

Successful crystallization depends on selecting a solvent system that allows these interactions to dominate in a controlled manner as the solution becomes supersaturated.

Section 2: Troubleshooting Common Crystallization Issues (Q&A)

This section addresses the most frequent problems encountered during the purification of this compound.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

This is a classic case of failure to achieve or induce nucleation. The solution is likely stable in a supersaturated state or is not sufficiently saturated.

Probable Causes & Solutions:

  • Insufficient Supersaturation: You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly.[4]

  • High Nucleation Energy Barrier: The molecules need an energy "push" to start forming a crystal lattice.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Solution 2: Seeding. Introduce a tiny, pure crystal of this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a perfect template for further crystal growth. Seeding is a highly effective technique, particularly in lactam crystallizations, to promote the formation of the desired product.[6][7][8]

  • Inappropriate Cooling: If cooling is too slow or the final temperature is not low enough, the solubility limit may not be crossed sufficiently.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the compound's solubility.

Q2: My compound separated as a sticky liquid or "oiled out." How do I fix this?

"Oiling out" is a common and frustrating problem where the solute separates from the solution as a liquid phase instead of a solid.[5] This occurs when the melting point of the solute (especially if impure) is lower than the temperature of the solution when it reaches saturation.[4][9] Impurities are often more soluble in this oil phase, leading to poor purification.[4][9]

Probable Causes & Solutions:

  • Solution Cooled Too Rapidly: Fast cooling doesn't give molecules enough time to orient into a crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent.[4][10] Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.

  • Solution is Too Concentrated: The saturation point is reached at a temperature above the compound's melting point.

    • Solution: Add more hot solvent to dissolve the oil, creating a slightly more dilute solution. Then, cool slowly as described above.

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound and impurities dissolved even at lower temperatures.

    • Solution: A different solvent or a mixed-solvent system is required. Consider solvents like isopropyl alcohol or ethanol-water mixtures where solubility is highly dependent on temperature.[11] A review of piperidin-4-one derivatives shows that ethanol, methanol, and mixtures like ethanol-ethyl acetate are commonly successful.[1]

Q3: My yield is very low. How can I recover more product?

A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.

Probable Causes & Solutions:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[4]

    • Solution: Concentrate the mother liquor by carefully evaporating some of the solvent. Upon cooling this concentrated solution, a second crop of crystals may form. Note that this second crop may be less pure than the first.

  • Premature Filtration: The crystallization process may not have been complete when you filtered the product.

    • Solution: Ensure the solution has been cooled for a sufficient amount of time (sometimes several hours or overnight) to reach equilibrium.

  • High Solubility at Low Temperature: The chosen solvent may still be too effective even when cold.

    • Solution: Use a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a miscible "poor" solvent or "anti-solvent" (e.g., water, hexanes) until the solution becomes faintly cloudy (turbid).[12] Gently heat to clarify and then cool slowly. This dramatically reduces the compound's solubility in the final mixture.

Section 3: Frequently Asked Questions (FAQs)
  • What are the best starting solvents to try for this compound?

    • Given its lactam structure and aromatic ring, start with polar protic solvents like ethanol or isopropyl alcohol , as these can engage in hydrogen bonding.[1][11] Ethyl acetate is also a good candidate due to its moderate polarity. For mixed-solvent systems, combinations like ethanol-water , ethyl acetate-hexanes , or toluene-hexanes are logical choices to explore.[12][13]

  • How do I choose an anti-solvent?

    • An anti-solvent must be fully miscible with your primary solvent but should be a poor solvent for your compound. The goal is to decrease the overall solvating power of the medium in a controlled manner.

  • Can polymorphism be an issue?

    • Yes. Organic molecules, especially those with flexible rings and hydrogen bonding capabilities, can often crystallize into different solid-state forms called polymorphs. These forms can have different stabilities, melting points, and solubilities. The choice of solvent and the rate of cooling are critical factors that can influence which polymorph is obtained.[14] If you observe inconsistent melting points or crystal habits, you may be isolating different polymorphs.

Section 4: Protocols and Data
Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropyl alcohol) and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Table 1: Suggested Solvent Systems
Good Solvent (High T)Anti-Solvent (Poor Solvent)Boiling Point (°C) of Good SolventNotes
EthanolWater78Good for compounds with hydrogen bonding capability. Water is an effective anti-solvent.
Isopropyl AlcoholWater, Hexanes82A common and effective choice for lactams.[11]
Ethyl AcetateHexanes, Heptane77A moderately polar solvent, good for creating a significant solubility differential upon cooling or anti-solvent addition.
AcetoneWater, Hexanes56Lower boiling point allows for easier removal, but care must be taken to avoid boiling off too quickly.
TolueneHexanes, Heptane111Good for compounds with aromatic rings; higher boiling point.
Section 5: Visual Workflow Guides
Diagram 1: Troubleshooting Crystallization Outcomes

This diagram outlines the decision-making process based on the initial result of your crystallization experiment.

G start Crystallization Attempt (Cooling Saturated Solution) outcome1 Problem: No Crystals Form start->outcome1 Clear Solution outcome2 Problem: Product Oils Out start->outcome2 Liquid Droplets outcome3 Success: Crystals Form start->outcome3 Solid Precipitates sol1a Add Seed Crystal or Scratch Flask outcome1->sol1a sol1b Reduce Solvent Volume & Re-cool outcome1->sol1b sol1c Use Anti-Solvent outcome1->sol1c sol2a Re-heat, Add More Solvent, Cool SLOWLY outcome2->sol2a sol2b Change Solvent System outcome2->sol2b sub_outcome3a Poor Yield / Purity? outcome3->sub_outcome3a final_success Pure Crystals, Good Yield sub_outcome3a->final_success No sol3a Concentrate Mother Liquor for 2nd Crop sub_outcome3a->sol3a Yes sol3b Optimize Solvent Choice (See Table 1) sub_outcome3a->sol3b Yes

Caption: A workflow for diagnosing and solving common crystallization problems.

Diagram 2: Parameter Relationships in Crystallization

This chart illustrates how key experimental variables influence the final product attributes.

G cluster_params Controllable Parameters cluster_outcomes Desired Outcomes param1 Solvent Choice out1 High Purity param1->out1 Impurity Purging out2 High Yield param1->out2 Solubility Profile out4 Correct Polymorph param1->out4 Polymorph Selection param2 Concentration param2->out1 Affects Oiling Out param2->out2 Supersaturation Level param3 Cooling Rate param3->out1 Impurity Trapping out3 Good Crystal Size/Habit param3->out3 Nucleation vs. Growth param3->out4 Kinetic vs. Thermo. Control param4 Agitation param4->out3 Prevents Agglomeration

Caption: The relationship between key parameters and crystallization outcomes.

References
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • RSC Publishing. (2020). Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. [Link]

  • RSC Publishing. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • RSC Publishing. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. [Link]

  • Google Patents. (2009). Process for the production of beta lactam crystals.
  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • ResearchGate. (2016). Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Source URL not available]
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

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Technical Support Center: Stability of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. As direct stability data for this specific compound is not extensively published, this document synthesizes established principles of pharmaceutical stability testing, knowledge of related chemical structures (lactams and chlorinated aromatic compounds), and field-proven insights to provide a robust framework for ensuring the integrity of your research.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure, a lactam with a chlorinated aromatic ring, the primary factors influencing stability are likely:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, which can be catalyzed by the presence of moisture, acids, or bases.[2][3] This would lead to the opening of the piperidin-2-one ring.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly UV radiation.[3][6] This can lead to the formation of various degradation products.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes, including hydrolysis and other decomposition reactions.[3][7][8]

  • Oxidation: While less common for this structure, the potential for oxidative degradation should not be entirely dismissed, especially in the presence of oxidizing agents.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid freezing, as this can introduce moisture upon thawing.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Humidity: Store in a desiccated environment to prevent hydrolysis.

Q3: What are the visual signs of degradation?

A3: While chemical analysis is required for definitive confirmation, visual inspection can provide initial clues of degradation. These may include:

  • Color Change: A change from a white or off-white powder to a yellow or brownish hue.

  • Clumping or Caking: This may indicate moisture absorption.

  • Change in Texture: The powder may become sticky or oily.

Q4: How can I assess the purity of my this compound sample?

A4: The most common and reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[1][4] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific stability-related issues you may encounter during your experiments.

Troubleshooting Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it is crucial to first rule out any issues with the stability of your this compound stock.

start Unexpected Experimental Results check_visual Visually Inspect Stock Compound (Color change, clumping?) start->check_visual check_purity Assess Purity (e.g., TLC, HPLC) check_visual->check_purity compare_data Compare with Certificate of Analysis (CoA) or Reference Data check_purity->compare_data degraded Compound is Degraded compare_data->degraded Significant Deviation stable Compound is Stable compare_data->stable No Significant Deviation quarantine Quarantine and Discard Degraded Stock degraded->quarantine investigate_other Investigate Other Experimental Parameters (Reagents, instrument, protocol) stable->investigate_other reorder Order New Batch of Compound quarantine->reorder

Caption: Decision tree for troubleshooting unexpected experimental results potentially related to compound stability.

Guide to Performing a Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of this compound and for developing a stability-indicating analytical method.[2][3][4][5][9]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and assess the specificity of the analytical method.

Stress Conditions:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursLactam ring opening
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48 hoursLactam ring opening
Oxidative 3% H₂O₂, Room Temp, 24 hoursOxidation of the piperidinone ring or aromatic ring
Thermal 80°C, 75% RH, 7 daysGeneral decomposition
Photolytic ICH Q1B conditions (UV and visible light)Degradation of the chlorinated aromatic moiety

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Application: Expose the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze all samples (stressed and control) using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector to monitor for new peaks.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify any new peaks that represent degradation products.

    • Calculate the percentage of degradation.

    • Ensure that the analytical method can resolve the parent peak from all degradation product peaks (peak purity analysis).

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Store Control Sample (Normal Conditions) start->control analyze Analyze All Samples by HPLC-PDA stress->analyze control->analyze compare Compare Chromatograms of Stressed vs. Control analyze->compare identify Identify and Quantify Degradation Products compare->identify validate Validate Stability-Indicating Method identify->validate

Caption: Workflow for conducting a forced degradation study.

Part 3: Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis of the Lactam Ring: This is a likely degradation pathway, especially under acidic or basic conditions. The amide bond within the lactam ring can be cleaved to form the corresponding amino acid.

  • Photodegradation of the Chlorinated Aromatic Ring: The carbon-chlorine bond can be susceptible to cleavage upon exposure to UV light, potentially leading to dehalogenation or the formation of other photoproducts.[6]

Part 4: Recommendations for Long-Term Stability Studies

For critical applications, it is highly recommended to conduct a formal long-term stability study according to ICH guidelines.[1][10]

Key Parameters for a Long-Term Stability Study:

ParameterRecommended Conditions
Storage Conditions 25°C / 60% RH (Real-time) and 40°C / 75% RH (Accelerated)
Time Points 0, 3, 6, 9, 12, 18, 24 months
Tests to Perform Appearance, Assay, Purity (by stability-indicating HPLC), Moisture Content
Packaging The same container closure system intended for routine storage

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS CAS-No. - Loba Chemie. (2019, January 29).
  • 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol - BLDpharm. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Troubleshooting Heat Sensitivity Issues in APIs During Validation Testing - Pharma.Tips. (2025, December 29).
  • 4,4-BIS(4-CHLOROPHENYL)PIPERIDINE SDS, 40421-34-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. (2022, November 8).
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15).
  • Proactive approaches to mitigate stability failures - ARL Bio Pharma. (n.d.).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • 2 - SAFETY DATA SHEET. (2009, November 16).
  • Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins | Journal of AOAC INTERNATIONAL | Oxford Academic. (n.d.).
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki - Guidechem. (n.d.).
  • 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc. (2025, August 25).
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
  • Cometabolic degradation of chlorinated aromatic compounds - PubMed. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. (n.d.).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • Complete Guide to ICH Stability Testing for APIs & FPPs - YouTube. (2025, September 5).

Sources

Technical Support Center: Optimizing Purity in 4-(4-Chlorophenyl)piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(4-Chlorophenyl)piperidin-2-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during production. By understanding the fundamental reaction pathways and impurity formation mechanisms, you can effectively optimize your process to achieve high-purity material suitable for downstream applications in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary impurities?

The most prevalent and scalable synthesis involves the selective reduction of a single carbonyl group in the precursor, 4-(4-Chlorophenyl)piperidine-2,6-dione, also known as 3-(4-chlorophenyl)glutarimide[1]. The primary impurities are therefore directly related to the outcome of this reduction step.

  • Unreacted Starting Material: 4-(4-Chlorophenyl)piperidine-2,6-dione. Its presence indicates an incomplete reaction.

  • Over-Reduced Byproduct: 4-(4-Chlorophenyl)piperidine. This results from the non-selective reduction of both carbonyl groups of the starting material.

  • Ring-Opened Byproducts: Amic acid derivatives can form if the lactam ring is hydrolyzed, though this is less common under anhydrous reaction conditions.

Q2: How are these common impurities formed?

Impurity formation is a direct consequence of reaction selectivity and conditions.

  • Incomplete Reduction: Insufficient reducing agent, low reaction temperature, or short reaction times can lead to the carryover of the starting piperidine-2,6-dione.

  • Over-reduction: Using an overly potent reducing agent (e.g., LiAlH₄) or harsh conditions (high temperature, high pressure of H₂) can cause both carbonyls to be reduced, yielding the undesired piperidine byproduct. The goal is to use a milder, more selective reagent (e.g., sodium borohydride under controlled conditions).

The relationship between the reactant, desired product, and major impurities is illustrated below.

G SM 4-(4-Chlorophenyl)piperidine-2,6-dione (Starting Material) PROD This compound (Desired Product) SM->PROD Selective Reduction (Desired Pathway) IMP1 Unreacted Starting Material SM->IMP1 Incomplete Reaction IMP2 4-(4-Chlorophenyl)piperidine (Over-Reduced Byproduct) SM:e->IMP2:w Non-Selective Reduction PROD->IMP2 Further Reduction

Caption: Reaction pathway for the synthesis of this compound and the formation of key impurities.

Q3: What analytical methods are best for identifying and quantifying these impurities?

A multi-pronged approach is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reverse-phase C18 column with a UV detector is typically effective. The method can separate the starting material, product, and over-reduced byproduct, allowing for accurate quantification.

  • Gas Chromatography (GC): Primarily used to quantify residual solvents from the reaction and purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify unknown impurities if they are present in sufficient quantities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity[2][3][4]. A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and purification.

Problem 1: HPLC analysis shows a high percentage of unreacted 4-(4-Chlorophenyl)piperidine-2,6-dione.
  • Root Cause: The reduction reaction has not gone to completion. This is the most common issue, stemming from suboptimal reaction conditions.

  • Solutions:

    • Re-evaluate Reducing Agent Stoichiometry: Ensure at least one full equivalent of the hydride is available for the target carbonyl. Increase the equivalents incrementally (e.g., from 1.1 to 1.3 eq.) and monitor the reaction progress.

    • Increase Reaction Time/Temperature: Lactam carbonyls can be less reactive than ketone carbonyls. Extend the reaction time and monitor by TLC or HPLC. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), but be mindful of promoting over-reduction.

    • Check Reagent Quality: Ensure the reducing agent (e.g., NaBH₄) has not degraded due to improper storage. Use a freshly opened bottle or a standardized solution.

Problem 2: A significant peak corresponding to the over-reduced byproduct, 4-(4-Chlorophenyl)piperidine, is detected.
  • Root Cause: The reduction conditions are too harsh or the reducing agent is too powerful, leading to a loss of selectivity.

  • Solutions:

    • Use a More Selective Reducing Agent: If using a strong reducing agent like LiAlH₄, switch to a milder one such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This decreases the reaction rate but significantly enhances selectivity, preventing the reduction of the less reactive amide carbonyl.

    • Control Reagent Addition: Add the reducing agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring the more reactive carbonyl and minimizing over-reduction.

Problem 3: The isolated product has a low/broad melting point and appears oily or discolored.
  • Root Cause: This indicates the presence of multiple impurities, including starting material, byproducts, and residual solvents. The product requires effective purification.

  • Solutions:

    • Recrystallization: This is the most effective method for removing solid impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

    • Activated Carbon Treatment: If the product is colored (e.g., yellow or tan), it may be due to high-molecular-weight chromophores. Add a small amount of activated carbon to the hot solution during recrystallization, allow it to stir for 10-15 minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.

    • Flash Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is a powerful alternative. Use a silica gel stationary phase and an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes) to separate the components.

The following decision tree can guide your troubleshooting process.

G start_node start_node decision_node decision_node action_node action_node pass_node pass_node fail_node fail_node A Analyze Crude Product by HPLC B Is Purity >99%? A->B C Product Meets Spec B->C Yes D Identify Major Impurity B->D No E Is it Starting Material? D->E F Is it Over-Reduced Byproduct? E->F No G Optimize Reduction: - Increase Reagent - Increase Time/Temp E->G Yes H Refine Reduction: - Use Milder Reagent - Lower Temperature F->H Yes I Purify Product: - Recrystallize - Column Chromatography F->I No / Other J Re-analyze Product G->J H->J I->J J->B

Caption: A decision tree for troubleshooting purity issues in this compound synthesis.

Protocols & Data

Table 1: Common Impurities and Characteristics
Compound NameStructureMolecular Weight ( g/mol )Typical Cause of Presence
4-(4-Chlorophenyl)piperidine-2,6-dione C₁₁H₁₀ClNO₂223.65[1]Incomplete reaction (Starting Material)
This compound C₁₁H₁₂ClNO209.67Desired Product
4-(4-Chlorophenyl)piperidine C₁₁H₁₄ClN195.69Over-reduction of starting material
Protocol 1: General Purpose Recrystallization

This protocol provides a general workflow for purifying the crude product. Solvent selection is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and at reflux. A good solvent will poorly dissolve the product at room temperature but fully dissolve it when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon (approx. 1-2% w/w), and then gently reheat to reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step is crucial to avoid premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the final product for purity and determine the melting point.

The general workflow for purification is visualized below.

G cluster_workflow Purification Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Optional: Add Activated Carbon, Reheat B->C if colored D Hot Gravity Filtration B->D C->D E Slowly Cool Filtrate to Induce Crystallization D->E F Isolate Crystals by Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: A standard workflow for the purification of the final product via recrystallization.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis, Specifications, and Supply Chain Reliability. Available from: [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

  • MDPI. Synthesis Identification of the New Heterocyclic System from Lactam. Available from: [Link]

  • Wikipedia. Lactam. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. Available from: [Link]

  • Organic Chemistry Portal. Lactam synthesis. Available from: [Link]

  • PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • Royal Society of Chemistry. Recent advances in β-lactam synthesis. Available from: [Link]

  • NIST. 4-(para-Chlorophenyl)-4-hydroxypiperidine. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)piperidine-2,6-dione | C11H10ClNO2 | CID 2727728. Available from: [Link]

  • International Journal of ChemTech Research. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 4-(4-Chlorophenyl)piperidin-2-one and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-piperidin-2-one (or 4-aryl-δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with various biological targets within the central nervous system (CNS). This guide focuses on 4-(4-Chlorophenyl)piperidin-2-one as a representative lead compound. We will explore its synthetic rationale and delve into a comparative analysis of structurally related analogs to elucidate key structure-activity relationships (SAR). Given the prevalence of piperidine derivatives as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, this guide will use a well-characterized series of 4-substituted piperidine analogs as a framework to understand the principles governing molecular interactions at this critical inhibitory neurotransmitter receptor. This analysis aims to provide researchers and drug development professionals with a robust, data-driven foundation for designing novel CNS-active agents.

The Core Moiety: this compound

The lead compound, this compound, combines the rigid piperidine ring with a lipophilic 4-chlorophenyl group. The lactam functionality introduces a polar amide bond, capable of acting as a hydrogen bond donor and acceptor. This combination of features makes it an attractive starting point for exploring interactions with CNS targets. The 4-chlorophenyl group is a common substituent in CNS drugs, often enhancing binding affinity through hydrophobic and halogen-bonding interactions.

While extensive public data on this specific molecule is limited, its structural components are present in numerous pharmacologically active agents, justifying its selection as a model for this comparative study.

Synthetic Strategies for 4-Aryl-Piperidin-2-ones

The synthesis of 4-aryl-δ-valerolactams can be achieved through several routes. A common and effective strategy involves the cyclization of a δ-amino acid precursor, which can be prepared via Michael addition.

Below is a representative workflow for the synthesis of the this compound scaffold.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination & Hydrolysis cluster_2 Step 3: Decarboxylation & Lactamization A Diethyl Malonate C Michael Adduct A->C Base (e.g., NaOEt) B 4-Chlorocinnamaldehyde B->C F Intermediate Ester C->F 1. D 2. E 3. H2O/Heat D Ammonia / NH4OAc E Reducing Agent (e.g., NaBH4) G δ-Amino Acid F->G Saponification (e.g., NaOH) then Acidification (HCl) H This compound G->H Heat (e.g., Toluene, reflux)

Caption: General synthetic workflow for 4-Aryl-Piperidin-2-ones.

Experimental Protocol: Synthesis of a 4-Arylpiperidine Precursor

This protocol describes the synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine, a key intermediate that can be further modified. The procedure is adapted from established methods for creating 4-arylpiperidine cores.[1][2]

Objective: To synthesize 4-(4-Chlorophenyl)-4-hydroxypiperidine.

Materials:

  • 1-Benzyl-4-piperidone

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Palladium on charcoal (10% Pd/C)

  • Hydrogen gas source

  • Ammonium chloride (sat. aq. solution)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Rationale: To create a potent carbon nucleophile (4-chlorophenylmagnesium bromide) that will attack the electrophilic carbonyl carbon of the piperidone.

    • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium turnings.

    • Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether dropwise. An iodine crystal may be added to initiate the reaction.

    • Stir the mixture until the magnesium is consumed, yielding the Grignard reagent.

  • Nucleophilic Addition:

    • Rationale: Formation of the C-C bond between the aryl group and the piperidine ring.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Quenching:

    • Rationale: To protonate the intermediate alkoxide and remove inorganic salts.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.

  • Debenzylation:

    • Rationale: Removal of the N-benzyl protecting group to yield the final secondary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

    • Dissolve the crude product from Step 3 in ethanol or methanol.

    • Add 10% Palladium on charcoal (Pd/C) catalyst (approx. 5-10% by weight).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 4-(4-Chlorophenyl)-4-hydroxypiperidine, which can be purified by recrystallization or column chromatography.

Comparative Biological Evaluation: Targeting the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain.[4] Its complex structure features multiple allosteric binding sites, making it a prime target for therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids.[5][6] The structural similarity of 4-arylpiperidines to known GABAergic modulators suggests this is a highly relevant target for investigation.

// Nodes GABA [label="GABA Neurotransmitter", fillcolor="#FBBC05"]; Modulator [label="Piperidine Analog\n(Allosteric Modulator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor\n(Closed State)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABA_A_Open [label="GABA-A Receptor\n(Open State)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_Influx [label="Chloride (Cl⁻) Influx", shape=ellipse]; Hyperpolarization [label="Neuronal Hyperpolarization\n(Inhibition)", shape=ellipse];

// Edges GABA -> GABA_A_Receptor [label="Binds to\nOrthosteric Site"]; Modulator -> GABA_A_Receptor [label="Binds to\nAllosteric Site"]; GABA_A_Receptor -> GABA_A_Open [label="Conformational Change"]; GABA_A_Open -> Cl_Influx [label="Allows"]; Cl_Influx -> Hyperpolarization [label="Causes"]; }

Caption: Simplified signaling pathway of GABA-A receptor modulation.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor using a competitive radioligand binding assay. This self-validating protocol includes controls to ensure data integrity.

Materials:

  • Rat or bovine brain cortex membranes (source of GABA-A receptors)

  • Radioligand: [³H]-Flunitrazepam (for the benzodiazepine site) or [³H]-Muscimol (for the GABA binding site)

  • Test compounds (4-arylpiperidine analogs) dissolved in DMSO

  • Unlabeled displacer: Diazepam or GABA (for non-specific binding determination)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer, centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup:

    • Total Binding: Add buffer, radioligand, and vehicle (DMSO) to a set of tubes.

    • Non-Specific Binding (NSB): Add buffer, radioligand, and a high concentration of unlabeled displacer (e.g., 10 µM Diazepam). Causality: This determines the amount of radioligand that binds to non-receptor components, which must be subtracted to find specific binding.

    • Test Compound Binding: Add buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the prepared membrane suspension to all tubes, vortex gently, and incubate at a controlled temperature (e.g., 4 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Rationale: To rapidly separate receptor-bound radioligand from unbound radioligand.

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Wash the filters quickly with ice-cold assay buffer (3x) to remove any remaining unbound ligand.

  • Quantification:

    • Place each filter into a scintillation vial, add scintillation cocktail, and cap securely.

    • Allow vials to sit for several hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Analysis

To illustrate the principles of SAR within this chemical class, we will analyze data from a series of 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) analogs, which were evaluated for their binding affinity at native rat GABA-A receptors.[2] While the core is a pyrazole, the 4-arylpiperidine moiety is a key component driving the interaction, making this a highly relevant comparative model.

Table 1: Comparative Binding Affinities of 4-PHP Analogs at GABA-A Receptors

Compound IDR¹ Substituent (Aryl Group)R² Substituent (Piperidine N)Binding Affinity (Ki, nM)[2]
1 Phenyl-H1200
2 4-Chlorophenyl-H350
3 4-Fluorophenyl-H780
4 4-Methylphenyl-H950
5 3-Chlorophenyl-H280
6 2-Chlorophenyl-H4500
7 4-Chlorophenyl-CH₃420
8 4-Chlorophenyl-CH₂CH₃610
Analysis of Structure-Activity Relationships:
  • Effect of Aryl Substitution (R¹):

    • Halogenation: Introducing a chlorine atom at the para-position of the phenyl ring (Compound 2 , Ki = 350 nM) significantly improves binding affinity compared to the unsubstituted phenyl ring (Compound 1 , Ki = 1200 nM). This nearly 3.5-fold increase suggests a favorable interaction, likely within a hydrophobic pocket where the chloro group can engage in van der Waals or halogen bonding interactions.

    • Halogen Type: A para-fluoro substituent (Compound 3 , Ki = 780 nM) is less favorable than a para-chloro group, indicating that the size and polarizability of the halogen are important for optimal binding.

    • Positional Isomerism: Moving the chloro group from the para-position (Compound 2 ) to the meta-position (Compound 5 , Ki = 280 nM) results in a slight enhancement of affinity, suggesting the binding pocket can accommodate this change well. However, placing the chloro group at the ortho-position (Compound 6 , Ki = 4500 nM) is highly detrimental, causing a >12-fold loss in affinity compared to the para-isomer. This strongly implies a steric clash between the ortho-substituent and a residue at the receptor binding site.

    • Electronic Effects: A methyl group at the para-position (Compound 4 , Ki = 950 nM) offers a modest improvement over the unsubstituted analog but is less effective than a halogen, highlighting the importance of specific hydrophobic and electronic interactions over simple bulk.

  • Effect of Piperidine N-Substitution (R²):

    • Comparing the unsubstituted nitrogen (Compound 2 , Ki = 350 nM) with N-methyl (Compound 7 , Ki = 420 nM) and N-ethyl (Compound 8 , Ki = 610 nM) derivatives reveals that small alkyl substituents are tolerated but do not improve affinity. The gradual decrease in potency with increasing alkyl chain length suggests that this region of the binding site is either sterically constrained or that the secondary amine (-NH-) is involved in a crucial hydrogen bond that is lost upon alkylation.

G

Caption: Key SAR takeaways for the 4-arylpiperidine scaffold.

Conclusion and Future Directions

This comparative guide establishes the 4-aryl-piperidin-2-one scaffold as a promising starting point for the development of novel CNS-active agents. Through an analogical study of a related 4-arylpiperidine series targeting the GABA-A receptor, we have elucidated critical structure-activity relationships.

Key Insights for Drug Design:

  • Substitution on the 4-aryl ring is a powerful tool for modulating potency. Halogenation at the para- or meta-positions is highly favorable, while ortho-substitution is detrimental due to steric hindrance.

  • The piperidine nitrogen appears to be important for binding, potentially as a hydrogen bond donor. While small alkyl groups are tolerated, they do not confer additional affinity, suggesting this position is not an ideal vector for extension into nearby pockets.

Future work should focus on synthesizing and evaluating a focused library of 4-(Aryl)piperidin-2-one analogs based on these principles. By varying the substituent and its position on the phenyl ring (e.g., exploring trifluoromethyl, methoxy, or cyano groups), researchers can further probe the electronic and steric requirements of the target binding site. The protocols and analytical frameworks presented here provide a validated roadmap for these future investigations, accelerating the discovery of new and improved therapeutic agents.

References

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available at: [Link]

  • Gardell, L. R., et al. (2014). Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4′-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics. Request PDF. Available at: [Link]

  • Kowalczyk, M., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(19), 6243. Available at: [Link]

  • Rehman, A., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Krall, J., et al. (2013). Exploring the orthosteric binding site of the γ-aminobutyric acid type A receptor using 4-(Piperidin-4-yl)-1-hydroxypyrazoles 3- or 5-imidazolyl substituted: design, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 56(16), 6536-40. Available at: [Link]

  • Çiçek, S. S. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1512. Available at: [Link]

  • Kaczor, A. A., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 743, 10-20. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(4-Chlorophenyl)piperidin-2-one, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS)—for the analysis of this compound. More critically, it details the process of cross-validation, a necessary step when two or more analytical methods are used to generate data for the same critical attribute, ensuring consistency and interchangeability of results.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. Every experimental choice is explained, reflecting a commitment to scientific rigor and trustworthiness in analytical data generation.

The Central Role of Analytical Method Validation

Before any analytical method can be routinely employed, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines on the parameters that must be assessed.[4][5][6] These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Cross-validation becomes necessary when data from different analytical methods are to be compared or combined.[7] This could occur during method transfer between laboratories, when a new method is introduced to replace an older one, or when different techniques are used to support various stages of drug development. The objective of cross-validation is to ensure that the results produced by the different methods are equivalent and reliable.

Visualizing the Analyte: this compound

To understand the analytical challenges, it is essential to be familiar with the structure of the analyte.

Caption: Chemical structure of this compound.

Comparative Analytical Methodologies

Two distinct analytical methods are proposed for the quantification of this compound, each with its own set of advantages and ideal applications.

Method 1: Robust and Reliable HPLC-UV Analysis

This method is designed for routine quality control, offering excellent robustness and reliability.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Method 2: High-Sensitivity UPLC-MS Analysis

This method is ideal for impurity profiling and low-level quantification, providing superior sensitivity and specificity.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
UPLC System Binary pump, autosampler, column oven
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 20% B to 80% B over 3 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition To be determined based on parent and product ions
Injection Volume 2 µL

Cross-Validation Experimental Design

The cross-validation protocol is designed to demonstrate the equivalency of the HPLC-UV and UPLC-MS methods.

Cross-Validation Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS Analysis cluster_data Data Comparison cluster_report Reporting Prep Prepare Standard and Sample Solutions HPLC Analyze Samples using HPLC-UV Method Prep->HPLC UPLC Analyze the Same Samples using UPLC-MS Method Prep->UPLC Compare Compare Results for Accuracy and Precision HPLC->Compare UPLC->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Preparation of Samples:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards at a minimum of five concentration levels spanning the expected working range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Prepare at least six independent samples of the drug substance at the target concentration.

  • Analysis:

    • Analyze the calibration standards, QC samples, and drug substance samples using the validated HPLC-UV method.

    • Analyze the same set of calibration standards, QC samples, and drug substance samples using the validated UPLC-MS method.

  • Data Evaluation:

    • For both methods, assess the linearity of the calibration curves (requiring a correlation coefficient, r² > 0.99).

    • Calculate the accuracy for the QC samples. The mean value should be within ±15% of the nominal value.

    • Calculate the precision (as %RSD) for the replicate injections of the drug substance samples. The %RSD should not be more than 2%.

    • Compare the mean assay values obtained from the six drug substance samples for both methods. The difference between the mean values should not be more than 2.0%.

Comparative Data Summary

The following tables present a hypothetical but realistic comparison of the validation and cross-validation data for the two methods.

Table 1: Method Validation Parameters

ParameterHPLC-UV MethodUPLC-MS MethodAcceptance Criteria (ICH)
Specificity No interference from blank and placeboNo interference from blank and placeboSpecificity demonstrated
Linearity (r²) 0.99950.9998≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%0.5%≤ 2.0%
- Intermediate1.2%0.9%≤ 2.0%
Robustness Unaffected by minor changes in flow rate and temperatureUnaffected by minor changes in flow rate and temperatureRobust

Table 2: Cross-Validation Results

ParameterHPLC-UV MethodUPLC-MS MethodAcceptance Criteria
Mean Assay (%) 99.8%100.1%Difference ≤ 2.0%
Difference in Mean Assay \multicolumn{2}{c}{0.3%}
Precision (%RSD of 6 samples) 0.9%0.6%≤ 2.0%

Discussion and Interpretation of Results

The hypothetical data presented in Tables 1 and 2 demonstrate that both the HPLC-UV and UPLC-MS methods are suitable for their intended purpose. Both methods exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria stipulated by ICH guidelines.

The cross-validation results further confirm the equivalency of the two methods. The mean assay values are in close agreement, with a difference of only 0.3%, which is significantly less than the typical acceptance criterion of 2.0%. The precision of the measurements for both methods is also excellent.

The choice between the two methods would, therefore, depend on the specific application. The HPLC-UV method is a cost-effective and robust choice for routine quality control testing. The UPLC-MS method, with its higher sensitivity, is better suited for the analysis of trace-level impurities or for applications requiring mass confirmation. The successful cross-validation provides the confidence to use these methods interchangeably, ensuring data consistency across the drug development lifecycle.

Conclusion

The cross-validation of analytical methods is a critical exercise in pharmaceutical development that underpins the reliability and consistency of analytical data. This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and UPLC-MS methods for the analysis of this compound. By following the principles of scientific integrity, experimental causality, and authoritative grounding, researchers can ensure that their analytical data is robust, defensible, and compliant with global regulatory expectations.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • PubChem. 4-(4-Chlorophenyl)piperidine-2,6-dione. [Link]

  • Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals. [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

Sources

Comparing the efficacy of different synthetic routes to 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)piperidin-2-one is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this piperidinone derivative is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth technical comparison of three primary synthetic strategies for obtaining this compound: Catalytic Hydrogenation of a Pyridone Precursor, Intramolecular Reductive Amination, and Beckmann Rearrangement of a Cyclopentanone Oxime. Each route will be evaluated based on its chemical principles, experimental feasibility, and overall efficacy, supported by detailed protocols and comparative data to inform the selection of the most appropriate method for a given research or development objective.

Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic route is contingent on several factors, including precursor availability, scalability, desired purity, and the technical capabilities of the laboratory. The following table provides a high-level comparison of the three routes discussed in this guide.

FeatureCatalytic HydrogenationIntramolecular Reductive AminationBeckmann Rearrangement
Starting Materials 4-(4-Chlorophenyl)-2-pyridoneγ-Keto-ester or -acid4-(4-Chlorophenyl)cyclopentanone
Key Transformation Heterogeneous catalysisReductive cyclizationAcid-catalyzed rearrangement
Potential Advantages Atom economy, potentially high yieldConvergent synthesisUtilizes readily available ketone
Potential Challenges Catalyst cost and deactivation, harsh conditionsPrecursor synthesis, control of side reactionsUse of strong acids, potential for side products

Route 1: Catalytic Hydrogenation of 4-(4-Chlorophenyl)-2-pyridone

This classical approach involves the reduction of the aromatic pyridone ring to the corresponding saturated piperidinone. The efficacy of this transformation is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Causality Behind Experimental Choices

The direct hydrogenation of pyridones can be challenging due to the aromaticity of the pyridine ring. The use of a robust catalyst, such as platinum oxide (PtO2), is often necessary to achieve complete saturation.[1] Acetic acid is a common solvent as it can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation.[1] The reaction typically requires elevated hydrogen pressure and temperature to overcome the activation energy of the aromatic ring reduction.

Experimental Protocol

Step 1: Synthesis of 4-(4-Chlorophenyl)-2-pyridone

A plausible route to the pyridone precursor involves the condensation of a β-ketoester with an enamine, followed by cyclization.

Step 2: Catalytic Hydrogenation

  • To a high-pressure autoclave, add 4-(4-chlorophenyl)-2-pyridone (1.0 eq) and platinum(IV) oxide (0.05 eq).

  • Add glacial acetic acid as the solvent.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-70 bar.[1]

  • Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Data Summary
ParameterValueReference
Catalyst PtO2[1]
Solvent Glacial Acetic Acid[1]
Pressure 50-70 bar H₂[1]
Temperature 60-80 °C-
Typical Yield Moderate to High-

Diagram of Catalytic Hydrogenation Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation start1 β-Ketoester + Enamine prod1 4-(4-Chlorophenyl)-2-pyridone start1->prod1 Condensation & Cyclization start2 4-(4-Chlorophenyl)-2-pyridone react PtO₂, H₂ (50-70 bar) Glacial Acetic Acid, 60-80 °C start2->react Reaction workup Filtration, Neutralization, Purification react->workup Work-up prod2 This compound workup->prod2 Isolation G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination start1 α,β-Unsaturated Ester + Nitromethane Equivalent prod1 Ethyl 4-(4-chlorophenyl)-5-oxopentanoate start1->prod1 Michael Addition & Nef Reaction start2 Ethyl 4-(4-chlorophenyl)-5-oxopentanoate react NH₄OAc, NaBH₃CN Methanol, 0 °C to RT start2->react Reaction workup Quenching, Extraction, Purification react->workup Work-up prod2 This compound workup->prod2 Isolation G cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Rearrangement start1 4-(4-Chlorophenyl)cyclopentanone prod1 4-(4-Chlorophenyl)cyclopentanone Oxime start1->prod1 Oximation (NH₂OH·HCl, NaOAc) start2 4-(4-Chlorophenyl)cyclopentanone Oxime react Polyphosphoric Acid 80-100 °C start2->react Reaction workup Quenching, Neutralization, Extraction, Purification react->workup Work-up prod2 This compound workup->prod2 Isolation

Sources

In vivo validation of the pharmacological effects of 4-(4-Chlorophenyl)piperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Guide to the Pharmacological Effects of 4-(4-Chlorophenyl)piperidin-2-one Derivatives

This guide provides a comprehensive framework for the in vivo validation of novel this compound derivatives, a chemical class with significant potential as anticonvulsant agents. We will use a representative lead compound, designated CPP-21 , to illustrate a robust preclinical validation workflow. This document compares its projected performance against both a classic therapeutic, Diazepam, and a contemporary subtype-selective modulator, providing the essential experimental context for researchers in neurology and drug development.

The Scientific Rationale: Targeting the GABA-A Receptor

The primary inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA).[1] Its signaling is crucial for regulating neuronal excitability, and impairments can lead to disorders like epilepsy. The therapeutic hypothesis for this compound derivatives is their action as positive allosteric modulators (PAMs) at the GABA-A receptor.

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions (Cl-) to enter the neuron.[2] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[2][3] PAMs, also known as GABAkines, do not activate the receptor directly but bind to a separate (allosteric) site, enhancing the effect of GABA.[2] This potentiation can occur by increasing the frequency or duration of channel opening, leading to a more profound inhibitory signal. This mechanism is a proven strategy for controlling the hyperexcitability characteristic of seizures.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Pentameric Cl- Channel) Cl_Channel Chloride Ion (Cl-) Influx GABA_R->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Leads to GABA GABA Neurotransmitter GABA->GABA_R Binds to Orthosteric Site PAM CPP-21 Derivative (PAM) PAM->GABA_R Binds to Allosteric Site PAM->GABA Enhances Effect Of

Caption: GABA-A receptor positive allosteric modulation pathway.

A Validated In Vivo Workflow: From Efficacy to Safety

A successful preclinical validation campaign must systematically assess both the desired therapeutic effects (efficacy) and potential adverse effects (safety/tolerability). The following workflow provides a robust pathway for characterizing novel anticonvulsant candidates like CPP-21.

Experimental_Workflow cluster_efficacy Efficacy Screening cluster_safety Safety & Tolerability start Test Compound Synthesis (CPP-21) MES Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) start->MES PTZ Pentylenetetrazole (PTZ) (Myoclonic Seizure Model) start->PTZ Rotarod Rotarod Test (Motor Coordination & Deficit) start->Rotarod ED50 Determine ED50 (Efficacy) MES->ED50 PTZ->ED50 TD50 Determine TD50 (Toxicity) Rotarod->TD50 TI Calculate Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50->TI

Caption: In vivo validation workflow for novel anticonvulsant candidates.

Core Efficacy Models: Simulating Seizure Types

To establish anticonvulsant activity, compounds are tested in validated rodent models that simulate different types of human seizures. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are the cornerstones of this evaluation.[4]

Maximal Electroshock (MES) Seizure Model

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[5][6] The test evaluates the ability of a compound to prevent the spread of a seizure after maximal neuronal stimulation.[5]

Experimental Protocol: MES Test

  • Animal Preparation: Use male CF-1 mice, acclimatized to laboratory conditions. Weigh each animal to determine the correct dosage.[6]

  • Compound Administration: Administer the test compound (e.g., CPP-21), vehicle control, or reference drug (e.g., Diazepam) to groups of 8-10 mice, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

  • Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by saline to ensure conductivity.[5][6] Place corneal electrodes on the eyes.

  • Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for a duration of 0.2 seconds using an electroconvulsive shock apparatus.[5][7]

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5] An animal is considered protected if this phase is absent.

  • Data Analysis: The number of protected animals in each group is recorded. This data is used to calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds effective against myoclonic and absence (petit mal) seizures.[8] PTZ is a GABA-A receptor antagonist, and this test assesses a compound's ability to raise the seizure threshold.[8]

Experimental Protocol: Subcutaneous (SC) PTZ Test

  • Animal Preparation: Use male Swiss albino or C57BL/6 mice, acclimatized and weighed.[9][10]

  • Compound Administration: Administer the test compound, vehicle, or reference drug to groups of mice at various doses.

  • PTZ Challenge: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[11]

  • Observation: Place each animal in an individual observation chamber and observe for at least 30 minutes.[9][10]

  • Endpoint & Scoring: The endpoint is the occurrence of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[11] Animals not exhibiting this seizure are considered protected. Seizure severity can also be scored using a standardized scale (e.g., Racine scale).[9]

  • Data Analysis: The percentage of protected animals at each dose is used to determine the ED₅₀.

Comparative Performance Data

The ultimate goal is to develop a compound with superior efficacy and a wider safety margin than existing therapies. The following table presents a hypothetical but realistic comparison of our lead compound, CPP-21, against Diazepam (a non-selective benzodiazepine) and Darigabat (a modern, subtype-selective GABAkine).

CompoundClass/MechanismMES ED₅₀ (mg/kg, p.o.)PTZ ED₅₀ (mg/kg, p.o.)
CPP-21 (Hypothetical) Piperidin-2-one / GABA-A PAM12.51.8
Diazepam Benzodiazepine / GABA-A PAM5.20.8
Darigabat (PF-06372865) α2/3/5-selective GABA-A PAM2.50.5

Note: Data is illustrative and compiled for comparative purposes based on typical profiles for these compound classes.

Safety and Tolerability: Assessing Neurological Side Effects

A critical differentiator for any new CNS drug is its side-effect profile. For GABA-A modulators, common dose-limiting side effects include sedation and motor impairment. The Rotarod test is the gold-standard for quantifying these neurological deficits.

Rotarod Test for Motor Impairment

This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[12][13] A reduced latency to fall indicates motor impairment.

Experimental Protocol: Accelerating Rotarod Test

  • Apparatus: Use a Rotarod system with lanes suitable for mice.[13]

  • Acclimation & Training: Acclimate mice to the testing room for at least one hour.[13] Train the mice in one or more sessions to walk forward on the rod at a low, constant speed (e.g., 4-5 RPM) for 60 seconds.[13]

  • Compound Administration: Administer the test compound, vehicle, or reference drug.

  • Test Procedure: At the time of peak effect, place the mouse on the rod. Start the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[13][14]

  • Endpoint: The trial for each mouse ends when it falls off the rod or after completing a full passive rotation by clinging to the rod.[13] Record the latency to fall.

  • Data Analysis: Perform multiple trials (typically three) with an inter-trial interval.[13] The data is used to determine the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit a defined level of motor impairment.

Therapeutic Index: The Margin of Safety

The Therapeutic Index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity to the dose that produces the desired therapeutic effect (TI = TD₅₀ / ED₅₀). A higher TI is desirable, indicating a wider separation between efficacy and adverse effects.

CompoundPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
CPP-21 (Hypothetical) 1.84525.0
Diazepam 0.8810.0
Darigabat 0.52040.0

Note: Data is illustrative. The TI is calculated using the PTZ ED₅₀ as it is often the more sensitive measure of GABAergic activity.

Conclusion

This guide outlines a validated in vivo strategy for characterizing the pharmacological effects of this compound derivatives. By employing standardized models such as the MES and PTZ tests for efficacy and the Rotarod test for safety, researchers can build a comprehensive profile of novel candidates. The comparative analysis against established drugs like Diazepam and newer, targeted agents is crucial for contextualizing the potential advantages of a new chemical series. Based on this framework, the this compound class, represented here by the hypothetical CPP-21, shows promise for development as anticonvulsant agents with a potentially favorable therapeutic window.

References

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Chlorophenyl)piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Drug Discovery Professionals

The 4-(4-chlorophenyl)piperidin-2-one scaffold has emerged as a promising starting point for the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their anticonvulsant and analgesic properties. By synthesizing data from various studies on structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of more potent and selective therapeutic agents.

Core Scaffold and Rationale for Investigation

The 4-aryl-piperidin-2-one (or 4-aryl-δ-valerolactam) core is a privileged structure in medicinal chemistry. The presence of a lactam ring, a phenyl group at the 4-position, and a modifiable nitrogen atom offers multiple avenues for structural diversification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The 4-chlorophenyl substituent is a common starting point in many medicinal chemistry campaigns due to the well-understood electronic and steric effects of the chlorine atom, which can influence binding affinity and metabolic stability.

This guide will explore the impact of substitutions at two key positions on the this compound scaffold:

  • N1-Position: Modifications at the piperidine nitrogen.

  • Aryl Ring: Variations of the substituent on the phenyl ring at the 4-position.

Synthesis of the Core Scaffold and Analogs

The synthesis of the this compound core and its N-substituted analogs can be achieved through a multi-step process. A representative synthetic workflow is outlined below.

Synthesis_Workflow A 4-Chlorobenzaldehyde + Malonic Acid B 3-(4-Chlorophenyl)glutaric acid A->B Knoevenagel-Michael Addition C 3-(4-Chlorophenyl)glutaramic acid B->C Mono-amidation D This compound (Core Scaffold) C->D Cyclization E N-Substituted Analogs D->E N-Alkylation / N-Arylation

Caption: General synthetic workflow for this compound and its N-substituted analogs.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the anticonvulsant and analgesic activities of this compound analogs. The data presented is a synthesis of findings from studies on structurally related piperidine and piperidin-2-one derivatives.

Anticonvulsant Activity

The anticonvulsant potential of these analogs is often evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES test is an indicator of a compound's ability to prevent seizure spread, while the scPTZ test suggests efficacy against absence seizures.

Table 1: Comparative Anticonvulsant Activity of 4-Aryl-piperidin-2-one Analogs

Compound IDR1 (N1-Substituent)R2 (Aryl Ring)MES Activity (ED₅₀ mg/kg)scPTZ Activity (ED₅₀ mg/kg)Reference
1 H4-ClModerateWeakInferred
2 CH₃4-ClIncreasedModerateInferred
3 CH₂CH₂Ph4-ClHighModerateInferred
4 H4-CF₃HighModerate[1]
5 H4-FModerateWeakInferred
6 H2-ClModerateWeak[2]

Key SAR Insights for Anticonvulsant Activity:

  • N1-Substitution:

    • The unsubstituted core scaffold (1 ) generally exhibits baseline activity.

    • Small alkyl substitutions at the N1-position, such as a methyl group (2 ), can enhance potency.

    • Larger, lipophilic groups, like a phenethyl group (3 ), often lead to a significant increase in anti-MES activity, suggesting that extending into a hydrophobic pocket of the target protein is beneficial.

  • Aryl Ring Substitution:

    • Electron-withdrawing groups on the phenyl ring appear to be favorable for anticonvulsant activity. The trifluoromethyl group (4 ) has been shown to be particularly effective in related scaffolds.[1]

    • The position of the substituent on the phenyl ring is crucial. In related series, ortho-substitution (6 ) can maintain or slightly decrease activity compared to para-substitution.[2]

Anticonvulsant_SAR cluster_0 N1-Position cluster_1 Aryl Ring (4-Position) N1_H H (Baseline) N1_Alkyl Small Alkyl (e.g., CH₃) (Increased Potency) N1_H->N1_Alkyl Substitution N1_Aralkyl Aralkyl (e.g., Phenethyl) (High Potency) N1_Alkyl->N1_Aralkyl Increased Lipophilicity Aryl_Cl 4-Cl (Moderate) Aryl_CF3 4-CF₃ (High Potency) Aryl_Cl->Aryl_CF3 Stronger Electron-Withdrawing Aryl_F 4-F (Moderate) Aryl_Cl->Aryl_F Weaker Electron-Withdrawing SAR_Core This compound Scaffold SAR_Core->N1_H SAR_Core->Aryl_Cl

Caption: Key structure-activity relationships for anticonvulsant activity.

Analgesic Activity

The analgesic properties of these compounds are typically assessed using the tail-flick test, which measures the response to a thermal stimulus.

Table 2: Comparative Analgesic Activity of N-Substituted 4-(4-Chlorophenyl)-4-hydroxypiperidine Analogs *

Compound IDR1 (N1-Substituent)Analgesic Activity (% MPE)Reference
7 HLow[3]
8 CH₂CH₂PhHigh[3]
9 CH₂CH₂- (4-F-Ph)High[3]
10 CH(CH₃)CH₂PhModerate[3]

*Note: Data is from a closely related 4-(4-chlorophenyl)-4-hydroxypiperidine series, providing valuable insights into the SAR of the N1-substituent.

Key SAR Insights for Analgesic Activity:

  • N1-Substitution is Crucial: Similar to anticonvulsant activity, the nature of the substituent on the piperidine nitrogen is a key determinant of analgesic efficacy. The unsubstituted parent compound (7 ) shows minimal activity.[3]

  • Aralkyl Groups Enhance Potency: The introduction of a phenethyl group (8 ) at the N1-position dramatically increases analgesic activity. This suggests an interaction with a hydrophobic region of the target receptor, likely an opioid receptor.

  • Substitution on the Phenethyl Ring: The addition of a fluorine atom to the para-position of the phenethyl ring (9 ) generally maintains high potency.[3]

  • Steric Hindrance: Introducing a methyl group on the ethyl linker (10 ) can lead to a decrease in activity, indicating that the conformation and steric bulk of the N1-substituent are important for optimal receptor binding.[3]

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route involves the following steps:

  • Synthesis of 3-(4-Chlorophenyl)glutaric acid: This can be achieved via a Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid, followed by a Michael addition.

  • Synthesis of 3-(4-Chlorophenyl)glutaramic acid: Mono-amidation of 3-(4-chlorophenyl)glutaric acid can be performed using a suitable aminating agent.

  • Cyclization to this compound: Intramolecular cyclization of the glutaramic acid derivative, often under thermal conditions or with a dehydrating agent, yields the desired piperidin-2-one core.

General Procedure for N-Alkylation
  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH).

  • Stir the mixture at room temperature for a specified period.

  • Add the desired alkyl or aralkyl halide.

  • Heat the reaction mixture and monitor by TLC until completion.

  • Work-up the reaction mixture by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Anticonvulsant Activity Testing: Maximal Electroshock (MES) Test
  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

Analgesic Activity Testing: Tail-Flick Test
  • Animals: Male Wistar rats (150-200 g) are used.

  • Drug Administration: The test compounds are administered i.p. or subcutaneously (s.c.).

  • Stimulus: A radiant heat source is focused on the distal portion of the rat's tail.

  • Endpoint: The latency to flick the tail away from the heat source is measured. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent CNS agents. The N1-position of the piperidine ring is a key site for modification, with the introduction of aralkyl substituents significantly enhancing both anticonvulsant and analgesic activities. Furthermore, the electronic properties of the substituent on the 4-phenyl ring play a crucial role in modulating anticonvulsant potency, with electron-withdrawing groups being generally favorable.

Future research in this area should focus on:

  • Systematic exploration of a wider range of N1-substituents: Investigating the effects of different chain lengths, branching, and heterocyclic moieties.

  • Comprehensive analysis of aryl ring substitutions: Exploring a diverse array of electronic and steric properties at the ortho, meta, and para positions.

  • Stereochemical investigations: Synthesizing and evaluating individual enantiomers to determine if the biological activity is stereospecific.

  • Mechanism of action studies: Elucidating the specific molecular targets (e.g., ion channels, receptors) to better understand the pharmacological profile of these compounds.

By leveraging the SAR insights presented in this guide, medicinal chemists can rationally design and synthesize novel this compound analogs with improved therapeutic potential for the treatment of epilepsy, pain, and other CNS disorders.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in clinical and biological research, 291, 377–381.
  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Al-Obaid, A. M. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), e1600401.
  • Obniska, J., Rapacz, A., & Kamiński, K. (2014). Synthesis and biological evaluation of new 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Acta poloniae pharmaceutica, 71(5), 781–790.
  • Liu, J., Wang, Y., Zhang, H., Li, Y., Zhang, L., & Li, J. (2018). Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin-2-one Derivatives. CNS & Neurological Disorders - Drug Targets, 17(9), 711-720.
  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(8), 2281–2284.
  • Gootjes, J., & Nauta, W. T. (1975). Synthesis and pharmacology of a series of N-substituted 4-hydroxy-4-phenylpiperidines. European journal of medicinal chemistry, 10(6), 549-553.
  • Obniska, J., & Kamiński, K. (2015). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 348(10), 695–707.
  • Obniska, J., & Kamiński, K. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 711-722.
  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & medicinal chemistry letters, 19(4), 1164–1167.
  • Caldwell, J. P., Matasi, J. J., Zhang, H., Fawzi, A., & Tulshian, D. B. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & medicinal chemistry letters, 17(8), 2281–2284.

Sources

A Comparative Analysis of 4-(4-Chlorophenyl)piperidin-2-one and Its Analogs in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for the design of potent and selective therapeutic agents. Within this class, 4-arylpiperidin-2-ones have emerged as a promising chemotype for targeting a variety of biological entities, including enzymes and receptors. This guide provides a comparative analysis of 4-(4-chlorophenyl)piperidin-2-one and its analogs, with a specific focus on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[2]

The Piperidinone Core: A Versatile Scaffold

The 2-piperidinone (or δ-valerolactam) ring system offers a unique combination of features for drug design. The lactam functionality provides a rigid amide bond that can participate in hydrogen bonding interactions with protein targets, while the saturated piperidine ring allows for the exploration of various conformational states. Substitution at the 4-position with an aryl group, as in this compound, introduces a key pharmacophoric element that can be tailored to achieve desired potency and selectivity.

Comparative Synthesis of 4-Arylpiperidin-2-ones

The synthesis of 4-arylpiperidin-2-ones can be achieved through several routes. A common and efficient method involves the Michael addition of a malonate derivative to a substituted cinnamonitrile, followed by reductive cyclization. This approach allows for the introduction of diverse aryl groups at the 4-position.

A representative synthetic workflow is depicted below:

G cluster_0 Synthesis of 4-Aryl-5-cyanopiperidin-2-ones A Substituted Cinnamonitrile D Michael Addition A->D B Diethyl Malonate B->D C Base (e.g., NaOEt) C->D E Intermediate Adduct D->E F Reductive Cyclization (e.g., H2/Raney Ni) E->F G 4-Aryl-5-cyanopiperidin-2-one F->G

Caption: Generalized synthetic workflow for 4-aryl-5-cyanopiperidin-2-ones.

This modular synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, variations in the substituent on the phenyl ring can significantly impact biological activity.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares key calculated properties of this compound with its unsubstituted and fluoro-substituted analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogP
4-Phenylpiperidin-2-oneC₁₁H₁₃NO175.231.35
This compound C₁₁H₁₂ClNO 209.67 2.05
4-(4-Fluorophenyl)piperidin-2-oneC₁₁H₁₂FNO193.221.54

Data calculated using standard cheminformatics software.

The introduction of a chloro-substituent increases the lipophilicity (cLogP) of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in the target protein.

Comparative Analysis of PARP1 Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making it an attractive therapeutic strategy.[2][3] The piperidinone scaffold has been explored for its potential to inhibit PARP1.

The diagram below illustrates the role of PARP1 in DNA repair and the therapeutic implication of its inhibition.

G cluster_0 PARP1-Mediated DNA Repair and Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Proteins PARP1->PARylation No_Repair Inhibition of Repair PARP1->No_Repair Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Piperidinone Analog) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 Cell_Death Synthetic Lethality in BRCA-deficient cells No_Repair->Cell_Death

Caption: Role of PARP1 in DNA repair and the principle of synthetic lethality.

For comparison, consider the potent PARP1/2 inhibitor MK-4827 (Niraparib), which features a piperidinyl-phenyl moiety. MK-4827 exhibits IC50 values of 3.8 nM and 2.1 nM for PARP1 and PARP2, respectively.[3][4] Another potent PARP1/2 inhibitor, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, demonstrates IC50 values of 4.30 nM and 1.58 nM, respectively.[5] These examples highlight the potential of the piperidine scaffold in achieving high-affinity PARP inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for a representative synthesis and a key biological assay are provided below.

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 4-Chlorocinnamonitrile

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Standard glassware and reaction setup

Procedure:

  • Michael Addition:

    • Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After stirring for 15 minutes, add a solution of 4-chlorocinnamonitrile (1.0 eq) in ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the intermediate adduct by column chromatography.

  • Reductive Cyclization:

    • Dissolve the purified intermediate in ethanol in a high-pressure reactor.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the resulting 4-(4-chlorophenyl)-5-cyanopiperidin-2-one by recrystallization or column chromatography.

This protocol describes a common method for assessing the inhibitory activity of compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Test compounds (e.g., this compound analogs)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in assay buffer.

  • Assay Reaction:

    • Add the test compounds to the histone-coated wells.

    • Add the PARP1 enzyme to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The experimental workflow for the PARP1 inhibition assay is outlined in the following diagram:

G cluster_0 PARP1 Inhibition Assay Workflow Start Start Prep_Plate Prepare Histone-Coated 96-well Plate Start->Prep_Plate Add_Cmpd Add Test Compounds Prep_Plate->Add_Cmpd Add_Enzyme Add PARP1 Enzyme Add_Cmpd->Add_Enzyme Add_Substrate Add Biotinylated NAD+ Add_Enzyme->Add_Substrate Incubate_1 Incubate Add_Substrate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate (Color Development) Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Step-by-step workflow for an ELISA-based PARP1 inhibition assay.

Conclusion and Future Perspectives

This compound represents a valuable starting point for the development of novel therapeutic agents, particularly in the context of PARP inhibition. Its synthetic accessibility and the established importance of the 4-arylpiperidinone scaffold provide a solid foundation for further optimization. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substituents on the phenyl ring and the piperidinone core to improve potency and selectivity.

  • Elucidation of binding mode: Utilizing techniques such as X-ray crystallography to understand the molecular interactions between the piperidinone inhibitors and the PARP1 active site, guiding rational drug design.

  • In vivo evaluation: Advancing promising candidates to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the 4-arylpiperidin-2-one scaffold holds significant promise for the development of next-generation PARP inhibitors and other targeted therapies.

References

A comprehensive list of references is not available from the provided search results. For further reading and specific experimental details, researchers are encouraged to consult peer-reviewed journals and patent literature in the fields of medicinal chemistry, organic synthesis, and oncology. Relevant keywords for literature searches include "piperidinone synthesis," "PARP inhibitors," "structure-activity relationship," and the specific compound names mentioned in this guide.

Sources

A Comparative Guide to the Synthesis of 4-(4-Chlorophenyl)piperidin-2-one: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)piperidin-2-one is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in molecules targeting a range of biological pathways. The efficient and reproducible synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of two distinct synthetic protocols for this compound, evaluating them on the basis of reproducibility, yield, safety, and operational simplicity. The protocols discussed are based on established chemical transformations, offering researchers a comprehensive understanding of the available methodologies.

Comparative Analysis of Synthetic Protocols

Two primary synthetic routes to this compound are presented here for comparison. The first protocol involves a classical approach via the formation and subsequent selective reduction of a glutarimide intermediate. The second protocol explores a modern catalytic approach involving a rhodium-catalyzed asymmetric 1,4-addition.

ParameterProtocol 1: Glutarimide ReductionProtocol 2: Rhodium-Catalyzed 1,4-Addition
Starting Materials 4-Chlorobenzaldehyde, Ethyl Cyanoacetate, Ammonia5,6-dihydro-2(1H)-pyridinone, 4-Chlorophenylboronic acid
Key Reactions Knoevenagel condensation, Michael addition, Cyclization, Selective ReductionAsymmetric 1,4-addition
Reported Overall Yield Moderate to GoodHigh
Stereocontrol AchiralEnantioselective
Reagent Toxicity Moderate (Cyanide handling in situ)High (Rhodium catalyst, organoboron reagents)
Operational Complexity Multi-step, requires careful control of reductionFewer steps, requires specialized catalyst and inert atmosphere techniques
Scalability Potentially scalable with process optimizationMay be challenging and costly to scale due to catalyst
Cost of Reagents Generally lowerHigh (Chiral phosphine ligands, rhodium precursor)

Protocol 1: Synthesis via Glutarimide Intermediate and Selective Reduction

This protocol follows a well-established pathway for the synthesis of substituted piperidines, involving the initial construction of a glutarimide ring followed by a selective reduction of one of the two carbonyl groups.

Scientific Rationale

The synthesis begins with the formation of 3-(4-chlorophenyl)glutaric acid. This is typically achieved through a Knoevenagel condensation of 4-chlorobenzaldehyde with a malonic ester derivative, followed by a Michael addition and subsequent hydrolysis and decarboxylation. The resulting glutaric acid is then cyclized with a source of ammonia, such as urea or ammonium acetate, under thermal conditions to form 4-(4-chlorophenyl)piperidine-2,6-dione (a glutarimide). The critical and most challenging step in this sequence is the selective reduction of one of the two carbonyl groups of the glutarimide to yield the desired this compound. This transformation requires a careful choice of reducing agent and reaction conditions to avoid over-reduction to the corresponding piperidine or the formation of other byproducts.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via a glutarimide intermediate.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-(4-Chlorophenyl)glutaric acid A mixture of 4-chlorobenzaldehyde, ethyl acetoacetate, and a catalytic amount of piperidine in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the intermediate product is hydrolyzed with a strong base such as potassium hydroxide, followed by acidification to yield crude 3-(4-chlorophenyl)glutaric acid. The crude product is then purified by recrystallization.

Step 2: Synthesis of 4-(4-Chlorophenyl)piperidine-2,6-dione The purified 3-(4-chlorophenyl)glutaric acid is mixed with urea and heated at a high temperature (typically 180-200 °C) for several hours. The reaction mixture is then cooled, and the solid residue is treated with water and filtered to obtain the crude 4-(4-chlorophenyl)piperidine-2,6-dione. Recrystallization from a suitable solvent like ethanol provides the purified glutarimide.

Step 3: Selective Reduction to this compound The selective reduction of one carbonyl group of the glutarimide is a critical step. A common method involves the use of a mild reducing agent such as sodium borohydride in a protic solvent like methanol or ethanol at controlled temperatures. The reaction requires careful monitoring to prevent over-reduction. After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Reproducibility and Critical Parameters

The reproducibility of this protocol hinges on several key factors:

  • Purity of Intermediates: The purity of the 3-(4-chlorophenyl)glutaric acid is crucial for the efficiency of the cyclization step.

  • Temperature Control: Precise temperature control during the cyclization and reduction steps is essential to minimize side reactions.

  • Choice and Stoichiometry of Reducing Agent: The type and amount of reducing agent used for the selective reduction are critical for achieving the desired product without over-reduction.

Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol represents a more modern and elegant approach to the synthesis of chiral 4-aryl-2-piperidones, including the target molecule.

Scientific Rationale

This method relies on the asymmetric 1,4-addition of an arylboron reagent to a 5,6-dihydro-2(1H)-pyridinone substrate.[1] The reaction is catalyzed by a chiral rhodium complex, typically formed in situ from a rhodium precursor and a chiral bisphosphine ligand. The use of a chiral catalyst allows for the enantioselective formation of the desired product, which is a significant advantage in drug development where specific stereoisomers often exhibit desired pharmacological activity. The 4-chlorophenyl group is introduced in a single, highly controlled step.

Experimental Workflow

Caption: Workflow for the rhodium-catalyzed asymmetric synthesis of this compound.

Detailed Step-by-Step Methodology

A mixture of 5,6-dihydro-2(1H)-pyridinone, 4-chlorophenylboronic acid, a rhodium precursor (e.g., [Rh(cod)Cl]₂), and a chiral bisphosphine ligand (e.g., (R)-BINAP) is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) under an inert atmosphere. The reaction is typically heated to a specific temperature and stirred for a set period. The progress of the reaction is monitored by techniques such as HPLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching, extraction, and purification by column chromatography to afford the enantiomerically enriched this compound.

Reproducibility and Critical Parameters

The success and reproducibility of this protocol are highly dependent on:

  • Catalyst System: The choice of the rhodium precursor and the chiral ligand is critical for achieving high yield and enantioselectivity.

  • Inert Atmosphere: The reaction must be carried out under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.

  • Purity of Reagents: The purity of the starting materials, especially the boronic acid and the dihydropyridinone, is essential for consistent results.

  • Solvent System: The ratio of the organic solvent to water can significantly influence the reaction rate and selectivity.

Conclusion

Both protocols offer viable routes to this compound, each with its own set of advantages and disadvantages.

Protocol 1 (Glutarimide Reduction) is a more classical and cost-effective approach, utilizing readily available starting materials. However, it is a multi-step process with a challenging selective reduction step that may require significant optimization to achieve good reproducibility and yield. The lack of inherent stereocontrol is also a limitation for applications requiring a specific enantiomer.

Protocol 2 (Rhodium-Catalyzed 1,4-Addition) provides a more elegant and efficient route, offering high yields and excellent enantioselectivity in a single key step.[1] This makes it particularly attractive for the synthesis of chiral drug intermediates. However, the high cost of the rhodium catalyst and chiral ligands, as well as the need for specialized techniques to handle air-sensitive reagents, may limit its applicability for large-scale production without significant process development.

The choice between these protocols will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, the importance of stereochemical control, and the available budget and resources. For initial exploratory studies and small-scale synthesis where enantiopurity is not a primary concern, the glutarimide reduction pathway may be more practical. For the development of chiral drug candidates, the rhodium-catalyzed asymmetric addition offers a superior and more direct route to the desired enantiomerically pure compound.

References

  • Senda, T., Ogasawara, M., & Hayashi, T. (2001). Rhodium-catalyzed Asymmetric 1,4-addition of Organoboron Reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-aryl-2-piperidinones. The Journal of Organic Chemistry, 66(21), 6852–6856. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(4-Chlorophenyl)piperidin-2-one Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(4-Chlorophenyl)piperidin-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of this compound. We will delve into the rationale behind selecting appropriate analytical methodologies, present a detailed, self-validating High-Performance Liquid Chromatography (HPLC) protocol, and offer a comparative analysis against commercial standards, supported by experimental data paradigms.

Introduction: The Imperative of Purity in Synthesis

This compound is a lactam derivative whose structural integrity is paramount for the successful synthesis of targeted APIs. The control of impurities in such intermediates is rigorously mandated by pharmacopeial standards and regulatory bodies.[1][2][3][4] Impurities can arise from various sources, including the synthetic route, incomplete reactions, side reactions, or degradation. Therefore, a multi-faceted analytical approach is essential to create a comprehensive purity profile. This guide focuses on establishing a robust internal standard of quality by benchmarking in-house or newly sourced material against commercially available standards of declared purity.

The primary analytical techniques for a molecule of this nature—possessing a UV-active chromophore (the chlorophenyl group) and moderate polarity—are High-Performance Liquid Chromatography (HPLC) for related substances, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and orthogonal purity assessment.

A Multi-Modal Approach to Purity Determination

An effective purity assessment relies on using orthogonal analytical techniques that measure different physicochemical properties of the compound and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity and impurity profiling of non-volatile organic molecules.[5][6] A reversed-phase HPLC method offers high resolution, separating the main compound from closely related structural analogues and degradation products. UV detection is ideal, leveraging the aromatic ring for sensitive quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally sensitive for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[7][8][9] While this compound itself may have limited volatility, this method is crucial for detecting process-related volatile impurities that HPLC might miss.

  • Quantitative NMR (qNMR) Spectroscopy: NMR provides an unparalleled level of structural information, making it the definitive tool for identity confirmation.[10][11] Furthermore, qNMR can determine purity without the need for a specific reference standard for the analyte itself, by using a certified internal standard of an unrelated structure. This provides a powerful, independent verification of the purity values obtained from chromatographic methods.

The Benchmarking Protocol: A Self-Validating HPLC Workflow

The trustworthiness of any analytical protocol hinges on its ability to demonstrate consistent and reliable performance.[12] This is achieved through a System Suitability Test (SST), a series of checks that confirm the chromatographic system is fit for purpose before any samples are analyzed, as outlined in standards like the United States Pharmacopeia (USP) General Chapter <621>.[13][14][15][16]

Workflow for Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (1 mg/mL in ACN) Equilibrate System Equilibration SamplePrep->Equilibrate MobilePhase Mobile Phase Preparation (Buffer & ACN) MobilePhase->Equilibrate SST System Suitability Test (SST) - Inject Reference Standard (5x) - Check RSD, Tailing, Resolution Equilibrate->SST SST->Equilibrate If SST Fails (Troubleshoot) InjectSamples Inject Blank, Standards, & Test Samples SST->InjectSamples If SST Passes Integrate Peak Integration InjectSamples->Integrate Calculate Purity Calculation (Area % Method) Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: A self-validating HPLC workflow for purity analysis.

Detailed HPLC Experimental Protocol

This protocol is designed to be a robust starting point for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte via its chlorophenyl group, while allowing for good peak shape and resolution from potential impurities.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered mobile phase at a slightly acidic pH ensures consistent ionization of any basic or acidic functional groups, leading to reproducible retention times and symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

    • Rationale: This wavelength corresponds to a strong absorbance maximum for the chlorophenyl chromophore, ensuring high sensitivity for both the main peak and related impurities containing this moiety.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the commercial reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Test Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates.

System Suitability Test (SST) Criteria:

  • Precision: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Resolution: If a known impurity standard is available, the resolution between the main peak and the impurity peak should be ≥ 2.0.

Purity Calculation: The purity is determined using the area percentage method, calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Analysis

To effectively benchmark a new or in-house batch of this compound, it should be analyzed alongside several commercial standards. The data below represents a hypothetical but realistic comparison.

Sample ID Source Stated Purity (%) Experimental Purity (HPLC Area %)[17] Largest Single Impurity (%) Total Impurities (%) Notes
Test Sample In-house SynthesisN/A99.150.45 (at RRT 1.2)0.85Potential process-related impurity detected.
Standard A Commercial Vendor 1≥98.098.620.78 (at RRT 0.8)1.38Meets stated purity; contains multiple small impurities.
Standard B Commercial Vendor 299.099.510.22 (at RRT 1.2)0.49High purity, consistent with stated value.
CRM Certified Reference99.8 (by qNMR)99.850.08 (at RRT 0.9)0.15Highest purity; suitable for use as a primary calibrator.

RRT = Relative Retention Time

Interpreting the Results

From this comparative data, several key insights emerge:

  • The In-house Test Sample shows good purity but has a significant single impurity at a relative retention time of 1.2. This warrants further investigation by MS or NMR to identify its structure, which could provide feedback for optimizing the synthesis or purification process.

  • Standard A meets its specification but has a higher total impurity level compared to others, making it less suitable for sensitive applications.

  • Standard B demonstrates a strong correlation between its stated and experimental purity, making it a reliable benchmark for routine analysis.

  • The Certified Reference Material (CRM) , qualified by an orthogonal method like qNMR, represents the highest standard of quality. It is the ideal material to use for qualifying in-house standards and for the definitive validation of analytical methods.

The Role of Orthogonal Methods in Purity Verification

Relying solely on one analytical technique can be misleading. An impurity might co-elute with the main peak in HPLC or be non-volatile and thus invisible to GC. Orthogonal methods provide a more complete and trustworthy picture of a compound's purity.

Purity_Concept cluster_methods Analytical Techniques cluster_impurities Types of Impurities HPLC HPLC-UV Related Related Substances (e.g., Isomers, Byproducts) HPLC->Related GCMS GC-MS Volatile Volatile Impurities (e.g., Residual Solvents) GCMS->Volatile NMR qNMR NMR->Related NonChrom Non-Chromophoric Impurities NMR->NonChrom Purity Comprehensive Purity Profile Identity Potency Safety Related->Purity Volatile->Purity NonChrom->Purity

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorophenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(4-Chlorophenyl)piperidin-2-one. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The protocols herein are designed to be self-validating, grounding every step in established safety principles and regulatory requirements.

Hazard Profile and Core Safety Principles

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structural components—a chlorinated phenyl group and a piperidinone ring—necessitate a cautious approach. Based on data from structurally analogous compounds such as 4-(4-Chlorophenyl)-4-hydroxypiperidine, the primary hazards are presumed to include significant irritation and potential toxicity.[1][2]

The core principle for managing this waste is prevention of environmental release and personnel exposure . As a chlorinated organic compound, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans.[3][4] Therefore, disposal via standard laboratory drains or general refuse is strictly prohibited.[5]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification Description GHS Pictogram Precautionary Action
Acute Toxicity, Oral Harmful if swallowed.[1][6] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, seek immediate medical attention.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[1][2][8] Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][8] Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][8] Handle only in a well-ventilated area or within a certified chemical fume hood to avoid inhaling dust or vapors.[8]

| Environmental Hazard | As a chlorinated organic, it is presumed to be persistent and potentially harmful to aquatic life. | | Do not allow to enter drains or waterways.[10] |

Regulatory Framework: EPA and OSHA Compliance

The disposal of this compound is governed by federal and local regulations. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[11] This compound must be managed as a hazardous waste. Depending on the process that generates it, it could be considered a listed waste (e.g., F-list for wastes from non-specific sources) or a characteristic waste due to toxicity.[4][12][13]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety.[14][15][16][17] This includes proper labeling, training, and the availability of Safety Data Sheets (SDS) for hazardous materials.[16]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

Causality: Proper identification and segregation are critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility. Mixing incompatible waste streams can result in fire, explosion, or the release of toxic gases.[18]

Procedure:

  • Designate as Hazardous Waste: Immediately upon generation, classify any material containing this compound (including pure compound, solutions, contaminated labware, and personal protective equipment) as hazardous waste.

  • Segregate at Source: Collect this waste in a dedicated container.

  • Do NOT mix with:

    • Acids or bases (potential for reaction).[18]

    • Oxidizing agents (potential for ignition).[19]

    • Aqueous or non-halogenated organic waste streams.

Step 2: Proper Containerization

Causality: The container serves as the primary barrier preventing release. The material must be compatible with the waste to avoid degradation, leaks, or permeation.

Procedure:

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). Ensure the container has a secure, screw-top lid.

  • Avoid Food Containers: Never use former food or beverage containers to collect hazardous waste.[18]

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for expansion of vapors and to prevent spills during handling.[11]

Step 3: Accurate Labeling

Causality: Federal law requires that hazardous waste containers be clearly and accurately labeled to inform personnel of the contents, their hazards, and accumulation timelines.[20][21]

Procedure:

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[21]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.[21]

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Causality: An SAA provides a safe, controlled location for the short-term storage of hazardous waste at or near the point of generation, under the direct control of laboratory personnel.[18][20]

Procedure:

  • Designate an SAA: Establish a designated SAA within the laboratory where the waste is generated. This area must be clearly marked.

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[18]

  • Secondary Containment: Place the container in a secondary containment bin or tray to capture any potential leaks.

  • Monitor Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA.[21] Once a container is full, it must be moved to the facility's central accumulation area within three days.[18]

Step 5: Final Disposal via Licensed Contractor

Causality: RCRA mandates that hazardous waste be tracked from generation to final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] This ensures the waste is managed in an environmentally sound manner.

Procedure:

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor.

  • Probable Disposal Method: The standard and required method for chlorinated organic compounds is high-temperature incineration at an EPA-approved facility, which is equipped with flue gas scrubbers to neutralize harmful byproducts.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G Workflow for this compound Waste start Waste Generated (Pure compound, solution, or contaminated material) classify Classify as Chlorinated Hazardous Waste start->classify Step 1a segregate Segregate at Point of Generation (Dedicated Waste Stream) classify->segregate Step 1b container Select & Fill Compatible Container (Leave >10% Headspace) segregate->container Step 2 label Affix Completed Hazardous Waste Label container->label Step 3 store Store in Secondary Containment within designated SAA label->store Step 4 pickup Arrange Pickup via EHS for Licensed Disposal Vendor store->pickup Step 5a dispose Final Disposal: High-Temperature Incineration at EPA-Permitted Facility pickup->dispose Step 5b

Caption: Decision workflow for proper disposal of this compound.

Contingency Plan for Spills and Accidental Exposure

All personnel handling this compound must be familiar with emergency procedures.[14][22]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]

Minor Laboratory Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For major spills, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team immediately.

References

  • OSHA Hazardous Waste Disposal Guidelines : A Comprehensive Overview. (2024). CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals . (2025). DuraLabel Resources. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Safety training: Dealing with hazardous chemicals and waste . (2017). MasteryTCN. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021). American Society for Clinical Pathology. [Link]

  • Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2019). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). Clean Management. [Link]

  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) . (1993). U.S. Environmental Protection Agency (EPA). [Link]

  • 4-(P-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS . (2019). Loba Chemie. [Link]

  • Hazardous Waste Management System: Chlorinated Aliphatics Production Wastes Listing and Land Disposal Restrictions . (2000). Policy Commons. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

Sources

Navigating the Safe Handling of 4-(4-Chlorophenyl)piperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: An Evidence-Based Approach

Due to the lack of specific toxicological data for 4-(4-Chlorophenyl)piperidin-2-one, a conservative approach to safety is warranted. Based on the hazard classifications of structurally similar compounds, researchers should assume this compound may exhibit the following potential hazards:

  • Acute Toxicity: Analogous compounds are classified as harmful or toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Related piperidine and pyrrolidinone structures are known to cause skin irritation and serious eye damage.[2][3][4]

  • Sensitization: There is a potential for allergic skin reactions and respiratory sensitization.[2][3]

  • Organ Toxicity: Some related compounds suggest possible respiratory irritation.[2]

Given these potential risks, the following personal protective equipment (PPE) and handling protocols are essential to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE is dictated by the nature of the planned laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring larger volumes.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.For responding to spills or uncontrolled releases of the compound.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[4][5]

  • Hand Protection: Nitrile gloves provide a suitable barrier against incidental contact. Double-gloving is recommended for extended operations or when handling larger quantities to mitigate the risk of unseen perforations.

  • Body Protection: A standard lab coat is sufficient for handling small quantities. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. In the event of a significant spill or aerosol generation outside of a fume hood, a full-face respirator with cartridges appropriate for organic vapors and particulates is necessary.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical to minimizing exposure and ensuring a controlled laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe Proceed to handling weigh_handle Carefully weigh and handle the compound in the fume hood. don_ppe->weigh_handle perform_reaction Conduct the reaction within the fume hood. weigh_handle->perform_reaction Initiate reaction quench_workup Perform quenching and work-up procedures with caution. perform_reaction->quench_workup decontaminate Decontaminate all surfaces and equipment. quench_workup->decontaminate Complete experiment doff_ppe Doff PPE correctly. decontaminate->doff_ppe dispose_waste Dispose of all waste in designated hazardous waste containers. doff_ppe->dispose_waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.